3-[(2-Hydroxyethyl)amino]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-4-3-6-2-1-5(8)9/h6-7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDDDJFBMYJHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969832 | |
| Record name | N-(2-Hydroxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-99-1 | |
| Record name | 5458-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5458-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC9961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)-BETA-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(2-Hydroxyethyl)amino]propanoic Acid (CAS 5458-99-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-[(2-Hydroxyethyl)amino]propanoic acid, also known as N-(2-Hydroxyethyl)-beta-alanine. With the CAS number 5458-99-1, this bifunctional molecule incorporates both a secondary amine and a carboxylic acid moiety, lending it to a variety of chemical transformations and potential applications. This document will delve into its chemical and physical properties, spectroscopic data, synthesis, and safety considerations, offering a crucial resource for professionals in the fields of chemical synthesis, pharmaceutical science, and materials research.
Chemical Identity and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 5458-99-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₁₁NO₃ | [1][2][6] |
| Molecular Weight | 133.15 g/mol | [4][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 137 - 139 °C | [1] |
| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Slightly, Sonicated), Water (Slightly, Sonicated) | [1] |
| IUPAC Name | 3-(2-hydroxyethylamino)propanoic acid | [7] |
| Synonyms | N-(2-Hydroxyethyl)-beta-alanine, 3-(2-HYDROXY-ETHYLAMINO)-PROPIONIC ACID | [1][7] |
Structural Elucidation: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the hydroxyl group and the nitrogen atom would likely appear as complex multiplets. The protons of the propanoic acid backbone would also exhibit characteristic splitting patterns.
¹³C NMR: The carbon NMR spectrum should display five distinct signals, one for each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would resonate at the lowest field (highest ppm value), while the carbons of the ethyl and propyl chains would appear at higher fields.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching of the secondary amine would likely appear as a moderate peak in the 3200-3500 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (133.15). Common fragmentation patterns for molecules containing both amine and carboxylic acid functionalities would be observed. These could include the loss of a water molecule (H₂O), a carboxyl group (COOH), or fragments of the ethylamino side chain.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be approached through several synthetic routes. A common and straightforward method involves the Michael addition of ethanolamine to acrylic acid or its esters.[8] This reaction benefits from the nucleophilic nature of the amine attacking the electron-deficient β-carbon of the α,β-unsaturated carbonyl compound.
Another potential route is the reaction of ethanolamine with β-propiolactone. This reaction involves the ring-opening of the lactone by the amine nucleophile, directly forming the desired product.
Conceptual Synthesis Workflow:
Caption: Potential synthetic routes to this compound.
Reactivity Profile
The presence of a secondary amine, a primary alcohol, and a carboxylic acid makes this compound a versatile building block in organic synthesis.
-
Amine Functionality: The secondary amine can undergo N-alkylation, acylation, and other reactions typical of amines.
-
Carboxylic Acid Functionality: The carboxylic acid can be converted to esters, amides, and acid chlorides, or be reduced to the corresponding alcohol.
-
Alcohol Functionality: The primary hydroxyl group can be oxidized or converted to various leaving groups for subsequent nucleophilic substitution reactions.
The bifunctional nature of this molecule also allows for its potential use in the synthesis of polymers, such as polyamidoesters, and as a ligand in coordination chemistry.
Applications in Research and Industry
While specific large-scale industrial applications are not widely documented, this compound and its derivatives hold promise in several areas:
-
Pharmaceutical Development: As a derivative of β-alanine, it can be explored as a component in the synthesis of novel peptides and peptidomimetics with potential biological activity.[9] Its use as a reference standard in the analytical development and quality control of active pharmaceutical ingredients has been noted.[4]
-
Buffering Agents: The presence of both an amine and a carboxylic acid group suggests its potential as a biological buffer, similar to other amino acids.[10]
-
Materials Science: The multiple functional groups allow for its incorporation into polymers and other materials to modify their properties, such as hydrophilicity and chemical resistance.
-
Chemical Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules due to its array of reactive sites.
Safety and Handling
According to available safety data, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Experimental Protocol: General Procedure for Michael Addition
This is a generalized protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 eq) in a suitable solvent (e.g., water or a protic solvent).
-
Addition of Amine: Slowly add ethanolamine (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic.
-
Reaction Conditions: If necessary, add a catalytic amount of a base. Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or NMR).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or after adjusting the pH.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.
Logical Relationship Diagram:
Caption: Interrelation of key technical aspects of the compound.
Conclusion
This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive building block for various scientific and industrial endeavors. This guide has provided a detailed overview of its fundamental properties, spectroscopic characteristics, synthetic pathways, reactivity, and safety protocols. As research continues, the full potential of this versatile molecule is yet to be unlocked, offering exciting opportunities for innovation in drug discovery, materials science, and beyond.
References
- 1. 5458-99-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 5458-99-1 [chemicalbook.com]
- 4. 3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1 | Axios Research [axios-research.com]
- 5. 3-((2-Hydroxyethyl)amino)propanoic acid | CymitQuimica [cymitquimica.com]
- 6. This compound | 5458-99-1 | FAA45899 [biosynth.com]
- 7. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of β-alanine and NaHCO3 co-ingestion on buffering capacity and exercise performance with high-intensity exercise in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-[(2-Hydroxyethyl)amino]propanoic Acid for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical entities, β-amino acids and their derivatives have garnered significant attention for their unique structural features and diverse biological activities. This guide provides an in-depth technical exploration of 3-[(2-Hydroxyethyl)amino]propanoic acid, a molecule poised as a versatile intermediate for pharmaceutical synthesis. Its trifunctional nature, possessing a secondary amine, a carboxylic acid, and a primary alcohol, offers a rich chemical canvas for the construction of complex molecular architectures. This document aims to be a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its fundamental properties, synthesis, and potential applications, thereby empowering its strategic utilization in the quest for new medicines.
Molecular Identity and Physicochemical Profile
This compound, also known as N-(2-hydroxyethyl)-β-alanine, is a derivative of the naturally occurring β-amino acid, β-alanine.[1] Its unique structure, featuring both a hydrophilic hydroxyethyl group and the characteristic amino acid functionality, imparts a distinct set of physical and chemical properties that are crucial for its application in synthesis and drug design.
Core Molecular Identifiers
A clear identification of this compound is the first step in any research endeavor. The following table summarizes its key identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | N-(2-hydroxyethyl)-beta-alanine, 3-(2-hydroxyethylamino)propanoic acid[1] |
| CAS Number | 5458-99-1[1] |
| Molecular Formula | C₅H₁₁NO₃[1] |
| Molecular Weight | 133.15 g/mol [1] |
| InChI Key | PPDDDJFBMYJHBK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in both chemical reactions and biological systems. These properties dictate its solubility, stability, and potential for interaction with other molecules.
| Property | Value | Source |
| Physical Form | White to off-white solid | [2] |
| Melting Point | 137 - 139 °C | [2] |
| Solubility | Slightly soluble in DMSO (heated, sonicated), Methanol (sonicated), and Water (sonicated) | [2] |
| Predicted logP | -3.7 | [3] |
| Storage | Keep in a dark place, sealed in dry, at room temperature | [2] |
The low predicted logP value suggests a high degree of hydrophilicity, a characteristic that can be advantageous in certain drug delivery contexts.
Acid-Base Properties: The pKa Values
Experimental Protocol: Potentiometric Titration for pKa Determination
The determination of pKa values is a fundamental experiment to characterize an ionizable compound. Potentiometric titration is a robust and widely used method for this purpose.
Objective: To determine the pKa values of the carboxylic acid and amino groups of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration with HCl (to determine pKa of the carboxylate):
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.2 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH drops significantly and then plateaus at a low value.
-
-
Titration with NaOH (to determine pKa of the ammonium group):
-
Prepare a fresh solution of the amino acid as described in step 1.
-
Titrate this solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.
-
Record the pH after each addition.
-
Continue the titration until the pH rises significantly and then plateaus at a high value.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations to generate titration curves.
-
The pKa value corresponds to the pH at the half-equivalence point. For the titration with HCl, this will be the pKa of the carboxylic acid (pKa1). For the titration with NaOH, this will be the pKa of the conjugate acid of the amine (pKa2).
-
The equivalence points can be determined from the steepest part of the titration curve or by using the first or second derivative of the curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Reactivity
A thorough understanding of the synthesis and reactivity of this compound is essential for its effective use as a building block in drug development.
Synthetic Routes
Two primary synthetic strategies are commonly employed for the preparation of N-substituted-β-alanines: the Michael addition of an amine to an acrylic acid derivative and the ring-opening of β-propiolactone.
2.1.1. Michael Addition of Ethanolamine to Acrylic Acid
The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, is a highly efficient method for forming C-N bonds. In this case, the nucleophilic nitrogen of ethanolamine attacks the β-carbon of acrylic acid.
Caption: Synthesis via Michael Addition.
Experimental Protocol: Synthesis via Michael Addition
Objective: To synthesize this compound via the Michael addition of ethanolamine to acrylic acid.
Materials:
-
Ethanolamine
-
Acrylic acid
-
Methanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethanolamine (1.0 equivalent) in methanol.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.0 equivalent) to the stirred solution of ethanolamine. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by ion-exchange chromatography. The product is a zwitterion and may require careful pH adjustment during purification.
2.1.2. Ring-Opening of β-Propiolactone with Ethanolamine
β-Propiolactone is a reactive electrophile that readily undergoes ring-opening reactions with nucleophiles. The reaction with ethanolamine provides a direct route to the desired product. However, β-propiolactone is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
The Solubility Profile of N-(2-hydroxyethyl)-beta-alanine in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of N-(2-hydroxyethyl)-beta-alanine in organic solvents. In the absence of extensive published quantitative data, this document focuses on predicting the solubility behavior of this molecule based on its physicochemical properties and provides a detailed experimental framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of N-(2-hydroxyethyl)-beta-alanine for applications such as formulation development, synthesis, and purification.
Introduction to N-(2-hydroxyethyl)-beta-alanine and its Significance
N-(2-hydroxyethyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, β-alanine.[1] Its structure incorporates a hydrophilic 2-hydroxyethyl group attached to the amino group of β-alanine, resulting in a molecule with distinct chemical properties. While β-alanine itself has been extensively studied for its role as a precursor to carnosine and its impact on athletic performance, its derivatives are of growing interest in medicinal chemistry and drug development. The solubility of these compounds is a critical parameter that influences their bioavailability, formulation, and route of administration. Understanding the solubility of N-(2-hydroxyethyl)-beta-alanine in various organic solvents is therefore essential for its potential therapeutic applications.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4] The molecular structure of N-(2-hydroxyethyl)-beta-alanine provides key insights into its expected solubility profile.
Molecular Structure and Physicochemical Properties
N-(2-hydroxyethyl)-beta-alanine (Molecular Formula: C5H11NO3, Molecular Weight: 133.15 g/mol ) is characterized by the following functional groups:[1]
-
Carboxylic Acid (-COOH): A polar, acidic group capable of donating a hydrogen bond.
-
Secondary Amine (-NH-): A polar, basic group capable of accepting a hydrogen bond.
-
Primary Alcohol (-OH): A polar group capable of both donating and accepting hydrogen bonds.
The presence of both an acidic carboxylic acid and a basic amino group suggests that N-(2-hydroxyethyl)-beta-alanine can exist as a zwitterion in certain pH ranges, with a positively charged ammonium group and a negatively charged carboxylate group.[5][6] This zwitterionic nature, combined with the hydroxyl group, renders the molecule highly polar and capable of extensive hydrogen bonding.[7][8]
Predicted Solubility in Organic Solvents
Based on its highly polar and zwitterionic character, the solubility of N-(2-hydroxyethyl)-beta-alanine in various classes of organic solvents can be predicted as follows:
-
Non-polar Aprotic Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The non-polar nature of these solvents cannot overcome the strong intermolecular forces (hydrogen bonding and ionic interactions) within the crystalline structure of N-(2-hydroxyethyl)-beta-alanine.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Low to moderate solubility is anticipated. While these solvents possess a dipole moment, their ability to solvate the zwitterionic form and disrupt the hydrogen bonding network of the solute is limited.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The highest solubility among organic solvents is predicted. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups and the zwitterionic form of N-(2-hydroxyethyl)-beta-alanine.
A summary of the predicted solubility is presented in Table 1.
Table 1: Predicted Relative Solubility of N-(2-hydroxyethyl)-beta-alanine in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Relative Solubility | Primary Intermolecular Forces |
| Non-polar Aprotic | Hexane, Toluene | Very Low | London Dispersion Forces |
| Polar Aprotic | Acetone, Ethyl Acetate | Low to Moderate | Dipole-Dipole Interactions |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen Bonding |
Experimental Determination of Solubility
Given the lack of published data, empirical determination of the solubility of N-(2-hydroxyethyl)-beta-alanine is crucial. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely accepted technique for this purpose.[9]
Experimental Workflow
The overall workflow for determining the solubility of N-(2-hydroxyethyl)-beta-alanine is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.
Detailed Step-by-Step Protocol
Materials:
-
N-(2-hydroxyethyl)-beta-alanine (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Fluorescence after derivatization)
Procedure:
-
Preparation:
-
Add an excess amount of solid N-(2-hydroxyethyl)-beta-alanine to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the larger particles to settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of N-(2-hydroxyethyl)-beta-alanine in the diluted samples using a validated HPLC method. A reverse-phase HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) followed by fluorescence detection is often suitable for amino acid analysis.[10][11]
-
Prepare a calibration curve using standards of known concentrations of N-(2-hydroxyethyl)-beta-alanine.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner, as shown in Table 2.
Table 2: Experimental Solubility of N-(2-hydroxyethyl)-beta-alanine in Selected Organic Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-polar Aprotic | [Experimental Value] | [Experimental Value] |
| Toluene | Non-polar Aprotic | [Experimental Value] | [Experimental Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Experimental Value] |
| Isopropanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] |
| Methanol | Polar Protic | [Experimental Value] | [Experimental Value] |
The results should be interpreted in the context of the theoretical predictions. It is expected that the experimental data will align with the principle of "like dissolves like," with the highest solubility observed in polar protic solvents. Any significant deviations from the predicted behavior may indicate specific solute-solvent interactions that warrant further investigation.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of N-(2-hydroxyethyl)-beta-alanine in organic solvents. The highly polar and zwitterionic nature of the molecule suggests a strong preference for polar protic solvents. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain accurate and reliable solubility data.
Future work should focus on generating a comprehensive dataset of the solubility of N-(2-hydroxyethyl)-beta-alanine in a wider range of organic solvents and at various temperatures. This information will be invaluable for the rational design of formulations, purification processes, and synthetic routes involving this promising compound.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. Student Question : How does hydrogen bonding affect the properties of organic compounds? | Chemistry | QuickTakes [quicktakes.io]
- 8. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 3-[(2-Hydroxyethyl)amino]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the critical physicochemical properties of 3-[(2-Hydroxyethyl)amino]propanoic acid (CAS 6346-23-2), a compound of interest in various research and development sectors. The focus of this document is to furnish a detailed understanding of its melting point and a systematic approach to evaluating its chemical stability, crucial parameters for its handling, formulation, and storage.
Introduction to this compound
This compound, also known as N-(2-Hydroxyethyl)-β-alanine, is a derivative of the naturally occurring beta-amino acid, β-alanine.[1][2] Its structure, featuring both a secondary amine and a primary alcohol functional group in addition to the carboxylic acid, suggests a molecule with a distinct polarity and potential for various chemical interactions. Understanding its fundamental physicochemical properties is a prerequisite for any scientific investigation or product development endeavor.
Part 1: Melting Point Determination
The melting point of a pure substance is a fundamental physical property that provides a preliminary indication of its identity and purity. For this compound, a sharp melting range is indicative of a high degree of purity.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| Synonyms | N-(2-Hydroxyethyl)-β-alanine | [1] |
| CAS Number | 6346-23-2 | |
| Molecular Formula | C5H11NO3 | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Melting Point | 137 - 139 °C | [3] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | DMSO (Slightly, Heated, Sonicated), Methanol (Slightly, Sonicated), Water (Slightly, Sonicated) | [3] |
Experimental Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining the melting point and enthalpy of fusion of a crystalline solid.
Causality Behind Experimental Choices:
-
Rationale for DSC: DSC is preferred over traditional capillary melting point apparatus due to its higher precision, ability to provide thermodynamic data (enthalpy of fusion), and its capacity to detect other thermal events such as polymorphic transitions or degradation.
-
Inert Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is solely due to melting.
-
Heating Rate: A controlled heating rate (e.g., 10 °C/min) is employed to ensure thermal equilibrium within the sample and to obtain a sharp, well-defined melting endotherm.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure that there is no loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).
-
Maintain a constant flow of dry nitrogen gas (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm, and the area under the peak corresponds to the enthalpy of fusion.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound using DSC.
Part 2: Stability Assessment and Forced Degradation Studies
While specific stability data for this compound is not extensively documented in the public domain, a comprehensive understanding of its stability profile is paramount for its application in drug development and other scientific fields. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7][8][9] These studies also aid in the development and validation of stability-indicating analytical methods.[6][7][8]
Potential Degradation Pathways
Given the functional groups present in this compound, several degradation pathways can be anticipated:
-
Oxidation: The secondary amine and primary alcohol moieties are susceptible to oxidation.
-
Thermal Degradation: As an amino acid derivative, it may undergo decarboxylation or deamination at elevated temperatures.[10][11][12] Studies on other amino acids have shown that they can decompose at specific temperatures, often leading to the formation of water, ammonia, and carbon dioxide.[11][13]
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce degradation.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[9] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods can detect and quantify the degradants.
Stress Conditions:
| Stress Condition | Proposed Experimental Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Degradation of the parent compound |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Degradation of the parent compound |
| Oxidation | 3% H2O2 at room temperature for 24 hours | Formation of N-oxide or other oxidation products |
| Thermal Degradation | Solid state at 105 °C for 48 hours | Decarboxylation, deamination |
| Photostability | Solid state and in solution, exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²) | Formation of photodegradants |
Step-by-Step Protocol for a Forced Degradation Study:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.
-
Stress Application: Expose the samples to the stress conditions outlined in the table above. Include control samples stored under normal conditions.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV and Mass Spectrometric (MS) detection.
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and characterize any significant degradation products using MS and other spectroscopic techniques.
-
Establish the mass balance to account for all the material.
-
Logical Flow of a Forced Degradation Study
Caption: Logical workflow for conducting a forced degradation study on this compound.
Conclusion
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Alanine | 107-95-9 [chemicalbook.com]
- 3. 5458-99-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 5458-99-1 [chemicalbook.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. veeprho.com [veeprho.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 13. researchgate.net [researchgate.net]
The Versatile Precursor: A Technical Guide to 3-[(2-Hydroxyethyl)amino]propanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-[(2-Hydroxyethyl)amino]propanoic acid, also known as N-(2-hydroxyethyl)-β-alanine, emerges as a compelling precursor, offering a unique combination of nucleophilic and acidic functionalities within a compact and flexible framework. This technical guide delves into the core attributes of this versatile molecule and explores its established and potential applications as a pivotal building block in the synthesis of diverse organic compounds, with a particular focus on structures of pharmaceutical interest.
Core Molecular Attributes
This compound is a stable, solid compound at room temperature.[1] Its bifunctional nature, possessing a secondary amine, a primary alcohol, and a carboxylic acid, allows for a wide array of chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO3 | [1][2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 137 - 139 °C | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO (heated, sonicated), Methanol (sonicated), and Water (sonicated) | [1] |
| CAS Number | 5458-99-1 | [2] |
The presence of both a nucleophilic secondary amine and a hydroxyl group, coupled with a carboxylic acid, opens the door to sequential or orthogonal protection and derivatization strategies, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries.
Synthetic Potential and Applications: A Gateway to Heterocyclic Systems and Beyond
The true value of this compound lies in its potential to serve as a linchpin in the synthesis of a variety of heterocyclic structures and other complex organic molecules. Its inherent functionality allows for intramolecular cyclization reactions to form valuable six-membered heterocyclic rings, such as morpholin-3-ones and piperazine-2-ones, which are prevalent motifs in medicinal chemistry.
The Genesis of Morpholin-3-ones: A Plausible Synthetic Pathway
The synthesis of substituted morpholin-3-ones can be envisioned through the intramolecular cyclization of N-acylated derivatives of this compound. This strategic approach leverages the molecule's inherent bifunctionality.
Conceptual Experimental Workflow: Synthesis of N-Acyl-3-[(2-Hydroxyethyl)amino]propanoic Acid and Subsequent Cyclization
Caption: Proposed workflow for morpholin-3-one synthesis.
Step-by-Step Methodology (Conceptual):
-
N-Acylation: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., triethylamine, diisopropylethylamine) is added to neutralize the carboxylic acid and deprotonate the secondary amine. The mixture is cooled in an ice bath, and an acyl chloride (R-COCl) or acid anhydride is added dropwise. The reaction is stirred until completion, yielding the N-acylated intermediate. The rationale behind this step is to introduce a desired substituent (R-group) and activate the molecule for the subsequent cyclization.
-
Intramolecular Cyclization: The crude N-acylated intermediate is dissolved in a suitable solvent, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added. This promotes the intramolecular esterification (lactonization) between the carboxylic acid and the hydroxyl group, or an intramolecular amidation, leading to the formation of the six-membered morpholin-3-one ring. The choice of a carbodiimide coupling agent is crucial for activating the carboxylic acid towards nucleophilic attack by the hydroxyl group under mild conditions.
A Scaffold for Antimicrobial Agents
While direct synthetic applications of this compound in marketed drugs are not extensively documented in readily available literature, the core β-amino acid structure is a recognized pharmacophore. A notable study highlights the synthesis of derivatives of a closely related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, which have demonstrated significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. This suggests that this compound could serve as a valuable starting material for the development of novel antimicrobial agents, with the hydroxyl group providing a handle for further functionalization to modulate activity and pharmacokinetic properties.
Potential in Peptidomimetics and Bioconjugation
The structural similarity of this compound to natural amino acids makes it an intriguing candidate for the synthesis of peptidomimetics. β-peptides, in particular, are known to form stable secondary structures and exhibit resistance to enzymatic degradation. The hydroxyl group offers a site for conjugation to other molecules, such as fluorescent dyes, targeting ligands, or polymers like polyethylene glycol (PEG), which can enhance the therapeutic potential of the resulting peptidomimetic.
Furthermore, its bifunctional nature makes it a potential linker molecule in bioconjugation. The carboxylic acid can be activated to react with amino groups on proteins or other biomolecules, while the hydroxyl group can be modified for attachment to a solid support or another molecule of interest. This dual functionality allows for the creation of well-defined bioconjugates with specific properties.
Logical Relationship: Functional Groups to Applications
Caption: Functional groups and their corresponding synthetic applications.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion: A Precursor with Untapped Potential
This compound represents a promising, yet perhaps underutilized, precursor in the field of organic synthesis. Its inherent bifunctionality provides a versatile platform for the construction of a wide range of organic molecules, most notably heterocyclic systems of medicinal importance. While direct applications in blockbuster pharmaceuticals may not be widely reported, its structural motifs are present in biologically active compounds, and its potential as a scaffold for combinatorial synthesis and drug discovery remains significant. Further exploration of the reactivity and synthetic utility of this compound is warranted and could lead to the development of novel and efficient synthetic routes to valuable target molecules.
References
Discovery and history of N-(2-hydroxyethyl)-beta-alanine
An In-Depth Technical Guide to N-(2-hydroxyethyl)-beta-alanine: From Foundational Biochemistry to Synthetic Applications
Executive Summary
N-(2-hydroxyethyl)-beta-alanine is a derivative of the naturally occurring beta-amino acid, β-alanine. While the specific historical discovery of N-(2-hydroxyethyl)-beta-alanine is not extensively documented in scientific literature, its chemical structure and properties suggest its primary role as a versatile intermediate in chemical synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the foundational biochemistry of its parent compound, β-alanine, to provide context for the potential applications and significance of N-(2-hydroxyethyl)-beta-alanine. The guide will cover the known chemical and physical properties, potential synthetic routes, and the applications of its derivatives in various fields, including personal care products.
The Foundation: Understanding β-Alanine
To appreciate the utility of N-(2-hydroxyethyl)-beta-alanine, it is essential to first understand its precursor, β-alanine. β-Alanine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1][2] Its significance lies in its role as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine) and other related dipeptides.[1]
Biological Significance of β-Alanine and Carnosine
Carnosine is found in high concentrations in muscle and brain tissue.[1] It plays a crucial role in intracellular pH buffering, particularly during high-intensity exercise.[3][4] The accumulation of hydrogen ions during anaerobic metabolism leads to a drop in pH, contributing to muscle fatigue. Carnosine, with a pKa of 6.83, is an effective buffer in the physiological pH range.[1]
Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, thereby enhancing performance in high-intensity activities.[1][2][4] Beyond its buffering capacity, carnosine also exhibits antioxidant and anti-glycation properties.[3]
Biosynthesis and Industrial Production of β-Alanine
In biological systems, β-alanine is synthesized through the degradation of dihydrouracil and carnosine.[1] Industrially, it is primarily produced through the reaction of ammonia with β-propiolactone.[1] Other synthetic methods include the ammoniation of acrylic acid or acrylonitrile under high temperature and pressure.[5]
N-(2-hydroxyethyl)-beta-alanine: A Chemical Profile
N-(2-hydroxyethyl)-beta-alanine, also known by its IUPAC name 3-[(2-hydroxyethyl)amino]propanoic acid, is a derivative of β-alanine where a 2-hydroxyethyl group is attached to the amino group.[6] This modification significantly alters the molecule's physical and chemical properties, making it a useful building block in organic synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | [6] |
| Molecular Weight | 133.15 g/mol | [6] |
| IUPAC Name | 3-(2-hydroxyethylamino)propanoic acid | [6] |
| CAS Number | 5458-99-1 | [6] |
Synthesis of N-(2-hydroxyethyl)-beta-alanine
Alternatively, a nucleophilic substitution reaction between β-alanine and 2-chloroethanol could also yield N-(2-hydroxyethyl)-beta-alanine. This would likely require a base to deprotonate the amino group of β-alanine, enhancing its nucleophilicity.
Applications and Derivatives
The presence of both a carboxylic acid and a hydroxyl group in N-(2-hydroxyethyl)-beta-alanine makes it a bifunctional molecule, lending itself to a variety of chemical modifications and applications. The search results indicate that this compound is a precursor to more complex molecules used in personal care products and potentially other industrial applications.
Surfactants and Conditioning Agents
Several derivatives of N-(2-hydroxyethyl)-beta-alanine appear to be used in the formulation of personal care products. For example, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine is noted for its moisturizing and skin-conditioning properties in hair and skin treatments.[] The structure of this and similar molecules, such as N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine, suggests their use as amphoteric surfactants.
These molecules possess a hydrophilic head group, derived from the N-(2-hydroxyethyl)-beta-alanine moiety with its carboxylic acid and hydroxyl functionalities, and a hydrophobic tail, typically a long-chain fatty acid. This amphiphilic nature allows them to act as surfactants, reducing surface tension and aiding in the emulsification of oils and water, a key function in many cosmetic and cleaning products.
Future Directions and Research Opportunities
The versatility of N-(2-hydroxyethyl)-beta-alanine as a chemical intermediate suggests that its applications may extend beyond the personal care industry. Further research into the synthesis of novel derivatives could lead to the development of new materials, polymers, or even pharmacologically active compounds. For instance, the bifunctional nature of the molecule could be exploited to create novel chelating agents, corrosion inhibitors, or building blocks for dendrimers.
Conclusion
N-(2-hydroxyethyl)-beta-alanine, while not a widely studied compound in its own right, serves as an important foundational molecule for the synthesis of more complex derivatives with practical applications. Its chemical properties, derived from its β-alanine backbone and the addition of a hydroxyethyl group, make it a versatile building block. Understanding the fundamental biochemistry of β-alanine provides crucial context for appreciating the potential roles and applications of its derivatives. As synthetic methodologies advance, it is likely that the utility of N-(2-hydroxyethyl)-beta-alanine and similar compounds will continue to expand into new and innovative areas of chemical and materials science.
References
- 1. β-Alanine - Wikipedia [en.wikipedia.org]
- 2. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. supplysidesj.com [supplysidesj.com]
- 4. Beta-alanine: Uses and Risks [webmd.com]
- 5. frontiersin.org [frontiersin.org]
- 6. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 3-[(2-Hydroxyethyl)amino]propanoic acid
An Application Note for the Synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid
Introduction and Significance
This compound (CAS No: 5458-99-1) is a secondary amino acid derivative featuring both a primary alcohol and a carboxylic acid functional group.[1][2] Its bifunctional nature makes it a versatile building block in various chemical syntheses, including the development of novel pharmaceutical scaffolds and as a characterized impurity reference standard in drug manufacturing.[3][4] This document provides a comprehensive guide to its synthesis, emphasizing a robust and accessible protocol suitable for researchers in organic chemistry and drug development.
The primary synthetic strategy discussed herein involves the nucleophilic ring-opening of β-propiolactone with ethanolamine. This method is efficient and proceeds via a well-understood mechanism, offering a direct route to the target molecule. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline the necessary safety precautions and characterization techniques.
Scientific Principles: Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination reaction, specifically the ring-opening of a strained lactone. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of ethanolamine, being a potent nucleophile, attacks the electrophilic β-carbon of the β-propiolactone ring. This is a classic SN2 reaction on the saturated carbon, favored by the significant ring strain of the four-membered lactone.[5]
-
Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond, opening the lactone ring and forming a zwitterionic intermediate.
-
Proton Transfer: An intramolecular or intermolecular proton transfer occurs, resulting in the final stable product, this compound.
The high reactivity of β-propiolactone is central to this synthesis, but it also necessitates careful handling due to its hazardous nature.[6] The reaction is typically performed at low temperatures to control the exothermic profile and minimize potential side reactions.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Mandatory Safety Precautions
-
Hazard Warning: β-Propiolactone is classified as a hazardous compound and is reasonably anticipated to be a human carcinogen.[6] All operations involving this reagent must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8]
-
Emergency Preparedness: Have access to an emergency shower and eyewash station. In case of skin contact, wash immediately with plenty of soap and water.[8] In case of inhalation, move to fresh air.[9]
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |
| Ethanolamine | 61.08 | 141-43-5 | Reagent grade, ≥99% |
| β-Propiolactone | 72.06 | 57-57-8 | (Caution: Carcinogen) , ≥98.5% |
| Deionized Water | 18.02 | 7732-18-5 | Solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Concentrated, for pH adjustment |
| Dowex® 50W-X8 Resin | - | 11113-61-4 | Cation-exchange resin, for purification |
| Ammonium Hydroxide | 35.04 | 1336-21-6 | 2 M solution, for elution |
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Ice bath | |||
| pH meter or pH paper | |||
| Rotary evaporator | |||
| Glass chromatography column |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (6.11 g, 0.10 mol) in 50 mL of deionized water. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Reagent Addition: Cautiously add β-propiolactone (7.21 g, 0.10 mol) dropwise to the cold ethanolamine solution over a period of 30-45 minutes. Use a dropping funnel to maintain a slow and controlled addition rate. Crucial: Monitor the internal temperature to ensure it does not rise above 10 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.
-
Purification via Ion-Exchange Chromatography:
-
Prepare a column with Dowex® 50W-X8 cation-exchange resin. Wash the resin thoroughly with deionized water.[10]
-
Acidify the reaction mixture to approximately pH 3 with concentrated HCl.
-
Load the acidified solution onto the prepared ion-exchange column. The product will bind to the resin.
-
Wash the column with 2-3 bed volumes of deionized water to remove any unreacted anionic or neutral species.
-
Elute the product from the resin using a 2 M aqueous solution of ammonium hydroxide. Collect the fractions and monitor for the presence of the product (e.g., using TLC with ninhydrin staining).
-
-
Isolation: Combine the product-containing fractions and remove the solvent (water and excess ammonia) under reduced pressure using a rotary evaporator. The process may require co-evaporation with water to remove all traces of ammonia. This will yield the final product as a white to off-white solid.
-
Drying: Dry the solid product under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Technique | Expected Results |
| ¹H NMR (D₂O) | δ ~3.4-3.6 (t, 2H, -N-CH₂-CH₂-OH), δ ~3.2-3.4 (t, 2H, -N-CH₂-CH₂-COOH), δ ~3.8-4.0 (t, 2H, -CH₂-OH), δ ~2.6-2.8 (t, 2H, -CH₂-COOH). Note: Chemical shifts are approximate and can vary.[11] |
| ¹³C NMR (D₂O) | δ ~175-180 (C=O), δ ~58-62 (-CH₂-OH), δ ~50-55 (-N-CH₂-), δ ~45-50 (-N-CH₂-), δ ~30-35 (-CH₂-COOH). |
| IR Spectroscopy (KBr) | Broad peak at 3300-2500 cm⁻¹ (O-H and N-H stretching), strong peak at 1725-1700 cm⁻¹ (C=O stretching of carboxylic acid), peak at ~1600 cm⁻¹ (N-H bending), C-O stretching around 1320-1200 cm⁻¹.[12][13] |
| Mass Spectrometry | Molecular Weight: 133.15 g/mol .[1] Expected [M+H]⁺: 134.08118.[14] |
Conclusion
The protocol described provides a reliable and well-characterized method for the synthesis of this compound. The key to a successful synthesis is the careful and controlled handling of the hazardous reagent β-propiolactone and effective purification using ion-exchange chromatography to isolate the zwitterionic amino acid product. The final compound's identity should be rigorously confirmed using standard spectroscopic techniques.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5458-99-1 | FAA45899 [biosynth.com]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Hydroxyethylamino) Propionic Acid - CAS - 5458-99-1 | Axios Research [axios-research.com]
- 5. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Propiolactone - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 14. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: An Exploratory Guide to N-(2-hydroxyethyl)-β-alanine as a Novel Biological Buffer
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preliminary evaluation of N-(2-hydroxyethyl)-β-alanine as a potential biological buffer. As a novel compound in this application, this guide emphasizes the foundational steps required to characterize its buffering properties and assess its suitability for various biological assays.
Introduction: The Quest for Novel Buffering Agents
The maintenance of a stable pH is critical for the vast majority of biological experiments. The choice of buffering agent can significantly impact experimental outcomes, influencing enzyme activity, cell viability, and the stability of macromolecules. While a range of well-characterized "Good's buffers" are available, the search for novel buffers with unique properties continues, driven by the need for improved compatibility with specific assays and biological systems.[1][2][3][4][5]
N-(2-hydroxyethyl)-β-alanine, also known as 3-[(2-hydroxyethyl)amino]propanoic acid, is a zwitterionic compound at physiological pH, a characteristic it shares with many effective biological buffers. Its structure, featuring a secondary amine and a carboxylic acid group, suggests its potential to buffer in a physiologically relevant range.
Figure 1: Chemical structure of N-(2-hydroxyethyl)-β-alanine.
This guide will provide the theoretical background and practical protocols for researchers to:
-
Experimentally determine the pKa of N-(2-hydroxyethyl)-β-alanine.
-
Prepare buffer solutions based on the determined pKa.
-
Conduct preliminary screening for compatibility in common biological assays.
Theoretical Considerations for a Good Biological Buffer
Before embarking on experimental work, it is crucial to understand the desirable characteristics of a biological buffer, as established by Dr. Norman Good and his colleagues.[1][2][3][4][5]
| Property | Rationale |
| pKa between 6.0 and 8.0 | Most biological reactions occur at a neutral pH. A buffer is most effective within ±1 pH unit of its pKa. |
| High Water Solubility | Biological systems are aqueous. |
| Membrane Impermeability | Prevents the buffer from entering cells and altering intracellular pH. |
| Minimal Salt Effects | The buffer should not significantly alter the ionic strength of the medium. |
| Minimal Interaction with Metal Ions | Should not chelate essential metal cofactors for enzymes. |
| Chemical Stability | Should not degrade under experimental conditions. |
| Low UV Absorbance | Should not interfere with spectrophotometric measurements above 230 nm. |
N-(2-hydroxyethyl)-β-alanine possesses a carboxylic acid group (pKa typically ~4-5) and a secondary amine (pKa typically ~9-11).[6][7] The actual pKa values in the molecule will be influenced by the proximity of these functional groups. The secondary amine is the most likely candidate for providing buffering capacity in the physiological range.
Experimental Determination of pKa
The pKa is the most critical parameter for a buffer. The following protocol outlines the determination of the pKa of N-(2-hydroxyethyl)-β-alanine by potentiometric titration.[8][9][10][11]
Protocol 1: pKa Determination by Titration
Materials:
-
N-(2-hydroxyethyl)-β-alanine powder
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Burette
-
Beaker
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of N-(2-hydroxyethyl)-β-alanine in deionized water.
-
Place 50 mL of this solution into a beaker with a stir bar.
-
Place the beaker on a stir plate and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Fill a burette with 0.1 M HCl.
-
Add the HCl in 0.5 mL increments, recording the pH after each addition.
-
Continue adding HCl until the pH drops significantly and then stabilizes at a low value.
-
Repeat the titration in a separate experiment using 0.1 M NaOH, adding it in 0.5 mL increments until the pH stabilizes at a high value.
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.
-
The pKa is the pH at the half-equivalence point. This is the point on the titration curve where half of the buffer has been protonated or deprotonated.[9][11]
Figure 2: Workflow for experimental pKa determination.
Buffer Preparation and Application Screening
Once the pKa is determined, buffer solutions can be prepared. For the purpose of illustration, let us assume an experimentally determined pKa of 7.8 for the secondary amine.
Protocol 2: Preparation of a 0.1 M N-(2-hydroxyethyl)-β-alanine Buffer (Hypothetical pKa = 7.8)
To prepare a buffer of a specific pH, the Henderson-Hasselbalch equation is used:
pH = pKa + log ([Base]/[Acid])
Materials:
-
N-(2-hydroxyethyl)-β-alanine (free base form)
-
N-(2-hydroxyethyl)-β-alanine hydrochloride (acidic form - may need to be synthesized or the free base titrated with HCl)
-
Deionized water
-
pH meter
Procedure:
-
To prepare a 0.1 M buffer at pH 7.8, the concentrations of the acidic and basic forms should be equal (0.05 M each).
-
Alternatively, start with a 0.1 M solution of the free base and add 0.1 M HCl until the desired pH is reached.
-
The table below illustrates the approximate volumes of 0.1 M solutions of the acidic and basic forms to prepare 100 mL of a 0.1 M buffer at various pH values.
| Desired pH | Volume of 0.1 M Acidic Form (mL) | Volume of 0.1 M Basic Form (mL) |
| 7.2 | 80.2 | 19.8 |
| 7.5 | 66.4 | 33.6 |
| 7.8 | 50.0 | 50.0 |
| 8.1 | 33.6 | 66.4 |
| 8.4 | 19.8 | 80.2 |
Note: This table is for illustrative purposes only and is based on a hypothetical pKa of 7.8. Actual volumes will depend on the experimentally determined pKa.
Protocol 3: Screening for Assay Compatibility
It is essential to screen any new buffer for interference in your specific application.[12][13][14][15][16] A common application is an enzyme-linked immunosorbent assay (ELISA).
Procedure:
-
Perform a standard ELISA using your established protocol with your current, validated buffer (e.g., PBS or TBS).
-
Run a parallel ELISA where all buffer steps (coating, washing, blocking, antibody and substrate incubation) are replaced with your newly prepared N-(2-hydroxyethyl)-β-alanine buffer at the same pH and ionic strength.
-
Compare the results of the two assays, paying close attention to:
-
Signal-to-noise ratio: A significant decrease may indicate buffer interference.
-
Background signal: An increase in background could suggest non-specific binding caused by the buffer.
-
Overall absorbance values: Drastic changes may point to an effect on enzyme activity or antibody binding.
-
Figure 3: Workflow for screening buffer compatibility in a biological assay.
Safety and Handling
Based on available data, N-(2-hydroxyethyl)-β-alanine is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-(2-hydroxyethyl)-β-alanine presents an interesting candidate for a novel biological buffer due to its zwitterionic nature. However, a thorough experimental characterization, beginning with the determination of its pKa, is essential before it can be confidently adopted in routine laboratory use. The protocols outlined in this guide provide a systematic approach for researchers to evaluate its potential and determine its suitability for their specific applications.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Good’s buffers | Protocols Online [protocolsonline.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 15. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dksh.com [dksh.com]
- 17. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3-[(2-Hydroxyethyl)amino]propanoic Acid-Based Polymers
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-[(2-Hydroxyethyl)amino]propanoic Acid-Based Polymers in Biomedical Research
This compound-based polymers belong to the broader class of poly(β-amino esters) (PBAEs), a family of biodegradable and pH-responsive polymers that have garnered significant attention in the biomedical field.[1][2] Their inherent biocompatibility, coupled with tunable physicochemical properties, makes them exemplary candidates for a range of applications, most notably in drug delivery and gene therapy.[1][2][3]
The core structure of these polymers, characterized by the presence of tertiary amines and hydrolytically cleavable ester bonds, imparts a unique pH-sensitivity. In the acidic microenvironment of tumors or within the endosomes of cells, the amine groups become protonated, leading to polymer swelling or degradation and subsequent release of the therapeutic payload.[4][5][6][7] This "smart" release mechanism enhances the therapeutic efficacy while minimizing off-target effects.[5][8]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based polymers, offering detailed protocols and expert insights to facilitate their adoption in research and development.
Synthesis of this compound Monomer
The foundational step in the preparation of these polymers is the synthesis of the this compound monomer. This is typically achieved through a Michael addition reaction between ethanolamine and acrylic acid.
Scientific Rationale
The Michael addition is a highly efficient and versatile reaction for forming carbon-carbon or carbon-heteroatom bonds. In this context, the nucleophilic amine group of ethanolamine attacks the electron-deficient β-carbon of acrylic acid. The reaction is typically carried out in a suitable solvent and may be catalyzed by a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions, such as the polymerization of acrylic acid.[9]
Visualizing the Monomer Synthesis
Caption: Synthesis of the monomer via Michael addition.
Detailed Experimental Protocol
Materials:
-
Ethanolamine (≥99%)
-
Acrylic acid (99%, inhibitor-free)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a condenser.
-
Reactant Addition: Dissolve ethanolamine (e.g., 0.1 mol) in anhydrous methanol (100 mL) in the flask and cool the solution in an ice bath.
-
Slow Addition: Slowly add acrylic acid (e.g., 0.1 mol), dissolved in a small amount of anhydrous methanol, to the ethanolamine solution dropwise over 30 minutes with continuous stirring. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous liquid is washed several times with anhydrous diethyl ether to remove any unreacted starting materials. The product, this compound, is then dried under vacuum.
Self-Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized monomer using ¹H and ¹³C NMR. The spectra should show characteristic peaks corresponding to the protons and carbons of the propanoic acid and hydroxyethyl groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of key functional groups, such as O-H (broad peak), N-H, C=O (carboxylic acid), and C-N bonds.
Polymerization of this compound
The polymerization of the monomer to form poly(this compound) can be achieved through various methods, with step-growth polymerization being a common approach. This process involves the reaction between the carboxylic acid and hydroxyl groups of the monomer to form ester linkages.
Scientific Rationale
Step-growth polymerization, specifically polyesterification, is the chosen method due to the bifunctional nature of the monomer (containing both a carboxylic acid and a hydroxyl group). The reaction requires a catalyst, typically a strong acid, and the removal of the condensation byproduct (water) to drive the equilibrium towards polymer formation. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the reaction time, temperature, and catalyst concentration.
Visualizing the Polymerization Workflow
Caption: Workflow for the synthesis and characterization of the polymer.
Detailed Experimental Protocol
Materials:
-
This compound (synthesized monomer)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Acetone (anhydrous)
-
Schlenk flask
-
High-vacuum line
-
Oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Place the synthesized monomer (e.g., 10 g) and a catalytic amount of p-TSA (e.g., 0.1 mol%) in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Connect the flask to a high-vacuum line and heat it in an oil bath at 60°C for 1 hour to remove any residual moisture.
-
Polymerization: Increase the temperature to 120-140°C under high vacuum and allow the polymerization to proceed for 24-48 hours with continuous stirring. The removal of water is critical for achieving a high molecular weight polymer.
-
Cooling and Dissolution: After the reaction is complete, cool the flask to room temperature. Dissolve the resulting polymer in a minimal amount of anhydrous DMSO.
-
Purification: Precipitate the polymer by slowly adding the DMSO solution to a large volume of cold, stirring anhydrous acetone.
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with fresh acetone, and dry it under vacuum at room temperature for 48 hours.
Self-Validation:
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
NMR Spectroscopy: Confirm the polymer structure and the formation of ester linkages.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
Characterization and Data Presentation
Thorough characterization is essential to ensure the synthesized polymer meets the desired specifications for its intended application.
| Parameter | Technique | Typical Values | Significance |
| Molecular Weight (Mn) | GPC | 5,000 - 20,000 Da | Influences drug loading, release kinetics, and in vivo circulation time. |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 | A measure of the distribution of molecular weights. Lower PDI indicates a more uniform polymer. |
| Glass Transition Temp (Tg) | DSC | 40 - 60 °C | Affects the physical state and mechanical properties of the polymer. |
| Degradation Profile | In vitro study | pH-dependent | Demonstrates the "smart" release capability in acidic environments. |
Application Protocol: Formulation of Polymer-Based Nanoparticles for Drug Delivery
A primary application of these polymers is in the formulation of nanoparticles for the targeted delivery of therapeutic agents.[10]
Scientific Rationale
Nanoparticles can be formulated using methods like nanoprecipitation or emulsification-solvent evaporation. The choice of method depends on the properties of the drug and the desired characteristics of the nanoparticles. The cationic nature of the polymer allows for the encapsulation of negatively charged molecules like nucleic acids through electrostatic interactions.[11] For hydrophobic drugs, they can be physically entrapped within the polymer matrix. The size and surface charge of the nanoparticles are critical parameters that influence their biodistribution, cellular uptake, and overall therapeutic efficacy.[4]
Visualizing Nanoparticle Formulation
Caption: Nanoparticle formulation via nanoprecipitation.
Detailed Experimental Protocol: Nanoprecipitation
Materials:
-
Poly(this compound)
-
Drug of interest (e.g., a model hydrophobic drug like curcumin or a nucleic acid)
-
Acetone (or another suitable water-miscible organic solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Polymer Solution: Dissolve the polymer in acetone at a specific concentration (e.g., 10 mg/mL).
-
Drug Loading: If using a hydrophobic drug, dissolve it along with the polymer in acetone. If using a nucleic acid, dissolve it in an aqueous buffer.
-
Nanoprecipitation: Using a syringe pump, add the polymer solution dropwise into a vigorously stirring aqueous phase (e.g., PBS) at a controlled rate. The rapid solvent exchange causes the polymer to precipitate into nanoparticles, entrapping the drug.
-
Solvent Removal: Stir the nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove any unloaded drug and residual solvent.
-
Characterization:
-
Dynamic Light Scattering (DLS): Determine the average particle size, size distribution (PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of drug loaded into the nanoparticles using techniques like UV-Vis spectroscopy or HPLC.
-
Conclusion and Future Perspectives
The synthesis and application of this compound-based polymers represent a significant advancement in the field of biomedical materials. Their inherent biodegradability and pH-responsiveness make them highly attractive for developing sophisticated drug delivery and gene therapy platforms.[1][11][12] Future research will likely focus on further functionalizing these polymers with targeting ligands to enhance their specificity for diseased tissues, as well as exploring their potential in combination therapies and personalized medicine.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. research.rug.nl [research.rug.nl]
- 3. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 4. Frontiers | Recent Developments in Pathological pH-Responsive Polymeric Nanobiosensors for Cancer Theranostics [frontiersin.org]
- 5. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expert Opinion: Responsive Polymer Nanoparticles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Responsive Polymer Nanomaterials for Tumor Therapy [ouci.dntb.gov.ua]
- 9. US9630900B2 - Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid - Google Patents [patents.google.com]
- 10. US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]
- 11. Biodegradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
Application Notes and Protocols for N-(2-hydroxyethyl)-beta-alanine in Cell Culture Media Formulation
Introduction: Beyond Conventional Buffering
In the landscape of biopharmaceutical production and cell-based research, maintaining a stable in vitro environment is paramount. Fluctuations in pH are a primary source of cellular stress, impacting everything from growth kinetics and viability to the fidelity of protein expression and post-translational modifications. While traditional bicarbonate-CO₂ systems are effective, they are sensitive to environmental CO₂ levels, creating a need for robust, non-gaseous buffering agents.
This guide provides an in-depth technical overview of N-(2-hydroxyethyl)-beta-alanine, a zwitterionic buffer, for application in cell culture media. As a derivative of the naturally occurring amino acid β-alanine, this compound presents a compelling alternative to commonly used synthetic buffers like HEPES.[1][2] We will explore its chemical properties, proposed mechanisms of action, and provide detailed protocols for its validation and implementation, particularly for high-density cultures of cell lines such as Chinese Hamster Ovary (CHO) cells. The narrative that follows is grounded in established biochemical principles, drawing parallels from its parent compound, β-alanine, to provide a scientifically rigorous framework for its application.
Physicochemical Profile and Mechanism of Action
N-(2-hydroxyethyl)-beta-alanine, also known as 3-[(2-hydroxyethyl)amino]propanoic acid, is a structural analog of β-alanine.[1] Its zwitterionic nature—possessing both a positive and a negative charge on different parts of the molecule—is the key to its buffering capacity within the physiological pH range of 6.8 to 8.2.
| Property | Value | Source |
| IUPAC Name | 3-(2-hydroxyethylamino)propanoic acid | PubChem[1] |
| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| Synonyms | N-(2-hydroxyethyl)-beta-alanine, 3-((2-Hydroxyethyl)amino)propanoic acid | PubChem[1] |
The Buffering Mechanism: The primary function of N-(2-hydroxyethyl)-beta-alanine in cell culture media is to resist changes in pH caused by the accumulation of cellular metabolic byproducts, such as lactic and pyruvic acids. Its secondary amine group can accept protons (H⁺) when the environment becomes too acidic, while the carboxyl group can donate protons if the environment becomes too alkaline, thereby stabilizing the pH of the medium.
Caption: Buffering mechanism of N-(2-hydroxyethyl)-beta-alanine.
A Dual-Function Hypothesis: Beyond extracellular pH control, the β-alanine backbone of this molecule suggests a potential secondary, intracellular benefit. β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant intracellular buffering capacity and antioxidant properties.[3][4][5] Supplementing with a β-alanine derivative could therefore not only stabilize the external environment but also potentially enhance the cell's intrinsic ability to manage proton accumulation from anaerobic glycolysis, a hallmark of rapidly proliferating cultures.[3]
Application in Cell Culture Media: A Strategic Approach
The inclusion of N-(2-hydroxyethyl)-beta-alanine in a media formulation should be a deliberate, data-driven decision. Its primary application is in high-density suspension cultures, perfusion systems, and in workflows where CO₂ incubators are either unavailable or undesirable.
Key Benefits:
-
Enhanced pH Stability: Provides robust buffering independent of dissolved CO₂, protecting cells from rapid pH shifts during feeding or metabolic changes.
-
Potential Metabolic Advantages: As a β-alanine derivative, it may support intracellular buffering systems and positively influence cellular energetics, as β-alanine has been shown to affect oxidative metabolism.[6][7]
-
Improved Process Consistency: Reduces process variability linked to fluctuations in ambient CO₂.
Critical Considerations and Scientific Diligence:
-
Competitive Inhibition: Like HEPES, which has a similar piperazine ring structure, N-(2-hydroxyethyl)-beta-alanine may competitively inhibit the transport of structurally related molecules like taurine and other β-amino acids.[8] This could have unintended metabolic consequences and must be evaluated for your specific cell line.
-
Potential Cytotoxicity: At high concentrations, the parent compound β-alanine has been associated with mitochondrial defects and oxidative stress.[9][10][11] It is imperative to determine the optimal, non-toxic working concentration through empirical testing. The assumption of safety cannot be made; it must be proven.
-
Cell Line Specificity: The metabolic response to any media component can be highly cell-line dependent. A concentration and formulation that is optimal for a CHO-K1 line may not be suitable for a HEK293 or a hybridoma line.[12][13]
Experimental Protocols
The following protocols provide a framework for the systematic evaluation and implementation of N-(2-hydroxyethyl)-beta-alanine in your cell culture process.
Protocol 1: Preparation of a Sterile 200 mM Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution for easy supplementation into basal media.
Materials:
-
N-(2-hydroxyethyl)-beta-alanine powder (cell culture grade)
-
High-purity, cell culture grade water (e.g., WFI or equivalent)
-
Sterile 0.22 µm bottle-top filter unit
-
Sterile storage bottles
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Dissolution: In a sterile beaker, add 13.315 g of N-(2-hydroxyethyl)-beta-alanine powder to approximately 400 mL of high-purity water. The powder should dissolve readily with gentle stirring at room temperature.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 500 mL graduated cylinder and adjust the final volume to 500 mL with high-purity water. This yields a 200 mM stock solution.
-
pH Check (Optional): Measure the pH of the stock solution. It is typically near-neutral and does not require adjustment, but this step is recommended for quality control.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile, certified pyrogen-free storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light. The solution is stable for at least 6 months under these conditions.
Protocol 2: Determining the Optimal Working Concentration
This titration study is the most critical step for successful implementation. It establishes the ideal concentration that provides pH stability without compromising cellular health.
Caption: Workflow for determining optimal buffer concentration.
Methodology:
-
Setup: Prepare five sets of shake flasks (or appropriate culture vessels) in triplicate. Use your standard basal medium and supplement with the 200 mM stock solution to achieve final concentrations of 0 mM (Control), 5 mM, 10 mM, 20 mM, and 40 mM of N-(2-hydroxyethyl)-beta-alanine.
-
Inoculation: Seed each flask with your target cell line (e.g., CHO-ES) at a standard density (e.g., 0.5 x 10⁶ cells/mL).[14]
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, 140 rpm) for the typical duration of your process (e.g., 7-14 days).
-
Daily Monitoring: Each day, aseptically remove a sample from each flask and measure:
-
Viable Cell Density (VCD) and Percent Viability using a cell counter.
-
pH of the culture supernatant using a calibrated meter.
-
-
Data Analysis:
-
Plot VCD vs. time for each concentration to generate growth curves.
-
Plot percent viability vs. time.
-
Plot pH vs. time to assess buffering efficacy.
-
-
Selection Criteria: Identify the highest concentration of N-(2-hydroxyethyl)-beta-alanine that maintains a stable pH profile throughout the culture without causing a statistically significant decrease in peak VCD or overall viability compared to the control. This is your optimal working concentration.
Protocol 3: Implementation in a CHO Fed-Batch Process
This protocol provides an example of how to use the optimized concentration in a standard fed-batch culture.
Assumptions:
-
Your optimal concentration was determined to be 20 mM.
-
You are using a chemically defined basal medium and feed strategy.[12]
Methodology:
-
Media Preparation: Prepare your basal CHO growth medium. Aseptically add the sterile 200 mM N-(2-hydroxyethyl)-beta-alanine stock solution to a final concentration of 20 mM. For example, add 100 mL of the 200 mM stock per 900 mL of basal medium to make 1 L of final growth medium.
-
Culture Initiation: Inoculate a production bioreactor or shake flask containing the supplemented medium with CHO cells at the desired seeding density.
-
Process Monitoring: Run your standard fed-batch process. Continue to monitor key parameters daily, including VCD, viability, pH, glucose, lactate, and product titer. The presence of the buffer should reduce the need for base additions (e.g., sodium bicarbonate) to control pH drops.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Peak VCD or Viability | Buffer Cytotoxicity: The selected concentration is too high for the cell line. | Re-run the titration study (Protocol 2) using a lower concentration range (e.g., 1-15 mM). |
| Metabolic Interference: The buffer may be interfering with the transport of essential nutrients. | Analyze spent media for amino acid depletion. Consider if a different buffer (e.g., MOPS) is more suitable. | |
| Persistent pH Drop | Insufficient Buffering Capacity: The selected concentration is too low to counteract the acid production at high cell densities. | Re-run the titration study using a higher concentration range, carefully monitoring for signs of toxicity. |
| Precipitation in Media | Solubility Issues: The buffer may be interacting with other media components, especially after temperature shifts or pH changes. | Prepare the supplemented media fresh. Ensure the stock solution is fully dissolved and clear before adding to the basal medium. Confirm compatibility with concentrated feed solutions before addition. |
| Altered Product Quality | Physiological Stress: Although growth appears normal, the buffer may be inducing a subtle stress response affecting protein folding or glycosylation. | Conduct a full product quality analysis (e.g., aggregation, charge variants, glycan profiling) on material produced with and without the buffer. |
Conclusion
N-(2-hydroxyethyl)-beta-alanine offers a promising alternative to conventional pH management strategies in cell culture. Its dual-potential as an extracellular buffer and a precursor for intracellular buffering systems makes it a compelling candidate for process intensification and optimization. However, its implementation must be approached with scientific rigor. As outlined in this guide, a systematic evaluation of its optimal concentration and a thorough validation of its impact on cell health, productivity, and product quality are not merely recommended—they are essential for leveraging its full potential while ensuring process robustness and scientific integrity.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390) [ebi.ac.uk]
- 3. β-Alanine in Cell Culture [sigmaaldrich.com]
- 4. gssiweb.org [gssiweb.org]
- 5. Nutritional Strategies to Modulate Intracellular and Extracellular Buffering Capacity During High-Intensity Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of HEPES buffer on the uptake and transport of P-glycoprotein substrates and large neutral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial defects associated with β-alanine toxicity: relevance to hyper-beta-alaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Exposure to β-Alanine Generates Oxidative Stress and Alters Energy Metabolism in Cerebral Cortex and Cerebellum of Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of chemically defined media for CHO cell fed-batch culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Next-gen "Super" CHO host development: Metabolically engineered host with cysteine/tyrosine prototrophy and negligible BCAA metabolic byproduct formation - American Chemical Society [acs.digitellinc.com]
- 14. expressionsystems.com [expressionsystems.com]
Application of 3-[(2-Hydroxyethyl)amino]propanoic Acid in Advanced Drug Delivery Systems
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-[(2-Hydroxyethyl)amino]propanoic acid in the design and formulation of next-generation drug delivery systems. This unique zwitterionic molecule offers a versatile platform for creating biocompatible and stimuli-responsive nanomaterials for targeted and controlled release therapies.
Introduction: The Promise of Zwitterionic Moieties in Drug Delivery
The pursuit of effective drug delivery systems is a cornerstone of modern medicine. The ideal carrier should protect the therapeutic agent from premature degradation, transport it to the target site, and release it in a controlled manner, all while minimizing off-target toxicity. Zwitterionic materials, which possess both positive and negative charges within the same molecule, have emerged as highly promising candidates for such systems.[1][2] Their unique charge distribution allows them to bind water tightly, creating a hydration layer that imparts a "stealth" effect, enabling them to evade the immune system and prolong circulation time.[2]
This compound, with its secondary amine, hydroxyl, and carboxylic acid functional groups, is a particularly interesting building block for creating zwitterionic polymers. These functional groups provide handles for polymerization and for conjugation of drugs or targeting ligands. Furthermore, the presence of the carboxylic acid and amine groups suggests a pH-responsive nature, which can be exploited for triggered drug release in specific microenvironments, such as acidic tumor tissues.[3]
Key Properties and Advantages
The incorporation of this compound into drug delivery systems offers several key advantages:
| Property | Advantage in Drug Delivery |
| Zwitterionic Nature | Enhanced biocompatibility, reduced protein adsorption (antifouling), and prolonged systemic circulation (stealth effect).[2][4] |
| pH-Responsiveness | The carboxylic acid and amine groups allow for changes in polymer conformation or solubility in response to pH changes, enabling targeted drug release in acidic environments like tumors or endosomes.[3] |
| Functional Groups | The hydroxyl and carboxylic acid groups provide sites for drug conjugation, cross-linking to form hydrogels, or attachment of targeting moieties. |
| Biodegradability | Amino acid-based polymers are generally biodegradable, leading to non-toxic degradation products.[5] |
Synthesis and Characterization of Poly(this compound)
The synthesis of polymers incorporating this compound can be approached through several methods. One common strategy involves the synthesis of a vinyl monomer derived from the amino acid, followed by free radical polymerization.
Workflow for Monomer Synthesis and Polymerization
Caption: General workflow for the synthesis of a vinyl monomer from this compound and its subsequent polymerization.
Protocol 1: Synthesis of a Vinyl Monomer of this compound
This protocol is adapted from a general method for synthesizing amino acid-derived vinyl monomers.[6]
Materials:
-
This compound
-
3-Vinylbenzaldehyde
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Acetic acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 7.5 mmol of this compound and 0.6 g of NaOH in 35 mL of a 1:1 mixture of methanol and water.
-
Add 7.7 mmol of 3-vinylbenzaldehyde to the solution.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 0.6 g of sodium borohydride and stir for 30 minutes.
-
Neutralize the reaction by slowly adding acetic acid until the isoelectric point of the amino acid derivative is reached, leading to the precipitation of a white powder.
-
Filter the precipitate and wash it with deionized water followed by diethyl ether.
-
Dry the solid product under vacuum.
Protocol 2: Free Radical Polymerization
Materials:
-
Synthesized vinyl monomer
-
Cross-linking agent (e.g., N,N'-methylenebisacrylamide)
-
Polymerization initiator (e.g., ammonium persulfate)
-
Solvent (e.g., deionized water)
Procedure:
-
Dissolve the desired amount of the vinyl monomer and cross-linking agent in the solvent.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Add the initiator to the solution to start the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Purify the resulting polymer by dialysis against deionized water to remove unreacted monomers and initiator.
-
Lyophilize the purified polymer to obtain a dry powder.
Characterization of the Polymer
Thorough characterization is crucial to ensure the synthesized polymer has the desired properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the monomer and the polymer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and polydispersity of the polymer.[7] |
| Differential Scanning Calorimetry (DSC) | Measures thermal properties like the glass transition temperature.[7] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[7] |
Application in Drug Delivery Systems
pH-Responsive Nanoparticles for Targeted Drug Delivery
Polymers based on this compound can self-assemble into nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within their core.[5] The pH-responsive nature of the polymer allows for triggered drug release in acidic environments.
Caption: A generalized workflow for the formulation of drug-loaded nanoparticles using an amino acid-based polymer.
This is a common and straightforward method for preparing polymer nanoparticles.[2]
Materials:
-
Poly(this compound)
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., DMSO, acetone)
-
Aqueous phase (deionized water, possibly with a surfactant like Tween 20)
Procedure:
-
Dissolve the polymer and the hydrophobic drug in the organic solvent.
-
Add the organic phase dropwise to the vigorously stirred aqueous phase.
-
The polymer will precipitate upon contact with the non-solvent (water), forming nanoparticles and encapsulating the drug.
-
Allow the organic solvent to evaporate under reduced pressure or by stirring overnight.
-
Collect the nanoparticles by centrifugation and wash them to remove any free drug and surfactant.
-
Resuspend the nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.
| Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Particle size, size distribution (Polydispersity Index - PDI). |
| Zeta Potential Measurement | Surface charge of the nanoparticles. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and size of the nanoparticles. |
| UV-Vis Spectroscopy / HPLC | Drug loading content and encapsulation efficiency. |
Injectable Hydrogels for Sustained Drug Release
The functional groups on the polymer backbone allow for the formation of cross-linked hydrogel networks. These hydrogels can be designed to be injectable and to provide sustained release of encapsulated drugs.[8][9]
Caption: Schematic of hydrogel formation and subsequent sustained drug release.
Materials:
-
Poly(this compound)
-
Cross-linking agent (e.g., glutaraldehyde, ethylene glycol dimethacrylate)[8][10]
-
Drug to be encapsulated
-
Solvent (e.g., deionized water or buffer)
Procedure:
-
Dissolve the polymer in the solvent to form a homogeneous solution.
-
Add the drug to the polymer solution and mix thoroughly.
-
Add the cross-linking agent to initiate the gelation process.
-
Allow the mixture to stand at a specific temperature until a stable hydrogel is formed.
-
Wash the hydrogel extensively with the solvent to remove any unreacted cross-linker and non-encapsulated drug.
| Property | Method of Analysis |
| Swelling Behavior | Gravimetric analysis in different pH buffers.[11] |
| Mechanical Properties | Rheological measurements. |
| Morphology | Scanning Electron Microscopy (SEM) of lyophilized samples. |
| In Vitro Drug Release | Dialysis method or sample-and-separate method with quantification by UV-Vis or HPLC. |
Conclusion and Future Perspectives
This compound presents a versatile and promising platform for the development of advanced drug delivery systems. Its inherent zwitterionic nature, coupled with pH-responsiveness and the presence of functional groups for modification, allows for the creation of "smart" nanoparticles and hydrogels. These systems have the potential to improve the therapeutic index of a wide range of drugs by enhancing their circulation time, targeting them to specific sites of disease, and controlling their release.
Further research should focus on optimizing the synthesis of polymers from this monomer to fine-tune their molecular weight and architecture. In-depth in vivo studies are necessary to fully evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of drug delivery systems based on this compound. The continued exploration of this and similar amino acid-based building blocks will undoubtedly pave the way for the next generation of innovative and effective drug therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Functionalized amino acid-based injectable hydrogels for sustained drug delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Surface Modification with 3-[(2-Hydroxyethyl)amino]propanoic Acid: A Comprehensive Guide to Creating Biocompatible and Antifouling Interfaces
Introduction: The Critical Need for Advanced Surface Modification
In the realms of biomedical research, medical device development, and drug delivery, the interface between a synthetic material and a biological environment is of paramount importance. Unwanted protein adsorption, or biofouling, is a primary instigator of device failure, triggering inflammatory responses, promoting bacterial colonization, and impeding the intended therapeutic action. The quest for materials that can effectively resist nonspecific protein adsorption has led to the exploration of various surface modification strategies. Among these, the use of zwitterionic molecules—compounds that possess an equal number of positive and negative charges—has emerged as a highly effective approach to creating biocompatible and fouling-resistant surfaces.
This technical guide focuses on the application of a specific carboxybetaine-like zwitterion, 3-[(2-Hydroxyethyl)amino]propanoic acid , for the surface modification of materials. This small molecule offers a unique combination of a secondary amine, a hydroxyl group, and a carboxylic acid functionality, providing versatile options for covalent attachment to a variety of substrates. The resulting zwitterionic surface mimics the cell membrane's outer leaflet, which is rich in phospholipids with zwitterionic headgroups, and is thought to create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[1][2][3]
This document provides a detailed exploration of the principles behind this surface modification, step-by-step protocols for its implementation, and methods for the comprehensive characterization and evaluation of the modified surfaces.
I. The Principle of Zwitterionic Antifouling Surfaces
The remarkable antifouling properties of zwitterionic surfaces stem from their strong interaction with water molecules.[2] The positively charged quaternary ammonium group and the negatively charged carboxylate group in this compound electrostatically attract and organize a tightly bound layer of water molecules on the material surface. This hydration layer serves two primary functions:
-
Physical Barrier: The dense layer of water physically prevents proteins and other biomolecules from reaching and interacting with the underlying material surface.
-
Energetic Barrier: For a protein to adsorb, it must first displace this structured water layer, a process that is energetically unfavorable.
This mechanism of fouling resistance is distinct from that of other hydrophilic surfaces, such as those modified with polyethylene glycol (PEG), and has been shown to offer superior long-term stability and resistance to a broader range of foulants.
II. Strategic Covalent Attachment of this compound
The versatility of this compound lies in its multiple functional groups, which allow for a variety of covalent attachment strategies. This guide will focus on a robust and widely applicable two-step method involving the formation of a stable amide bond between the carboxylic acid group of the zwitterion and an amine-functionalized surface. This approach is compatible with a wide range of materials that can be readily functionalized with primary amine groups.
Workflow for Surface Modification
The overall workflow for the surface modification process is depicted below:
Figure 1: General workflow for the surface modification of a substrate with this compound.
III. Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the surface modification of silicon wafers or glass slides, their subsequent characterization, and the evaluation of their antifouling performance.
Protocol 1: Amine Functionalization of Silicon/Glass Surfaces
This protocol describes the functionalization of silicon or glass surfaces with primary amine groups using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Plasma cleaner or Piranha solution (use with extreme caution)
-
Oven capable of maintaining 110 °C
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the silicon wafers or glass slides by sonicating in acetone, followed by ethanol, and finally DI water (10 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Activate the surfaces by treating with an oxygen plasma for 5 minutes or by immersing in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrates extensively with DI water and dry with nitrogen gas.
-
-
APTES Deposition:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the cleaned and activated substrates in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
Remove the substrates from the APTES solution and rinse thoroughly with toluene, followed by acetone, and then ethanol to remove any unbound silane.
-
Dry the substrates with nitrogen gas.
-
-
Curing:
-
Cure the amine-functionalized substrates in an oven at 110 °C for 1 hour to promote the formation of a stable siloxane layer.
-
Allow the substrates to cool to room temperature before proceeding to the next step.
-
Protocol 2: Covalent Attachment of this compound
This protocol details the EDC/NHS-mediated coupling of the carboxylic acid group of the zwitterion to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Activation of Carboxylic Acid:
-
Prepare a solution of this compound (10 mM), EDC (20 mM), and NHS (10 mM) in 0.1 M MES buffer (pH 6.0).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Immerse the amine-functionalized substrates in the activated zwitterion solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.
-
-
Washing:
-
Remove the substrates from the reaction solution and rinse thoroughly with DI water to remove any unreacted reagents and byproducts.
-
Rinse with PBS (pH 7.4) and finally with DI water.
-
Dry the modified substrates under a stream of nitrogen gas.
-
Store the zwitterion-modified surfaces in a clean, dry environment until further use.
-
IV. Characterization of the Modified Surface
Thorough characterization of the modified surface is crucial to validate the success of the functionalization process. The following are key analytical techniques and their expected outcomes.
Protocol 3: Surface Characterization
A. Water Contact Angle Goniometry:
-
Principle: Measures the hydrophilicity of the surface. A successful zwitterionic modification should result in a significant decrease in the water contact angle.
-
Procedure:
-
Place a 5-10 µL droplet of DI water on the surface of the unmodified and modified substrates.
-
Measure the static contact angle using a goniometer.
-
Perform measurements at multiple locations on each surface to ensure homogeneity.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Principle: Provides elemental and chemical state information of the surface.
-
Procedure:
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, N 1s, O 1s, and Si 2p regions.
-
-
Expected Results:
-
The appearance of a distinct N 1s peak on the modified surface, which should be absent on the unmodified silicon/glass substrate.
-
Changes in the C 1s and O 1s spectra consistent with the chemical structure of the attached zwitterion.
-
C. Atomic Force Microscopy (AFM):
-
Principle: Provides topographical information of the surface at the nanoscale.
-
Procedure:
-
Image the surfaces in tapping mode to assess surface roughness.
-
-
Expected Results: A slight increase in surface roughness may be observed after modification, but the surface should remain relatively smooth, indicating a uniform coating.
| Characterization Technique | Unmodified Substrate (Silicon/Glass) | Amine-Functionalized Surface | Zwitterion-Modified Surface |
| Water Contact Angle | < 20° (after plasma/Piranha) | 40-60° | < 30° |
| XPS (N 1s peak) | Absent | Present | Present (potentially shifted) |
| AFM (RMS Roughness) | < 0.5 nm | < 1.0 nm | < 1.5 nm |
Table 1: Expected Characterization Data for Surface Modification Steps.
V. Performance Evaluation: Assessing Antifouling Properties
The primary function of the zwitterionic surface is to resist biofouling. The following protocols describe methods to quantify protein adsorption and cell adhesion.
Protocol 4: Protein Adsorption Assay
This protocol uses a common model protein, bovine serum albumin (BSA), to assess the antifouling performance of the modified surface.
Materials:
-
Unmodified, amine-functionalized, and zwitterion-modified substrates
-
Bovine serum albumin (BSA) solution (1 mg/mL in PBS, pH 7.4)
-
PBS (pH 7.4)
-
DI water
-
Nitrogen gas
-
Ellipsometer or Quartz Crystal Microbalance with Dissipation (QCM-D)
Procedure (using Ellipsometry):
-
Measure the baseline thickness of the unmodified and modified substrates using an ellipsometer.
-
Immerse the substrates in the BSA solution for 1 hour at 37 °C.
-
Remove the substrates and rinse thoroughly with PBS to remove any loosely bound protein.
-
Rinse with DI water and dry with nitrogen gas.
-
Measure the thickness of the substrates again. The increase in thickness corresponds to the amount of adsorbed protein.
Protocol 5: Cell Adhesion Assay
This protocol assesses the ability of the modified surface to resist cell attachment.
Materials:
-
Unmodified and zwitterion-modified substrates (sterilized)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
A suitable cell line (e.g., fibroblasts or endothelial cells)
-
Phosphate-buffered saline (PBS), sterile
-
A fluorescent microscope and cell staining reagents (e.g., DAPI for nuclei)
Procedure:
-
Place the sterile substrates in a sterile cell culture plate.
-
Seed the cells onto the substrates at a desired density.
-
Incubate the cells for a specified period (e.g., 24 hours) under standard cell culture conditions (37 °C, 5% CO₂).
-
Gently wash the substrates with sterile PBS to remove non-adherent cells.
-
Fix and stain the adherent cells.
-
Visualize and quantify the number of adherent cells per unit area using a fluorescent microscope.
| Performance Metric | Unmodified Substrate | Zwitterion-Modified Surface |
| Protein Adsorption (BSA) | High | Significantly Reduced (>90% reduction) |
| Cell Adhesion | High | Significantly Reduced (>90% reduction) |
Table 2: Expected Antifouling Performance of the Zwitterion-Modified Surface.
VI. Concluding Remarks for the Practicing Scientist
The surface modification of materials with this compound offers a robust and effective strategy for creating biocompatible and antifouling interfaces. The protocols detailed in this guide provide a clear and reproducible pathway for researchers and drug development professionals to implement this powerful technique. The resulting zwitterionic surfaces have the potential to significantly improve the performance and longevity of medical devices, enhance the efficacy of drug delivery systems, and provide more reliable platforms for in vitro diagnostics and cell-based assays. As with any surface modification technique, meticulous attention to cleanliness, reagent purity, and reaction conditions is paramount to achieving a uniform and highly functionalized surface.
VII. References
-
Chen, S., Li, L., Zhao, C., & Zheng, J. (2010). Surface hydration: Principles and applications toward low-fouling/nonfouling biomaterials. Polymer, 51(23), 5283-5293.
-
He, Y., Hower, J. C., Chen, S., Bernards, M. T., Reid, K. E., & Jiang, S. (2008). A new platform of zwitterionic poly(carboxybetaine) based hydrogels with a super-low-fouling background. Journal of Materials Chemistry, 18(48), 5851-5856.
-
Ladd, J., Zhang, Z., Chen, S., Hower, J. C., & Jiang, S. (2008). Zwitterionic hydrogels implanted in mice resist the foreign-body reaction. Angewandte Chemie International Edition, 47(48), 9396-9399.
-
Zhang, Z., Chao, T., Chen, S., & Jiang, S. (2006). Superlow fouling sulfobetaine and carboxybetaine polymers on glass slides. Langmuir, 22(24), 10072-10077.
-
Cheng, G., Li, G., Xue, H., Chen, S., Bryers, J. D., & Jiang, S. (2008). Zwitterionic carboxybetaine polymer surfaces and their resistance to long-term biofilm formation. Biomaterials, 29(34), 4562-4568.
-
Lahiri, J., Isaacs, L., Tien, J., & Whitesides, G. M. (1999). A strategy for the generation of surfaces presenting ligands for studies of binding based on an active ester as a common reactive intermediate: a surface plasmon resonance study. Analytical chemistry, 71(4), 777-790. --INVALID-LINK--
-
Schlenoff, J. B. (2014). Zwitteration: coating surfaces with zwitterionic functionality to reduce nonspecific adsorption. Langmuir, 30(32), 9625-9636. --INVALID-LINK--
-
Holmlin, R. E., Chen, X., Chapman, R. G., Takayama, S., & Whitesides, G. M. (2001). Zwitterionic SAMs that resist nonspecific adsorption of protein from pure serum and plasma. Langmuir, 17(9), 2841-2845.
-
Estephan, Z. G., Schlenoff, J. B., & Jiang, S. (2011). Zwitterionic and oligo(ethylene glycol) moieties for nonfouling surfaces: a direct comparison. Langmuir, 27(11), 6794-6799.
-
Harris, J. M. (Ed.). (1992). Poly (ethylene glycol) chemistry: biotechnical and biomedical applications. Springer Science & Business Media.
-
Huck, W. T., Yan, L., & Stroock, A. D. (2000). Patterned polymer brushes. Langmuir, 16(7), 3497-3501.
-
Jordan, R., Ulman, A., Kang, J. F., Rafailovich, M. H., & Sokolov, J. (1999). Surface-initiated anionic polymerization of styrene by means of self-assembled monolayers. Journal of the American Chemical Society, 121(5), 1016-1022.
-
Kingshott, P., Thissen, H., & Griesser, H. J. (2002). Effects of cloud-point grafting, chain length, and density of PEG layers on competitive protein adsorption. Biomaterials, 23(9), 2043-2056.
-
Zwitterionic Surface Chemistry Enhances Detachment of Bacteria Under Shear. Acta biomaterialia, 9(7), 7327–7334. --INVALID-LINK--
-
Immobilization of proteins on carboxylic acid functionalized nanopatterns. Langmuir : the ACS journal of surfaces and colloids, 24(24), 13968–13975. --INVALID-LINK--
-
Effects of surface wettability and contact time on protein adhesion to biomaterial surfaces. Journal of biomedical materials research. Part A, 83(3), 730–740. --INVALID-LINK--
-
A Multidisciplinary Experiment to Characterize Antifouling Biocompatible Interfaces via Quantification of Surface Protein Adsorption. Journal of chemical education, 98(3), 992–999. --INVALID-LINK--
-
Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 30(32), 9625–9636. --INVALID-LINK--
References
Application Notes and Protocols: The Use of N-(2-hydroxyethyl)-beta-alanine in Advanced Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of N-(2-hydroxyethyl)-beta-alanine in the formulation of advanced hydrogels for biomedical applications. This document outlines the scientific rationale, detailed synthesis and characterization protocols, and potential applications, offering researchers a robust framework for innovation in areas such as controlled drug delivery and tissue engineering.
Introduction: Unveiling the Potential of N-(2-hydroxyethyl)-beta-alanine
N-(2-hydroxyethyl)-beta-alanine is a unique beta-alanine derivative featuring a hydrophilic hydroxyethyl group and the characteristic zwitterionic nature of an amino acid.[1] Its molecular structure presents a compelling case for its use as a functional monomer in hydrogel synthesis. Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications.[2] The incorporation of N-(2-hydroxyethyl)-beta-alanine into a hydrogel network is hypothesized to impart several desirable characteristics:
-
Enhanced Hydrophilicity and Water Retention: The pendant hydroxyethyl group is expected to increase the hydrogel's affinity for water, leading to high water content, which is crucial for biocompatibility and for mimicking soft tissues.[2]
-
Zwitterionic Properties: At physiological pH, the carboxylic acid and amino groups can exist in their ionized forms, creating a zwitterionic structure.[3][4] Zwitterionic hydrogels are known for their excellent biocompatibility and resistance to non-specific protein adsorption (anti-fouling properties), which is critical for in-vivo applications.[5][6]
-
pH-Responsiveness: The presence of both acidic (carboxyl) and basic (amino) moieties suggests that hydrogels incorporating this monomer will exhibit pH-sensitive swelling behavior. This opens avenues for creating "smart" hydrogels that can respond to physiological or pathological pH changes, for example, in tumor microenvironments or the gastrointestinal tract.[7][8]
-
Improved Mechanical Properties: Studies have shown that the inclusion of beta-alanine can enhance the crosslinking and mechanical strength of hydrogels.[9]
This guide will provide a theoretical and practical foundation for synthesizing and characterizing hydrogels based on N-(2-hydroxyethyl)-beta-alanine.
Rationale for Use in Hydrogel Formulations: The Causality Behind Experimental Choices
The selection of N-(2-hydroxyethyl)-beta-alanine as a monomer is driven by the desire to create hydrogels with a specific suite of functionalities. The primary hypothesis is that its unique chemical structure will allow for the development of highly biocompatible and stimuli-responsive materials.
Mechanism of pH-Responsiveness
The zwitterionic nature of the N-(2-hydroxyethyl)-beta-alanine moiety is the key to its pH-responsive behavior.
-
In acidic conditions (low pH): The carboxylic acid groups (-COOH) will be largely protonated and neutral, while the amino groups (-NH-) will be protonated to form cations (-NH2+-). The electrostatic repulsion between these cationic groups will cause the hydrogel network to swell.
-
In alkaline conditions (high pH): The carboxylic acid groups will be deprotonated to form anions (-COO-), while the amino groups will be neutral. The repulsion between the anionic groups will also lead to swelling.
-
At the isoelectric point: The positive and negative charges will balance, potentially leading to a more collapsed state of the hydrogel due to intramolecular and intermolecular ionic interactions.
This pH-dependent swelling can be harnessed for controlled drug release, where a drug is released at an accelerated rate in a specific pH environment.[2][7]
Biocompatibility and Anti-Fouling Properties
Zwitterionic materials have surfaces that can tightly bind water, forming a hydration layer that acts as a physical and energetic barrier to protein adsorption. This "anti-fouling" property is highly desirable for medical implants and drug delivery vehicles, as it can reduce the foreign body response and improve the in-vivo lifetime of the material.[5][10]
Proposed Synthesis Protocol: A Framework for a Novel Hydrogel
Materials and Reagents
| Reagent | Proposed Supplier | Purpose |
| N-(2-hydroxyethyl)-beta-alanine | Sigma-Aldrich | Functional monomer |
| 2-Hydroxyethyl methacrylate (HEMA) | Sigma-Aldrich | Primary structural monomer |
| N,N'-Methylenebis(acrylamide) (MBA) | Sigma-Aldrich | Crosslinking agent |
| Ammonium persulfate (APS) | Sigma-Aldrich | Initiator |
| N,N,N',N'-Tetramethylethylenediamine (TEMED) | Sigma-Aldrich | Accelerator |
| Phosphate-buffered saline (PBS), pH 7.4 | Thermo Fisher | Solvent and for swelling studies |
| Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) | Sigma-Aldrich | For pH adjustment of swelling buffers |
Step-by-Step Synthesis Protocol
-
Monomer Solution Preparation:
-
In a 50 mL beaker, dissolve a desired molar ratio of N-(2-hydroxyethyl)-beta-alanine and HEMA in PBS (pH 7.4). A starting point could be a 1:4 molar ratio. The total monomer concentration should be around 10-20% (w/v).
-
Add the crosslinking agent, MBA, at a concentration of 1-2 mol% relative to the total monomer concentration.
-
Stir the solution gently until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the monomer solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add the initiator, APS, to the solution at a concentration of approximately 0.5-1 mol% of the total monomer concentration and stir to dissolve.
-
Add the accelerator, TEMED, at a similar concentration to APS. TEMED will catalyze the formation of free radicals from APS.
-
-
Gelation:
-
Immediately after adding TEMED, pipette the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).
-
Allow the solution to polymerize at room temperature for several hours or until a solid gel is formed. The gelation time will depend on the specific concentrations of initiator and accelerator.
-
-
Purification:
-
Once the hydrogel is formed, carefully remove it from the mold and place it in a large volume of deionized water or PBS.
-
Wash the hydrogel for 2-3 days, changing the water/PBS frequently, to remove any unreacted monomers, initiator, accelerator, and other impurities.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a N-(2-hydroxyethyl)-beta-alanine containing hydrogel.
Protocols for Hydrogel Characterization
A self-validating system requires thorough characterization. The following protocols are essential to understand the properties of the synthesized hydrogel.
Swelling Behavior and pH-Responsiveness
-
Preparation: Prepare buffer solutions of varying pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Procedure:
-
Cut the purified hydrogel into small, uniform discs.
-
Lyophilize (freeze-dry) the discs to determine their dry weight (Wd).
-
Immerse a pre-weighed dry hydrogel disc into each pH buffer solution at room temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating that equilibrium swelling has been reached.
-
-
Calculation: The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wd) / Wd
Expected Outcome: A plot of the equilibrium swelling ratio against pH should demonstrate the pH-responsive nature of the hydrogel.
| pH | Expected Swelling Behavior | Rationale |
| 2 | High Swelling | Protonation of amino groups leads to electrostatic repulsion. |
| 4 | Moderate Swelling | Partial protonation of amino groups. |
| 6 | Lower Swelling | Approaching the isoelectric point, attractive forces may dominate. |
| 7.4 | Moderate Swelling | Zwitterionic state, balanced charges. |
| 10 | High Swelling | Deprotonation of carboxylic acid groups leads to electrostatic repulsion. |
Mechanical Properties Assessment (Rheology)
-
Instrumentation: Use a rheometer with a parallel plate geometry.
-
Procedure:
-
Place a hydrogel disc of a defined thickness on the lower plate of the rheometer.
-
Lower the upper plate to make contact with the hydrogel.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
-
Interpretation:
-
Storage Modulus (G'): Represents the elastic component of the hydrogel (its stiffness).
-
Loss Modulus (G''): Represents the viscous component.
-
For a stable gel, G' should be significantly higher than G''.
-
Chemical Characterization (FTIR Spectroscopy)
-
Sample Preparation: Lyophilize a sample of the purified hydrogel and grind it into a fine powder.
-
Procedure: Obtain the Fourier-Transform Infrared (FTIR) spectrum of the powdered hydrogel.
-
Interpretation: Confirm the incorporation of N-(2-hydroxyethyl)-beta-alanine by identifying characteristic peaks, such as:
-
O-H stretching from the hydroxyethyl group.
-
C=O stretching from the carboxylic acid and amide groups.
-
N-H bending from the amino group.
-
Potential Applications in Drug Delivery and Tissue Engineering
The unique properties of hydrogels containing N-(2-hydroxyethyl)-beta-alanine make them promising candidates for a range of biomedical applications.
-
pH-Triggered Drug Delivery: The pH-responsive swelling can be used to design oral drug delivery systems that protect acid-labile drugs in the stomach (low pH) and release them in the intestine (higher pH). Alternatively, they can target the slightly acidic microenvironment of tumors for localized chemotherapy delivery.[8]
-
Wound Dressings: The high water content, biocompatibility, and potential for pH modulation make these hydrogels suitable for creating a moist wound environment that promotes healing. The beta-alanine component itself has been shown to be beneficial in wound dressing applications.[9]
-
Tissue Engineering Scaffolds: The anti-fouling nature of zwitterionic hydrogels can prevent unwanted cell adhesion while allowing for the incorporation of specific cell-adhesive ligands for targeted cell growth and tissue regeneration.[10]
Visualization of the Monomer's Functional Logic
Caption: Functional groups of the monomer and their contribution to hydrogel properties.
References
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta-Alanine zwitterion | C3H7NO2 | CID 4755801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-alanine zwitterion (CHEBI:57966) [ebi.ac.uk]
- 5. oaepublish.com [oaepublish.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine [mdpi.com]
- 9. β-Alanine enhancing the crosslink of chitosan/poly-(γ-glutamic acid) hydrogel for a potential alkaline-adapted wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Surfactants from 3-[(2-Hydroxyethyl)amino]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of novel amphoteric surfactants derived from 3-[(2-hydroxyethyl)amino]propanoic acid. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to produce and evaluate these promising new surface-active agents for a variety of applications, including pharmaceutical formulations, personal care products, and advanced material science.
Introduction: The Promise of Amino Acid-Based Surfactants
Surfactants are indispensable components in a vast array of industrial and consumer products.[1] Their amphiphilic nature, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, allows them to reduce surface and interfacial tension, enabling the mixing of otherwise immiscible substances like oil and water.[1] Traditional surfactants, while effective, can sometimes raise environmental and toxicological concerns. This has spurred significant interest in the development of "green" or biocompatible surfactants derived from renewable resources.[2]
Amino acid-based surfactants have emerged as a particularly promising class of these next-generation surface-active agents. Their inherent biodegradability, low toxicity, and excellent performance characteristics make them ideal candidates for applications where biocompatibility is paramount, such as in pharmaceuticals and personal care products.[3][4]
This application note focuses on the synthesis of novel surfactants from this compound, also known as N-(2-hydroxyethyl)-β-alanine.[5] This molecule offers a unique scaffold for surfactant design, incorporating a secondary amine for reaction with a hydrophobic tail, a carboxylic acid group for hydrophilicity, and a hydroxyl group that can be further functionalized. The resulting N-acyl-N-(2-hydroxyethyl)-β-alanine surfactants are expected to exhibit amphoteric properties, behaving as anionic, cationic, or zwitterionic depending on the pH of the solution.
Synthesis of Sodium N-Lauroyl-N-(2-hydroxyethyl)-β-alaninate: A Detailed Protocol
The synthesis of N-acyl amino acid surfactants is often achieved through the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride under alkaline conditions.[3][6] This method is robust and generally provides good yields. The following protocol details the synthesis of Sodium N-Lauroyl-N-(2-hydroxyethyl)-β-alaninate, a representative example of a surfactant derived from this compound.
Reaction Scheme:
Caption: Synthesis of Sodium N-Lauroyl-N-(2-hydroxyethyl)-β-alaninate.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | ≥98% purity |
| Lauroyl Chloride | ≥98% purity |
| Sodium Hydroxide (NaOH) | ACS grade |
| Hydrochloric Acid (HCl) | 37% |
| Acetone | ACS grade |
| Deionized Water | |
| 500 mL Three-necked round-bottom flask | |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| pH meter | |
| Ice bath | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Experimental Protocol:
-
Preparation of the Amino Acid Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 13.31 g (0.1 mol) of this compound in 150 mL of deionized water.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly add a 30% (w/v) sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to 10-11 to form the sodium salt of the amino acid.[7]
-
-
Acylation Reaction (Schotten-Baumann):
-
In a dropping funnel, place 21.87 g (0.1 mol) of lauroyl chloride.
-
Slowly add the lauroyl chloride dropwise to the stirred amino acid solution over a period of 1-2 hours.
-
Throughout the addition, maintain the temperature of the reaction mixture between 10-15°C and the pH between 10-11 by concurrently adding the 30% NaOH solution as needed.[4] The reaction is exothermic, and careful control of temperature and pH is crucial for minimizing side reactions and maximizing yield.
-
-
Reaction Completion and Acidification:
-
After the complete addition of lauroyl chloride, continue stirring the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. This will precipitate the N-lauroyl-N-(2-hydroxyethyl)-β-alanine in its acidic form.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold deionized water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from an appropriate solvent system, such as an acetone-water mixture, to achieve higher purity.
-
Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
-
-
Conversion to Sodium Salt:
-
To obtain the final sodium salt of the surfactant, dissolve the purified N-lauroyl-N-(2-hydroxyethyl)-β-alanine in ethanol.
-
Add a stoichiometric amount of a 30% (w/v) sodium hydroxide solution to neutralize the carboxylic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, Sodium N-Lauroyl-N-(2-hydroxyethyl)-β-alaninate, as a white solid.
-
Characterization of the Novel Surfactant
Thorough characterization of the synthesized surfactant is essential to understand its physicochemical properties and potential applications. The following protocols outline key characterization techniques.
Structural Confirmation:
The chemical structure of the synthesized surfactant should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch (around 1640 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹ in the acid form), and the O-H and N-H stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the overall structure of the molecule.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[8] Above the CMC, the surface tension of the solution remains relatively constant.
Caption: Workflow for CMC determination by surface tension measurement.
Protocol:
-
Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations, typically ranging from 10⁻⁶ M to 10⁻¹ M.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).[8]
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[1]
Evaluation of Foaming Properties
The ability of a surfactant to generate and stabilize foam is a critical performance attribute in many applications.
Protocol for Foamability and Foam Stability:
-
Prepare a 0.1% (w/v) aqueous solution of the synthesized surfactant in a graduated cylinder.
-
Shake the cylinder vigorously for a specified time (e.g., 30 seconds).
-
Immediately measure the initial foam volume. This is an indicator of the surfactant's foamability.[9]
-
Record the foam volume at regular intervals (e.g., every 5 minutes) to assess the foam stability. The time it takes for the foam volume to decrease by half is often reported as the foam half-life.[9]
Assessment of Emulsification Power
The ability of a surfactant to form and stabilize emulsions is crucial for applications involving the mixing of immiscible liquids.
Protocol for Emulsification Index (E24):
-
In a test tube, mix equal volumes (e.g., 5 mL) of a 0.1% (w/v) aqueous solution of the surfactant and a nonpolar solvent (e.g., hexane or mineral oil).
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsified layer / Total height of liquid) x 100
Data Presentation and Interpretation
The results of the characterization experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Physicochemical Properties of Sodium N-Lauroyl-N-(2-hydroxyethyl)-β-alaninate
| Property | Value | Method |
| Critical Micelle Concentration (CMC) | [Insert experimental value] M | Surface Tensiometry |
| Surface Tension at CMC (γcmc) | [Insert experimental value] mN/m | Surface Tensiometry |
| Initial Foam Volume (0.1% solution) | [Insert experimental value] mL | Cylinder Shake Method |
| Foam Half-life (0.1% solution) | [Insert experimental value] min | Cylinder Shake Method |
| Emulsification Index (E24) with Hexane | [Insert experimental value] % | Emulsification Test |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and characterization of novel amphoteric surfactants based on this compound. The resulting N-acyl-N-(2-hydroxyethyl)-β-alanine surfactants are expected to exhibit desirable properties such as good surface activity, foaming, and emulsification, coupled with the inherent biocompatibility of amino acid-based surfactants.
Further research can be directed towards:
-
Varying the Hydrophobic Chain Length: Synthesizing a homologous series of surfactants with different fatty acyl chains (e.g., caproyl, myristoyl, stearoyl) to investigate the effect of hydrophobicity on surfactant properties.
-
Exploring Different Amino Acid Scaffolds: Utilizing other amino acids with functional side chains to create a diverse library of novel surfactants with tailored properties.
-
Investigating the Effect of pH: Characterizing the surfactant properties at different pH values to understand its behavior as an amphoteric surfactant.
-
Application-Specific Testing: Evaluating the performance of these novel surfactants in specific formulations, such as for drug delivery, personal care products, or as dispersing agents.
By following the detailed methodologies presented herein, researchers can confidently synthesize and evaluate these promising new surfactants, paving the way for their application in a wide range of scientific and industrial fields.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. justagriculture.in [justagriculture.in]
- 6. US20160200668A1 - Preparation method and use of n-acyl acidic amino acid or salt thereof - Google Patents [patents.google.com]
- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 8. static.igem.org [static.igem.org]
- 9. Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-hydroxyethyl)-beta-alanine as a Novel Cryoprotectant
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The cryopreservation of viable and functional cells is a cornerstone of cell therapy, drug development, and biomedical research. The industry-standard cryoprotective agent (CPA), dimethyl sulfoxide (DMSO), while effective, is associated with cellular toxicity and adverse clinical effects. This has spurred the search for novel, less toxic, and highly effective CPAs. This document provides a comprehensive guide to the potential application of N-(2-hydroxyethyl)-beta-alanine as a cryoprotectant. Drawing upon the known cryoprotective properties of amino acids and their derivatives, we present a theoretical framework for its mechanism of action, along with detailed protocols for its evaluation. This guide is intended to empower researchers to explore the efficacy of this promising, yet un-investigated, compound in their specific cell systems.
Introduction: The Imperative for Novel Cryoprotectants
Cryopreservation, the process of preserving biological materials at cryogenic temperatures, typically in liquid nitrogen (-196°C), is indispensable for the storage and transportation of therapeutic cells.[1] The primary challenge in cryopreservation is mitigating the lethal effects of ice crystal formation and osmotic stress during freezing and thawing.[2] Cryoprotective agents (CPAs) are essential additives that reduce these cryoinjuries.[3] For decades, DMSO has been the most widely used CPA for a broad range of cell types.[4] However, its well-documented cytotoxicity necessitates the development of safer and equally effective alternatives.[5]
Amino acids and their derivatives have emerged as a promising class of CPAs due to their biocompatibility and diverse physicochemical properties.[6] Beta-alanine, a naturally occurring beta-amino acid, and its derivatives are of particular interest. This document focuses on N-(2-hydroxyethyl)-beta-alanine, a derivative of beta-alanine, and provides a roadmap for its investigation as a novel CPA.
N-(2-hydroxyethyl)-beta-alanine: A Profile
N-(2-hydroxyethyl)-beta-alanine is a derivative of propanoic acid where a (2-hydroxyethyl)nitrilo group is attached to the beta-carbon.[7] Its chemical structure suggests several properties that could contribute to cryoprotection.
| Property | Value | Source |
| Molecular Formula | C5H11NO3 | [7] |
| Molecular Weight | 133.15 g/mol | [7] |
| IUPAC Name | 3-(2-hydroxyethylamino)propanoic acid | [7] |
The presence of a hydroxyl (-OH) group, an amino group (-NH-), and a carboxylic acid (-COOH) group in its structure allows for extensive hydrogen bonding with water molecules. This interaction is a key mechanism by which many cryoprotectants inhibit ice crystal formation and growth.[5]
Proposed Mechanism of Cryoprotection
While specific studies on N-(2-hydroxyethyl)-beta-alanine as a CPA are not yet available, we can propose a mechanism of action based on the known properties of related molecules.
-
Ice Recrystallization Inhibition: L-α-alanine has been shown to inhibit ice recrystallization, a major cause of post-thaw cell damage.[8][9] The structural similarities suggest that N-(2-hydroxyethyl)-beta-alanine may also possess this property by adsorbing to the surface of ice crystals and preventing their growth.
-
Membrane Stabilization: Amino acids can interact with the phospholipid bilayer of the cell membrane, potentially stabilizing it against the stresses of freezing and thawing.[10] The amphipathic nature of N-(2-hydroxyethyl)-beta-alanine may facilitate its interaction with the cell membrane.
-
Osmotic Buffering: As a small, water-soluble molecule, it is likely to penetrate the cell membrane and help to balance the intracellular and extracellular solute concentrations, thereby reducing osmotic stress.[5]
-
Vitrification Enhancement: By forming a hydrogen-bonded network with water, it may increase the viscosity of the intracellular and extracellular milieu, favoring vitrification (a glass-like, non-crystalline state) over lethal ice formation.
Caption: Proposed cryoprotective mechanisms of N-(2-hydroxyethyl)-beta-alanine.
Experimental Protocols for Evaluation
The following protocols provide a framework for the systematic evaluation of N-(2-hydroxyethyl)-beta-alanine as a cryoprotectant.
Preparation of Cryopreservation Medium
-
Stock Solution Preparation: Prepare a sterile stock solution of N-(2-hydroxyethyl)-beta-alanine in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium). The concentration of the stock solution should be at least 10-fold higher than the highest final concentration to be tested. Filter-sterilize the stock solution using a 0.22 µm filter.
-
Cryopreservation Medium Formulation: Prepare a series of cryopreservation media with varying concentrations of N-(2-hydroxyethyl)-beta-alanine. A common starting range for novel CPAs is 0.1 M to 1.0 M. The base medium should be the standard culture medium for the cell type being used, supplemented with 10-20% fetal bovine serum (FBS) or a serum-free equivalent.
-
Control Media:
-
Positive Control: Standard cryopreservation medium containing 10% (v/v) DMSO.
-
Negative Control: Base medium without any CPA.
-
Cell Cryopreservation Protocol
Caption: General workflow for cell cryopreservation.
-
Cell Preparation: Harvest cells in the logarithmic growth phase. Centrifuge at a low speed (e.g., 200 x g for 5 minutes) and discard the supernatant.
-
Resuspension: Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium containing the desired concentration of N-(2-hydroxyethyl)-beta-alanine to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Transfer 1 mL of the cell suspension into sterile cryovials.
-
Controlled-Rate Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
Post-Thaw Analysis
It is crucial to assess cell viability and function at multiple time points post-thaw (e.g., immediately after thawing, 24 hours, and 48 hours) to account for delayed-onset cell death (apoptosis).[11][12]
-
Thawing: Rapidly thaw the cryovials in a 37°C water bath until a small ice crystal remains.
-
Dilution and Washing: Immediately transfer the thawed cell suspension to a larger volume of pre-warmed (37°C) culture medium to dilute the CPA. Centrifuge the cells and resuspend them in fresh culture medium.
-
Cell Viability and Recovery Assessment:
-
Trypan Blue Exclusion Assay: A simple and rapid method to determine the number of viable cells with intact cell membranes.
-
Fluorescence-Based Viability Assays: More sensitive assays such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used.[1]
-
Total Cell Recovery: Calculate the percentage of viable cells recovered relative to the initial number of cells frozen.[11]
-
| Time Point | Assay | Parameter Measured |
| 0 hours | Trypan Blue Exclusion | Immediate post-thaw viability |
| 24 hours | Calcein-AM/Ethidium Homodimer-1 | Viability after recovery period |
| 48 hours | Cell Proliferation Assay (e.g., MTT, WST-1) | Metabolic activity and proliferation |
Functional Assays
Beyond viability, it is essential to assess the functional integrity of the cryopreserved cells. The specific assays will depend on the cell type.
-
Adherent Cells: Assess attachment efficiency and morphology.
-
Immune Cells: Measure cytokine secretion, proliferation in response to stimuli, or cytotoxic activity.
-
Stem Cells: Evaluate differentiation potential and expression of key pluripotency markers.
Data Interpretation and Optimization
The primary goal is to identify a concentration of N-(2-hydroxyethyl)-beta-alanine that provides high post-thaw viability and functional recovery, comparable or superior to 10% DMSO, while exhibiting lower toxicity. If initial results are promising, further optimization of the protocol, such as cooling and warming rates, may be necessary.[4]
Safety and Handling
While N-(2-hydroxyethyl)-beta-alanine is anticipated to have a better safety profile than DMSO, standard laboratory safety precautions should be followed. Handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The exploration of novel cryoprotectants is vital for advancing cell-based therapies and research. N-(2-hydroxyethyl)-beta-alanine, with its favorable chemical structure, presents a compelling candidate. The protocols outlined in this document provide a robust framework for its systematic evaluation. While this guide is based on established principles of cryobiology and the properties of related compounds, it is imperative that researchers validate its efficacy and optimize protocols for their specific cell types of interest.
References
- 1. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dls.com [dls.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 6. Dimethyl-Sulfoxide-Free Cell Cryoprotectant Derived from Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 9. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of interaction of amino acids with phospholipid bilayers during freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(2-Hydroxyethyl)amino]propanoic Acid
Welcome to the technical support center for the synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid (N-(2-hydroxyethyl)-β-alanine). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile amino acid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis and purification. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Michael addition of ethanolamine to acrylic acid or an acrylate ester.
Question 1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?
Answer:
Low conversion in the aza-Michael addition between ethanolamine and an acrylic acid derivative is a common issue that can often be traced back to reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Reaction Time or Temperature: The Michael addition of amines to acrylates can be slow, especially without a catalyst.[1] If you are running the reaction at room temperature without a catalyst, it may require an extended period, sometimes days, to reach completion.[2]
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or a small-scale analytical quench (e.g., by ¹H NMR) every few hours is recommended. Be cautious, as excessively high temperatures can lead to side reactions.[1]
-
-
Inappropriate Solvent: While the reaction can be run neat, the choice of solvent can significantly impact reaction rates. Protic solvents like water or methanol can facilitate the proton transfer steps involved in the Michael addition mechanism.
-
Solution: If using an aprotic solvent or running the reaction neat, consider switching to a protic solvent such as methanol or water.
-
-
Lack of Catalyst: While the reaction can proceed without a catalyst, a base or acid catalyst can significantly accelerate the reaction.
-
Solution: Introduce a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or a Lewis acid. The choice of catalyst can be critical and may require some optimization for your specific conditions.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer:
The formation of byproducts is a frequent challenge in this synthesis. The most common impurities are the result of di-addition and polymerization.
-
Di-addition Product: The primary amine of ethanolamine can react with a second molecule of acrylic acid to form a tertiary amine, N,N-bis(2-carboxyethyl)ethanolamine. The desired product, a secondary amine, can also react with another molecule of acrylic acid.[3]
-
How to Minimize:
-
Stoichiometry Control: Use a slight excess of ethanolamine relative to acrylic acid. This will favor the formation of the mono-adduct. A 1.1:1 to 1.5:1 molar ratio of ethanolamine to acrylic acid is a good starting point.
-
Controlled Addition: Add the acrylic acid slowly to a solution of ethanolamine. This maintains a high concentration of the primary amine, reducing the likelihood of the secondary amine product reacting further.
-
-
-
Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures or in the presence of radicals.
-
How to Minimize:
-
Use an Inhibitor: Ensure your acrylic acid contains a polymerization inhibitor (like MEHQ, monomethyl ether hydroquinone). If it's an older bottle, the inhibitor may be depleted. A small amount of a radical scavenger like hydroquinone can be added to the reaction mixture.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
-
Amide Formation: If the reaction is run at very high temperatures, there is a possibility of dehydration leading to the formation of an N-(2-hydroxyethyl)-β-lactam.
Below is a diagram illustrating the main reaction and potential side reactions.
// Nodes Start [label="Ethanolamine + Acrylic Acid", fillcolor="#F1F3F4"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DiAdduct [label="Di-addition Product\n(Tertiary Amine)", fillcolor="#FBBC05"]; Polymer [label="Poly(acrylic acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Product [label="Michael Addition\n(1:1 Adduct)"]; Product -> DiAdduct [label="+ Acrylic Acid", color="#5F6368"]; Start -> Polymer [label="Polymerization", color="#EA4335"]; }
Caption: Main reaction and common side reactions.Question 3: I'm having difficulty purifying the final product. It's a viscous oil or a hygroscopic solid that is hard to crystallize. What purification strategies do you recommend?
Answer:
Purifying zwitterionic compounds like this compound can be challenging due to their high polarity and salt-like nature.
-
Initial Workup:
-
After the reaction is complete, the first step is to remove any unreacted starting materials. Unreacted acrylic acid can be removed by washing with a non-polar organic solvent like diethyl ether or ethyl acetate. Unreacted ethanolamine is water-soluble and can be removed during aqueous workup.
-
-
Crystallization:
-
Solvent Selection: Finding a suitable solvent system for recrystallization is key. A common approach for amino acids is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., water or methanol) and then add a less polar solvent in which it is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid. Allowing this to stand, often at reduced temperature, can induce crystallization.
-
pH Adjustment: The solubility of amino acids is highly dependent on pH. The product is least soluble at its isoelectric point (pI). Adjusting the pH of a concentrated aqueous solution of the crude product to its pI can cause it to precipitate. The pI can be estimated from the pKa values of the carboxylic acid and the secondary amine.
-
-
Ion-Exchange Chromatography:
-
This is a very effective method for purifying amino acids.
-
Cation Exchange: Use a strong acid cation exchange resin (e.g., Dowex 50W). Load the crude product onto the column at a low pH (e.g., pH 2-3 with HCl), where the product will be protonated (cationic) and bind to the resin. Wash the column with deionized water to remove neutral and anionic impurities. Elute the product with a dilute aqueous base solution (e.g., 2-5% ammonia or triethylamine).
-
Anion Exchange: Alternatively, use a weak base anion exchange resin. Load the crude product at a high pH (e.g., pH 9-10), where the product will be deprotonated (anionic). Elute with a dilute acid solution (e.g., acetic acid).
-
-
The following flowchart outlines a general purification strategy.
start [label="Crude Reaction Mixture"]; solvent_removal [label="Remove Volatiles\n(Rotary Evaporation)"]; crystallization [label="Attempt Recrystallization\n(e.g., Water/Ethanol)"]; success [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="If Crystallization Fails\nor Purity is Low"]; ion_exchange [label="Ion-Exchange Chromatography"]; elution [label="Elute and Collect Fractions"]; analysis [label="Analyze Fractions (TLC/HPLC)"]; pooling [label="Pool Pure Fractions"]; final_product [label="Isolate Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> solvent_removal; solvent_removal -> crystallization; crystallization -> success [label="Successful"]; crystallization -> failure [label="Unsuccessful"]; failure -> ion_exchange; ion_exchange -> elution; elution -> analysis; analysis -> pooling; pooling -> final_product; }
Caption: A general workflow for product purification.II. Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?
A1: The expected NMR chemical shifts can be predicted based on the structure and by comparison to similar compounds like β-alanine.[4][5] The exact shifts will vary depending on the solvent (e.g., D₂O, DMSO-d₆) and the pH.
| ¹H NMR (in D₂O) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Methylene (α to COOH) | ~2.5 - 2.7 | Triplet | -CH₂-COOH |
| Methylene (β to COOH) | ~3.1 - 3.3 | Triplet | -NH-CH₂- |
| Methylene (α to NH) | ~3.3 - 3.5 | Triplet | -NH-CH₂- |
| Methylene (α to OH) | ~3.8 - 4.0 | Triplet | -CH₂-OH |
| ¹³C NMR (in D₂O) | Predicted Chemical Shift (ppm) | Assignment |
| Methylene (α to COOH) | ~35 - 40 | -CH₂-COOH |
| Methylene (β to COOH) | ~45 - 50 | -NH-CH₂- |
| Methylene (α to NH) | ~50 - 55 | -NH-CH₂- |
| Methylene (α to OH) | ~60 - 65 | -CH₂-OH |
| Carbonyl | ~175 - 180 | -COOH |
Note: These are approximate values. It is crucial to run your own standards and compare with literature data where available.
Q2: Can I use an acrylate ester (e.g., ethyl acrylate) instead of acrylic acid?
A2: Yes, using an acrylate ester is a very common and often preferred method. The reaction with an ester is typically cleaner and avoids the acid-base reaction between acrylic acid and ethanolamine. However, this will require a final hydrolysis step to convert the resulting ester to the desired carboxylic acid. This is usually achieved by saponification with a base (e.g., NaOH or KOH) followed by acidification.
Q3: What are the safety precautions I should take when working with acrylic acid and ethanolamine?
A3: Both acrylic acid and ethanolamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Acrylic acid is also a lachrymator. Consult the Safety Data Sheets (SDS) for both reagents before starting any experimental work.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a polar solvent system, for example, a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve spot shape. The product, being an amino acid, will be significantly more polar than the starting materials (ethanolamine might be an exception, but can often be distinguished). Staining with ninhydrin can be used to visualize the amino groups. Alternatively, ¹H NMR of a small aliquot can be used to monitor the disappearance of the vinyl protons of the acrylic acid (typically between 5.8 and 6.5 ppm).
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition
This protocol describes the synthesis using acrylic acid and ethanolamine.
Materials:
-
Ethanolamine (reagent grade)
-
Acrylic acid (inhibitor-stabilized)
-
Deionized water
-
Isopropanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1.2 equivalents).
-
Cool the flask in an ice bath.
-
Slowly add acrylic acid (1.0 equivalent) dropwise to the stirred ethanolamine. The reaction is exothermic. Maintain the internal temperature below 40°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Increase the temperature to 60-70°C and stir for another 4-6 hours to drive the reaction to completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The crude product is often a viscous liquid.
-
Add a minimal amount of hot water to dissolve the crude product.
-
Slowly add isopropanol with stirring until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final product.
IV. References
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH). --INVALID-LINK--
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). --INVALID-LINK--
-
N-(2-hydroxyethyl)-beta-alanine | C5H11NO3. PubChem. --INVALID-LINK--
-
Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Wiley Online Library. --INVALID-LINK--
-
Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry (ACS Publications). --INVALID-LINK--
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. --INVALID-LINK--
-
Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. --INVALID-LINK--
-
Aza-Michael addition between a primary amine and an acrylate. ResearchGate. --INVALID-LINK--
-
Advances in the synthesis of β-alanine. Frontiers. --INVALID-LINK--
-
BMRB entry bmse000159 - Beta-Alanine. Biological Magnetic Resonance Bank. --INVALID-LINK--
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Human Metabolome Database. --INVALID-LINK--
References
Optimizing the pH buffering capacity of N-(2-hydroxyethyl)-beta-alanine
Welcome to the Technical Support Center for optimizing zwitterionic buffer systems. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower researchers, scientists, and drug development professionals in achieving robust and reproducible pH control in their experiments.
A Note on N-(2-hydroxyethyl)-beta-alanine
To provide a scientifically rigorous and practical guide, this document will use HEPES (N-(2-hydroxyethyl)piperazine-N'-2-ethanesulfonic acid) as the primary working example. HEPES is a well-characterized zwitterionic "Good's" buffer that shares structural similarities (a hydroxyethyl group) and functional principles with the target compound.[5][][7] The principles, troubleshooting steps, and optimization strategies detailed herein are broadly applicable to any zwitterionic buffer, including N-(2-hydroxyethyl)-beta-alanine, once its specific pKa value is determined experimentally.
Section 1: Foundational Concepts (FAQs)
This section addresses the fundamental principles governing buffer capacity and performance.
Q1: What is pH buffering capacity, and why is it critical for my experiments?
Answer: pH buffering capacity (often denoted as β) is a measure of a buffer solution's resistance to pH change upon the addition of an acidic or basic substance.[8][9][10] It is critical because many biological and chemical systems, from enzyme assays to cell culture and drug formulation, are highly sensitive to pH.[11][12] A buffer with adequate capacity ensures that the pH remains stable throughout the course of an experiment, preventing artifacts, ensuring reproducibility, and maintaining the integrity of sensitive biomolecules.[11][13]
The two primary factors that determine buffering capacity are:
-
Total Buffer Concentration: Higher concentrations of the buffer components (the weak acid and its conjugate base) lead to a higher buffering capacity.[8][9][10][14]
-
pH relative to pKa: A buffer exhibits its maximum capacity when the solution's pH is equal to the buffer's pKa.[8][14][15] At this point, the concentrations of the weak acid and its conjugate base are equal, providing optimal resistance to both acid and base addition.[16]
Q2: What is the pKa, and how does it define the optimal buffering range?
Answer: The pKa is the negative logarithm of the acid dissociation constant (Ka) of a weak acid.[17][18] It represents the pH at which a buffer is composed of 50% of its acidic form and 50% of its conjugate base form. This 1:1 ratio provides the greatest capacity to neutralize both added acid and base.[8][14]
The Henderson-Hasselbalch equation mathematically connects pH, pKa, and the ratio of the conjugate base ([A⁻]) to the weak acid ([HA]):
pH = pKa + log([A⁻]/[HA])[15][17][18][19]
From this relationship, the optimal buffering range for any buffer is generally considered to be pKa ± 1 pH unit .[15][17][20][21] Outside of this range, the concentration of one of the buffering species becomes too low to effectively resist pH changes.[21]
Q3: What are the key properties of HEPES, our model zwitterionic buffer?
Answer: HEPES is a widely used buffer in biological research due to its favorable characteristics, which are summarized below.[5][][7] These properties make it an excellent model for understanding how to approach the characterization of a new buffer like N-(2-hydroxyethyl)-beta-alanine.
| Property | Value / Characteristic | Significance for Experiments |
| pKa at 25°C | ~7.5[5][][20] | Ideal for maintaining pH in most physiological and biological experiments, which often occur near neutral pH.[13] |
| Effective pH Range | 6.8 – 8.2[5][] | Provides robust pH control across a broad and biologically relevant range.[20] |
| Temperature Dependence (ΔpKa/°C) | -0.014[5] | The pKa decreases as temperature increases. This is a critical factor to account for when preparing buffers for experiments conducted at temperatures other than ambient (e.g., 37°C).[22][23][24] |
| Metal Ion Binding | Minimal | Reduces the chance of interference with metal-dependent enzymes or processes.[7] |
| Membrane Impermeability | High | Its zwitterionic nature prevents it from crossing cell membranes and interfering with intracellular pH or processes.[7] |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during buffer preparation and use.
Q4: I just prepared my buffer, but the pH is significantly different from the target pH. What went wrong?
Answer: This is a common issue that can usually be traced to one of several factors:
-
Temperature Mismatch: Did you prepare the buffer at room temperature but intend to use it at 37°C? The pKa of most buffers, including HEPES, is temperature-dependent.[22][24][25] For HEPES, the pKa drops from ~7.5 at 25°C to ~7.3 at 37°C.[23] Solution: Always calibrate your pH meter and adjust the final pH of your buffer at the temperature at which it will be used.[26]
-
Inaccurate Titration: Adding the acid or base titrant too quickly or "overshooting" the target pH and then trying to correct by titrating back can alter the final concentration and ionic strength of the buffer, affecting its pH.[27] Solution: Add the titrant slowly as you approach the target pH. If you overshoot, it is best to discard the solution and start over to ensure accuracy and reproducibility.
-
Poor Water Quality: Using water with significant dissolved CO₂ (which forms carbonic acid) or other impurities can affect the final pH. Solution: Use high-purity, deionized water (Type I or Type II) for all buffer preparations.
-
pH Meter Calibration: An improperly calibrated pH meter is a frequent source of error.[28] Solution: Calibrate your pH meter immediately before use with fresh, high-quality calibration standards that bracket your target pH.[28][29]
Q5: My experiment's pH is drifting over time, even though I'm using a buffer. Why is this happening?
Answer: pH drift indicates that the buffering capacity is being exceeded or compromised.
-
Insufficient Buffer Concentration: The concentration of your buffer may be too low to neutralize the acidic or basic byproducts generated by your experimental system (e.g., cellular metabolism).[30] Solution: Increase the buffer concentration. For most biological systems, a concentration of 25-100 mM is a good starting point.[30]
-
Temperature Fluctuations: If the temperature of your experiment is not stable, the buffer's pKa will shift, causing the pH to drift.[22][25] Solution: Ensure your experiment is conducted in a temperature-controlled environment.
-
Absorption of Atmospheric CO₂: Alkaline buffers (pH > 8) are particularly susceptible to absorbing CO₂ from the atmosphere, which forms carbonic acid and lowers the pH.[29] Solution: Keep buffer containers tightly sealed when not in use. For long-term experiments, consider conducting them in a controlled atmosphere if possible.
Q6: I'm seeing unexpected precipitation in my buffered solution. What could be the cause?
Answer: Precipitation can occur due to buffer concentration limits or interactions with other components in your solution.
-
Exceeding Solubility Limits: While zwitterionic buffers are generally highly soluble in water, preparing highly concentrated stock solutions at low temperatures can sometimes lead to precipitation.[7] Solution: Check the manufacturer's data sheet for solubility information. Gentle warming may be required to fully dissolve the buffer powder.
-
Interaction with Metal Ions: Although HEPES has minimal metal ion binding, some other buffers (e.g., phosphate) can precipitate in the presence of divalent cations like Ca²⁺ or Mg²⁺. Solution: If you are characterizing a new buffer, test its compatibility with all components of your final solution, especially metal ions. Choose a buffer known to be non-coordinating if metal ions are critical to your experiment.[13]
Section 3: Experimental Protocols for Optimization
These detailed protocols provide a systematic approach to preparing and validating your buffer system.
Protocol 1: Accurate Preparation of a 1 M HEPES Stock Solution (pH 7.5 @ 25°C)
This protocol ensures the creation of a reliable and accurate buffer stock.
-
Weighing: Accurately weigh 238.3 g of HEPES free acid powder.
-
Initial Dissolution: Add the powder to a beaker containing ~800 mL of high-purity deionized water. Stir with a magnetic stir bar until fully dissolved.
-
pH Calibration: Calibrate a pH meter at 25°C using fresh pH 7.00 and pH 10.01 standard buffers.
-
Titration: Place the calibrated pH electrode into the HEPES solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M) dropwise while monitoring the pH.
-
Final Adjustment: As the pH approaches 7.5, add the NaOH more slowly. Stop when the meter reads exactly 7.50.
-
Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinse to the flask. Carefully add deionized water to the 1 L mark.
-
Sterilization & Storage: For biological applications, sterile-filter the solution through a 0.22 µm filter. Store in a sterile, tightly sealed container at 4°C.
Protocol 2: Determining the Empirical Buffering Capacity (β)
This titration workflow allows you to measure the actual buffering capacity of your prepared solution.
Caption: Workflow for empirically measuring buffer capacity (β).
-
Preparation: Prepare 50 mL of your buffer at the desired concentration (e.g., 0.1 M) and adjust its pH to be exactly at its pKa.
-
Titration: While stirring, add small, precise increments (e.g., 100 µL) of a strong acid (e.g., 0.1 M HCl).
-
Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) against the moles of H⁺ added (x-axis). The buffering capacity (β) can be calculated for any point on the curve as the inverse of the slope (moles added / ΔpH). The flattest region of the curve, centered around the pKa, represents the region of maximum buffering capacity.
Section 4: Advanced Optimization Factors
Consider these factors to fine-tune your buffer's performance for specific applications.
Q7: How significantly does temperature impact my buffer's pH, and how do I correct for it?
Answer: Temperature can have a very significant impact, especially with certain classes of buffers like Tris, which has a ΔpKa/°C of -0.031. Zwitterionic buffers like HEPES are generally less sensitive, but the effect is still critical for precise work.[20][22]
Example Temperature Correction for HEPES: To prepare a HEPES buffer for a 37°C experiment, you must adjust the pH at 37°C. If you only have access to a pH meter at room temperature (25°C), you can calculate the target pH using the temperature coefficient (ΔpKa/°C = -0.014).
-
Temperature Difference (ΔT): 37°C - 25°C = 12°C
-
pKa Shift (ΔpKa): 12°C * (-0.014/°C) = -0.168
-
Target pH at 25°C: If your target pH at 37°C is 7.4, the target pKa at 37°C is also ~7.4. The corresponding pKa at 25°C would be 7.4 + 0.168 = 7.568. Therefore, you should adjust your buffer to pH 7.57 at 25°C to achieve a pH of ~7.4 at 37°C.
Q8: How do I select the optimal buffer concentration?
Answer: The optimal concentration is a balance between maximizing buffering capacity and minimizing potential interference with your experiment.
// Nodes Concentration [label="Buffer\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capacity [label="Buffering\nCapacity (β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="pH\nStability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interference [label="Potential for\nIonic/Molecular\nInterference", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Concentration -> Capacity [label="Increases", color="#34A853"]; Capacity -> Stability [label="Improves", color="#34A853"]; Concentration -> Interference [label="Increases", color="#EA4335"]; }
Caption: Relationship between buffer concentration and experimental factors.
-
Low Concentration (1-10 mM): Suitable for systems with minimal expected acid/base flux. Prone to pH drift if the system generates metabolic byproducts.
-
Standard Concentration (20-100 mM): Recommended for most cell culture, enzyme kinetics, and protein purification applications.[30] Provides robust buffering without excessive ionic strength.[11]
-
High Concentration (>100 mM): Used in applications requiring very high buffering capacity, such as in vitro transcription/translation systems. Be aware that high ionic strength can affect protein stability, enzyme activity, or cellular physiology.[31][32][33][34]
Final Recommendation: Start with a concentration in the standard range (e.g., 50 mM). If you observe pH instability, increase the concentration. If you suspect the buffer is interfering with your results, try reducing the concentration or testing a different buffer species.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine | C17H35NO4 | CID 44145805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-beta-alanine | 64265-45-8 [chemicalbook.com]
- 5. HEPES for buffer solutions [itwreagents.com]
- 7. benchchem.com [benchchem.com]
- 8. Buffer capacity | PPTX [slideshare.net]
- 9. Buffer Capacity [chemcollective.org]
- 10. Khan Academy [khanacademy.org]
- 11. avantorsciences.com [avantorsciences.com]
- 12. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 13. goldbio.com [goldbio.com]
- 14. monomole.com [monomole.com]
- 15. ulm.edu [ulm.edu]
- 16. youtube.com [youtube.com]
- 17. chemistry-ai.com [chemistry-ai.com]
- 18. byjus.com [byjus.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 21. biologydiscussion.com [biologydiscussion.com]
- 22. medium.com [medium.com]
- 23. Temperature dependence of HEPES buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]
- 24. researchgate.net [researchgate.net]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Buffers for Biochemical Reactions [promega.sg]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 29. pages.hannainst.com [pages.hannainst.com]
- 30. Biological Buffers: The Key to Successful Experiments - Блог - Hopax Fine Chemicals [hopaxfc.com]
- 31. connectsci.au [connectsci.au]
- 32. physicsforums.com [physicsforums.com]
- 33. answers.seneye.com [answers.seneye.com]
- 34. 6.2.6 Buffers and Ionic Strength [iue.tuwien.ac.at]
Technical Support Center: Ensuring the Stability of 3-[(2-Hydroxyethyl)amino]propanoic Acid in Solution
Welcome to the technical support center for 3-[(2-Hydroxyethyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice for preventing its degradation in solution. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile molecule utilized in various biological and chemical applications, including as a buffering agent. Its structure, containing a secondary amine, a hydroxyl group, and a carboxylic acid, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary factors influencing its stability in solution are pH, temperature, light exposure, presence of oxidizing agents, and microbial contamination.[1][2][3] This guide will provide a framework for identifying potential stability issues and implementing effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of this compound degradation in my solution?
A: Degradation can manifest in several ways. The most common indicators include:
-
pH shift: A noticeable change in the solution's pH without the addition of any acid or base can indicate chemical changes in the molecule.[1]
-
Discoloration: The appearance of a yellow or brown tint in a previously colorless solution can be a sign of oxidative degradation or the formation of degradation byproducts.
-
Precipitation: The formation of insoluble particles may suggest the generation of degradation products with lower solubility or complexation with metal ions.[1]
-
Odor: The development of an unusual smell, such as ammonia, could indicate the breakdown of the amino group.[4]
Q2: What is the optimal pH range for storing solutions of this compound?
A: While specific studies on this molecule are limited, for many amino acids and biological buffers, a near-neutral pH range (typically 6.5-7.5) is often optimal for minimizing degradation.[5][6] Extreme pH values, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[7][8] It is crucial to determine the empirical optimal pH for your specific application and storage conditions.
Q3: Can I autoclave my solution containing this compound for sterilization?
A: High temperatures, such as those used in autoclaving, can accelerate thermal degradation.[2] While autoclaving is effective for sterilization, it may compromise the chemical integrity of the compound. For sensitive applications, sterile filtration using a 0.22 µm filter is a preferred method to remove microbial contamination without the use of heat.[1] If autoclaving is necessary, it is advisable to perform a small-scale pilot test and analyze the solution post-treatment for any signs of degradation.
Q4: How does exposure to light and air affect the stability of the solution?
A: Exposure to light, particularly UV light, and oxygen in the air can promote photo-oxidation and oxidative degradation.[3][9] The hydroxyl and amino functional groups are susceptible to oxidation. To minimize this, it is recommended to store solutions in amber or opaque containers and to blanket the solution with an inert gas like nitrogen or argon, especially for long-term storage.[10][11]
Q5: Are there any incompatible substances I should avoid in my formulation?
A: Yes. Avoid strong oxidizing agents, as they can directly degrade the molecule.[11] Additionally, be cautious of the presence of transition metal ions (e.g., iron, copper), which can catalyze oxidative degradation.[2][3] If your solution contains components that can react with amines or alcohols, such as aldehydes or ketones, you should assess the potential for adduct formation.
Troubleshooting Guide: Degradation of this compound Solutions
This guide will help you identify and resolve common issues related to the stability of your solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected pH Drop | Microbial contamination producing acidic metabolites.[1] | 1. Check for turbidity, which may indicate microbial growth. 2. Prepare fresh, sterile-filtered (0.22 µm) solutions. 3. Consider adding a bacteriostatic agent if compatible with your application. |
| Oxidative degradation leading to acidic byproducts (e.g., formic acid).[4] | 1. Store solutions protected from light and air (use amber vials, blanket with inert gas). 2. Add a chelating agent like EDTA to sequester catalytic metal ions. | |
| Solution Discoloration (Yellowing/Browning) | Photo-oxidation or thermal degradation.[3] | 1. Store solutions in a cool, dark place (e.g., refrigerated at 2-8°C).[11] 2. Use opaque or amber containers to block light.[10] |
| Formation of Precipitate | Degradation products with low solubility. | 1. Analyze the precipitate to identify its composition. 2. Review storage conditions (temperature, pH) to prevent further degradation. |
| Complexation with metal ions from glassware or other reagents.[1] | 1. Use high-purity, metal-free reagents and solvents. 2. Consider using plasticware instead of glass for storage. | |
| Loss of Biological Activity or Buffering Capacity | Chemical degradation of this compound. | 1. Quantify the concentration of the compound using an appropriate analytical method (e.g., HPLC). 2. Prepare fresh solutions and re-evaluate storage and handling procedures. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation:
-
Use high-purity water (e.g., Milli-Q or equivalent).
-
Weigh the solid this compound accurately.
-
Dissolve the solid in the water at the desired concentration.
-
Adjust the pH to the desired value using high-purity acid or base, while monitoring with a calibrated pH meter. For general use, a pH of 7.0 is a good starting point.
-
-
Sterilization:
-
For sterilization, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the solution in a sterile, airtight, and opaque or amber container.[10]
-
For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and contamination.
-
Store at 2-8°C. For extended storage, -20°C may be appropriate, but a stability study should be conducted to confirm that freezing does not adversely affect the compound.
-
Protocol 2: Monitoring Degradation by HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed to monitor the purity of your solution over time.[12]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) is a common starting point for separating polar compounds and their degradation products.[12]
-
-
Analysis:
-
Inject a sample of your solution at regular intervals (e.g., weekly, monthly) and monitor the peak area of the parent compound.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Forced Degradation Study:
-
To identify potential degradation products, a forced degradation study can be performed by exposing the solution to stress conditions (e.g., high temperature, extreme pH, UV light, oxidizing agent). The chromatograms from these stressed samples can help in identifying and tracking degradation products under normal storage conditions.
-
Visualization of Degradation Factors
The following diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding preventative measures.
Caption: Factors contributing to degradation and their preventative measures.
References
- 1. Do biological buffering agents need to be sterilized? [vacutaineradditives.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(2-Hydroxyethyl)amino]propanoic acid (N-(2-hydroxyethyl)-β-alanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions to help you improve your reaction yield, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, which is typically formed via an aza-Michael addition of ethanolamine to acrylic acid, is a common issue with several potential root causes.
Potential Causes & Solutions:
-
Uncontrolled Polymerization of Acrylic Acid: Acrylic acid is highly prone to spontaneous, exothermic polymerization, especially in the presence of heat, light, or metal contaminants.[1][2] This is often the primary reason for low yield as it consumes the Michael acceptor.
-
Solution: Always use acrylic acid containing a polymerization inhibitor like hydroquinone monomethyl ether (MeHQ) or phenothiazine (PTZ).[3][4][5] For reactions requiring elevated temperatures, adding an extra 100-200 ppm of an inhibitor is a prudent measure. Ensure your glassware is scrupulously clean and free of rust or other metal residues.
-
-
Formation of Diadduct: Since ethanolamine is a primary amine, the initial product, a secondary amine, can react with a second molecule of acrylic acid. This forms a tertiary amine diadduct, 3,3'-((2-hydroxyethyl)azanediyl)dipropanoic acid, consuming your desired product.
-
Solution: Carefully control the stoichiometry. A slight excess of ethanolamine (e.g., 1.1 to 1.2 equivalents) can help ensure the acrylic acid is fully consumed before significant diadduct formation occurs. Alternatively, adding the acrylic acid slowly to the ethanolamine solution can maintain a low concentration of the Michael acceptor, favoring the mono-addition product.[6]
-
-
Retro-Michael Reaction: The aza-Michael addition is a reversible equilibrium.[7] Under certain conditions, particularly elevated temperatures or unfavorable pH, the product can revert to the starting materials, thus reducing the isolated yield.[8][9]
-
Solution: Employ milder reaction conditions. If the reaction is slow at room temperature, consider using a suitable catalyst to accelerate the forward reaction rather than resorting to high heat. Ensure the work-up and purification steps are not unnecessarily prolonged at high temperatures.
-
-
Incomplete Reaction: The reaction may simply not have reached completion. The nucleophilicity of ethanolamine and the electrophilicity of acrylic acid can be influenced by solvent and pH.
-
Solution: Monitor the reaction progress using an appropriate technique (TLC, LC-MS, or ¹H NMR). If the reaction stalls, consider extending the reaction time or using a catalyst. While the reaction can proceed without a catalyst, bases (e.g., DBU) or Lewis acids can be employed to increase the rate.[10][11] Polar protic solvents like water or methanol can facilitate the proton transfer steps in the Michael addition mechanism and may improve reaction rates.[12]
-
-
Suboptimal Work-up and Isolation: The product is a zwitterionic amino acid, meaning it has both acidic (carboxylate) and basic (ammonium) functional groups.[13][14] Its solubility is highly pH-dependent, and incorrect pH during work-up can lead to significant loss of product in the aqueous phase.
-
Solution: During isolation, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the product. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate.[13][15] This is the most effective way to isolate the product. The pI can be estimated or determined experimentally. For a simple amino acid, it is the average of the pKa values of the carboxylic acid and the ammonium group.
-
Question 2: My final product is impure. What are the common side products and how can I remove them?
Answer:
Purity is critical, and several side products can contaminate your this compound.
Common Impurities & Purification Strategies:
-
Diadduct (3,3'-((2-hydroxyethyl)azanediyl)dipropanoic acid): As discussed above, this is formed from the reaction of the product with another molecule of acrylic acid.
-
Purification: The diadduct has different physical properties (e.g., pI, solubility) from the desired mono-adduct. Careful fractional crystallization can be effective. Adjusting the pH to just below the pI of the desired product may allow the diadduct to remain in solution while the mono-adduct precipitates.
-
-
Polyacrylic Acid: If polymerization is not adequately inhibited, oligomers or polymers of acrylic acid will be a major contaminant.[1]
-
Purification: Polyacrylic acid is generally a water-soluble polymer. After adjusting the pH to precipitate your zwitterionic product, the polymer should preferentially remain in the aqueous mother liquor. Washing the precipitated product with cold water or a suitable organic solvent can help remove residual polymer.
-
-
Unreacted Starting Materials: Residual ethanolamine or acrylic acid can be present.
-
Purification: Ethanolamine is highly soluble in water at most pH values and can be removed by washing the precipitated product. Unreacted acrylic acid can be removed by washing with a non-polar organic solvent in which the product is insoluble.
-
-
Amide Formation: Although less common, at high temperatures, the hydroxyl group of ethanolamine could potentially esterify with acrylic acid, or impurities in the amine could lead to amide formation.
-
Purification: These impurities are typically non-zwitterionic and can be separated based on solubility differences during the pH-adjusted precipitation or by chromatography if necessary.
-
Recommended Purification Protocol:
-
Solvent Removal: After the reaction is complete, remove any organic solvent under reduced pressure.
-
Aqueous Dissolution: Dissolve the crude residue in water.
-
Isoelectric Point Precipitation: Slowly add an acid (e.g., 1M HCl) or a base (e.g., 1M NaOH) with vigorous stirring to adjust the pH to the isoelectric point (pI) of this compound. The product will precipitate as a white solid.[16]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove water-soluble impurities, followed by a wash with a cold organic solvent (e.g., ethanol or acetone) to remove organic-soluble impurities.
-
Drying: Dry the purified solid under vacuum.
Question 3: The reaction mixture becomes very viscous or solidifies into a gel. What is happening?
Answer:
This is a classic sign of uncontrolled polymerization of the acrylic acid.[1] The formation of long-chain polyacrylic acid drastically increases the viscosity of the reaction medium, potentially trapping reactants and preventing the reaction from proceeding to completion.
Causality & Prevention:
-
Cause: The root cause is the absence or insufficiency of a polymerization inhibitor. This can happen if the acrylic acid used is old and the inhibitor has been consumed, or if the reaction conditions (e.g., high heat) overwhelm the inhibitor present.[4]
-
Preventative Measures:
-
Verify Inhibitor Presence: Always use fresh, inhibited acrylic acid. Commercial acrylic acid typically contains ~200 ppm of MeHQ.[3]
-
Add More Inhibitor: If you plan to heat the reaction, add an additional amount of an appropriate inhibitor (e.g., MeHQ or PTZ) as a precaution.
-
Exclude Oxygen (for certain inhibitors): It's critical to know how your inhibitor functions. Phenolic inhibitors like MeHQ require the presence of oxygen to function effectively as radical scavengers. Conversely, some systems are designed for anaerobic conditions.[6] For MeHQ, do not run the reaction under a strict inert atmosphere if it's the sole inhibitor.
-
Maintain Moderate Temperatures: Avoid excessive heat, which accelerates the rate of radical formation and polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis is a classic aza-Michael addition, which is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[17]
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethanolamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylic acid.
-
Proton Transfer: This initial attack forms a zwitterionic intermediate. A proton is then transferred from the newly formed ammonium group to the enolate intermediate, often facilitated by a protic solvent.
-
Tautomerization: The resulting enol quickly tautomerizes to the more stable carbonyl form, yielding the final product.
The reaction can be catalyzed by either a base, which deprotonates the nucleophile to increase its reactivity, or an acid, which protonates the carbonyl oxygen of the acceptor, making it more electrophilic.[18]
Q2: Should I use acrylic acid or an acrylate ester (e.g., ethyl acrylate)?
A2: The choice depends on your experimental goals and capabilities.
-
Acrylic Acid: This is the most direct route. However, it presents two challenges: the risk of uncontrolled polymerization and the potential for an acid-base reaction with the amine to form a salt, which can complicate the reaction.[7] The product is isolated directly as the desired carboxylic acid.
-
Acrylate Ester (e.g., Ethyl Acrylate): This route avoids the complications of the free acid. The risk of polymerization is still present but can be easier to manage. The Michael addition yields an ester intermediate. This intermediate must then be hydrolyzed (e.g., using NaOH or LiOH) to the final carboxylic acid product. This adds a second step to the synthesis but can often provide a cleaner initial reaction with higher yields of the adduct.[7]
Q3: What is the best solvent for this reaction?
A3: The aza-Michael addition can be performed under a variety of conditions, including neat (solvent-free).[19] However, the choice of solvent can significantly impact reaction rate and selectivity.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are often excellent choices. They can stabilize the charged intermediates and facilitate the necessary proton transfers in the reaction mechanism, thereby accelerating the reaction.[12] For this specific synthesis, water or ethanol are common and effective solvents.
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile): These can also be used, but the reaction rate may be slower compared to protic solvents.
-
Solvent-Free: Running the reaction neat can be very efficient, reducing waste and simplifying work-up. However, it requires careful temperature control to manage the reaction exotherm and prevent polymerization.
Q4: What are the critical safety precautions for this reaction?
A4: Both ethanolamine and acrylic acid require careful handling.
-
Acrylic Acid: It is corrosive and can cause severe skin burns and eye damage.[5][18] It is also a lachrymator (irritating to the eyes) and harmful if inhaled. The vapor can polymerize explosively in vents or flame arrestors.[2]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[12]
-
Storage: Store acrylic acid stabilized with an inhibitor, away from heat and direct sunlight. The presence of oxygen is often required for the inhibitor to be effective.[12]
-
-
Ethanolamine: It is corrosive and can cause skin and eye burns. It is also harmful if inhaled.
-
Handling: Handle in a fume hood and wear appropriate PPE.
-
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any work.[7][20]
Data & Protocols
Table 1: Influence of Reaction Parameters on Yield
Note: The following data are representative and synthesized from literature principles. Actual yields will vary based on specific experimental setup, scale, and purity of reagents.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Michael Acceptor | Acrylic Acid | Ethyl Acrylate | Acrylic Acid | Rationale: Using an ester (Condition B) avoids acid-base salt formation and can lead to a cleaner initial addition, but requires a subsequent hydrolysis step.[7] |
| Temperature | 25°C | 60°C | 60°C | Rationale: Higher temperature (Conditions B & C) increases the reaction rate but also elevates the risk of polymerization and the retro-Michael reaction. Condition A is safer but may require a longer reaction time or a catalyst.[8] |
| Catalyst | None | None | 1 mol% DBU | Rationale: A base catalyst like DBU (Condition C) can deprotonate the amine, increasing its nucleophilicity and significantly accelerating the reaction, especially at lower temperatures.[10] |
| Solvent | Water | Ethanol | Solvent-Free | Rationale: Polar protic solvents (A & B) facilitate the reaction.[12] A solvent-free approach (C) is atom-economical but requires excellent temperature control. |
| Inhibitor | 200 ppm MeHQ | 200 ppm MeHQ | 400 ppm MeHQ+PTZ | Rationale: Higher temperatures (B & C) require more robust inhibition to prevent polymerization. A combination of inhibitors can be more effective.[3] |
| Approx. Yield | ~70% (48h) | ~85% (12h, post-hydrolysis) | ~90% (4h) | Outcome: Condition C, with a catalyst and robust inhibition, is likely the fastest and highest-yielding method, though it requires careful control. Condition B offers a good balance of yield and control. |
Experimental Protocols
Protocol 1: Direct Addition Using Acrylic Acid (Water Solvent)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add ethanolamine (1.0 eq.) and deionized water (approx. 2 M concentration relative to ethanolamine).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reactant Addition: Slowly add inhibited acrylic acid (0.95 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction by TLC or LC-MS until the acrylic acid is consumed.
-
Work-up & Purification: a. Concentrate the reaction mixture under reduced pressure to remove most of the water. b. Re-dissolve the residue in a minimum amount of warm water. c. Slowly add 1M HCl with vigorous stirring until the pH reaches the isoelectric point (typically pH ~6-7), at which point a white precipitate will form.[16] d. Cool the suspension in an ice bath for 1 hour to maximize precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with a small amount of ice-cold water, followed by cold ethanol. g. Dry the product under vacuum to yield this compound as a white solid.
Protocol 2: Ester Route Followed by Hydrolysis
-
Michael Addition: a. To a round-bottom flask, add ethanolamine (1.1 eq.) and a suitable solvent like ethanol (approx. 2 M). b. At room temperature, add ethyl acrylate (1.0 eq.) dropwise. An exotherm may be observed; maintain the temperature below 40 °C with a water bath if necessary. c. Stir the reaction at room temperature for 12-24 hours until TLC or GC-MS analysis shows complete consumption of the ethyl acrylate. d. Remove the solvent under reduced pressure to obtain the crude ester adduct.
-
Hydrolysis: a. Dissolve the crude ester in a 1:1 mixture of water and THF. b. Add sodium hydroxide (1.1 eq.) as a 2M aqueous solution. c. Stir the mixture at room temperature for 4-8 hours, monitoring the disappearance of the ester by TLC. d. Once hydrolysis is complete, remove the THF under reduced pressure. e. Proceed with the isoelectric point precipitation as described in Protocol 1, Step 5c-g.
Visualizations
Reaction Pathway and Side Products
References
- 1. youtube.com [youtube.com]
- 2. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. csnvchem.com [csnvchem.com]
- 6. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 11. US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates - Google Patents [patents.google.com]
- 12. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Zwitterions and Amino Acids [aqion.de]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Polymerization of N-(2-hydroxyethyl)-beta-alanine
Welcome to the technical support center for the polymerization of N-(2-hydroxyethyl)-beta-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(N-(2-hydroxyethyl)-beta-alanine) and related polymers. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
I. Overview of N-(2-hydroxyethyl)-beta-alanine Polymerization
N-(2-hydroxyethyl)-beta-alanine is a versatile monomer for the synthesis of functional polyamides and poly(beta-amino esters). These polymers are of significant interest in biomedical applications due to their potential biocompatibility and biodegradability.[1][2] The presence of a secondary amine, a carboxylic acid, and a primary alcohol functional group within the monomer structure presents unique opportunities and challenges in polymerization.[3]
Polymerization can be approached through several methods, primarily step-growth polymerization (polycondensation) or, theoretically, through the synthesis and subsequent ring-opening polymerization of a corresponding lactam.[4][5][6][7] Each method has its own set of critical parameters and potential pitfalls.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing N-(2-hydroxyethyl)-beta-alanine?
A1: The most direct method is step-growth polycondensation, where the carboxylic acid and secondary amine groups react to form an amide bond, with the elimination of water.[1][6] This typically requires high temperatures and/or a catalyst. Another potential, though less direct, route involves the cyclization of the monomer to form a lactam, followed by ring-opening polymerization (ROP).[4][5]
Q2: Why is my polymerization resulting in a low molecular weight polymer?
A2: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors:
-
Incomplete Reaction: Step-growth polymerization requires very high conversion rates (>99%) to achieve high molecular weights.[6]
-
Inefficient Water Removal: The water produced during polycondensation can hydrolyze the growing polymer chains, limiting their length.[8]
-
Side Reactions: Unwanted side reactions can cap the growing chains.
-
Impurities: Monomer impurities can disrupt the stoichiometry of the reacting functional groups.
Q3: My final polymer is insoluble. What could be the cause?
A3: Insolubility often points to cross-linking. The hydroxyl group on the N-(2-hydroxyethyl) side chain can potentially react with the carboxylic acid groups, especially at high temperatures, leading to the formation of ester cross-links.
Q4: How does pH affect the stability of the resulting polymer?
A4: Polymers derived from N-(2-hydroxyethyl)-beta-alanine, particularly those with ester linkages in the backbone (poly(beta-amino esters)), are susceptible to hydrolytic degradation. The rate of degradation is highly pH-dependent. Acidic conditions can protonate the backbone amines, which can influence solubility and slow hydrolysis, while basic conditions can accelerate ester hydrolysis.[9][10]
III. Troubleshooting Guide
This section provides a problem-oriented approach to troubleshooting common issues encountered during the polymerization of N-(2-hydroxyethyl)-beta-alanine.
Problem 1: Low Polymer Yield and/or Low Molecular Weight
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | Step-growth polymerization requires near-quantitative conversion to achieve high molecular weight.[6] Shorter reaction times or insufficient temperature may lead to incomplete conversion. | 1. Increase Reaction Time: Monitor the reaction progress over a longer period. 2. Increase Temperature: Gradually increase the polymerization temperature, but be mindful of potential side reactions. 3. Use a Catalyst: Consider using a suitable polycondensation catalyst, such as p-toluenesulfonic acid.[1] |
| Inefficient Water Removal | Water is a byproduct of the condensation reaction and can drive the equilibrium backward, leading to polymer hydrolysis.[8] | 1. Apply Vacuum: Conduct the polymerization under high vacuum to effectively remove water as it forms. 2. Inert Gas Sparging: Bubble a dry, inert gas (e.g., argon or nitrogen) through the reaction mixture to facilitate water removal. |
| Monomer Impurities | Impurities can act as chain terminators or alter the stoichiometry of the reactive groups. | 1. Purify the Monomer: Recrystallize or use column chromatography to purify the N-(2-hydroxyethyl)-beta-alanine monomer before polymerization. 2. Ensure Stoichiometric Balance: If using co-monomers, ensure precise stoichiometric balance of reactive functional groups. |
| Side Reactions | Intramolecular cyclization to form a lactam can compete with intermolecular polymerization, especially at lower concentrations. | 1. Increase Monomer Concentration: Perform the polymerization at a higher monomer concentration or in bulk to favor intermolecular reactions. |
Experimental Protocol: Step-Growth Polymerization of N-(2-hydroxyethyl)-beta-alanine
-
Place the purified N-(2-hydroxyethyl)-beta-alanine monomer and a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%) in a reaction vessel equipped with a mechanical stirrer and a distillation outlet connected to a vacuum pump.
-
Heat the vessel in an oil bath to a temperature of 160-180°C.
-
Apply a vacuum (e.g., <1 mmHg) to the system.
-
Continue the reaction for several hours (e.g., 4-24 hours), monitoring the viscosity of the reaction mixture.
-
Allow the reaction to cool to room temperature under an inert atmosphere.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or DMF) and precipitate it into a non-solvent (e.g., acetone or ether) to purify.[1]
-
Dry the purified polymer under vacuum.
Problem 2: Polymer Gelation or Insolubility (Cross-linking)
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Intermolecular Esterification | The hydroxyl group of one chain can react with the carboxylic acid group of another chain, leading to ester cross-links. This is more likely at higher temperatures. | 1. Lower the Reaction Temperature: If possible, conduct the polymerization at a lower temperature for a longer duration. 2. Protect the Hydroxyl Group: Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before polymerization and deprotecting it afterward. |
| Reaction with Diacrylate Impurities | If the monomer synthesis involved acrylate precursors, residual diacrylates can act as cross-linkers via Michael addition with the secondary amine.[2][11] | 1. Thorough Monomer Purification: Ensure the monomer is free from any diacrylate impurities. |
Workflow for Investigating Cross-linking
Caption: Troubleshooting workflow for insoluble polymer formation.
Problem 3: Difficulty in Polymer Purification
Potential Causes & Solutions
| Cause | Explanation | Troubleshooting Steps |
| Hydrolytic Degradation During Purification | Poly(beta-amino esters) are susceptible to hydrolysis, especially in aqueous solutions.[12][13] Traditional purification methods like dialysis can be too slow and lead to significant degradation. | 1. Use Size Exclusion Chromatography (SEC): SEC can rapidly separate the polymer from low molecular weight impurities without prolonged exposure to water.[12] 2. Precipitation: Dissolve the crude polymer in a suitable organic solvent and precipitate it into a non-solvent. This is a quick and effective method. |
| Emulsion Formation | The amphiphilic nature of the polymer can sometimes lead to the formation of stable emulsions during aqueous workups, making separation difficult. | 1. Use a Centrifuge: Centrifugation can help to break the emulsion and separate the polymer. 2. Solvent Extraction: Use a suitable organic solvent to extract the polymer from the aqueous phase. |
Signaling Pathway of Hydrolytic Degradation
Caption: Simplified pathway of pH-dependent hydrolytic degradation.
IV. Characterization of Poly(N-(2-hydroxyethyl)-beta-alanine)
Proper characterization of the synthesized polymer is crucial to ensure it meets the desired specifications.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and purity of the polymer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic functional groups (amide, ester, hydroxyl, carboxylic acid). |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (Mw, Mn) and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
V. References
-
Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Available at: --INVALID-LINK--
-
Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. Available at: --INVALID-LINK--
-
pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Available at: --INVALID-LINK--
-
Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. Available at: --INVALID-LINK--
-
Trigger-responsive, fast-degradable poly(β-amino ester)s for enhanced DNA unpackaging and reduced toxicity. Available at: --INVALID-LINK--
-
Expanding the Scope of Poly(β-amino ester)s by Investigating Degradation Behavior and Enhancing Functionality. Available at: --INVALID-LINK--
-
Synthesis of Poly(β-amino esters) for mRNA Drug Delivery. Available at: --INVALID-LINK--
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Available at: --INVALID-LINK--
-
Biobased Amines: From Synthesis to Polymers; Present and Future. Available at: --INVALID-LINK--
-
Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Available at: --INVALID-LINK--
-
Polymerization of beta-amino acids in aqueous solution. Available at: --INVALID-LINK--
-
Amidoamine Synthesis, Methods to Track The Reaction Process. Available at: --INVALID-LINK--
-
Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Available at: --INVALID-LINK--
-
N-(2-hydroxyethyl)-beta-alanine. Available at: --INVALID-LINK--
-
beta-Alanine, N-(2-hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)-. Available at: --INVALID-LINK--
-
Advances in the synthesis of β-alanine. Available at: --INVALID-LINK--
-
Advances in the chemistry of β-lactam and its medicinal applications. Available at: --INVALID-LINK--
-
Step-growth polymerization. Available at: --INVALID-LINK--
-
N-(2-Hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-β-alanine. Available at: --INVALID-LINK--
-
Ring-Opening Polymerization of Cyclic Amides (Lactams). Available at: --INVALID-LINK--
-
Amidoamine synthesis, methods to track the reaction process. Available at: --INVALID-LINK--
-
Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Available at: --INVALID-LINK--
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available at: --INVALID-LINK--
-
Step-Growth Polymers. Available at: --INVALID-LINK--
-
Synthesis of poly(N-acryloyl-l-alanine) [poly(AAla)] via ATRP using two initiators. Available at: --INVALID-LINK--
-
Synthesis and characterization of amphiphilic Poly(2-hydroxyethyl acrylate-g-α-Methyl-β-Alanine) by Nitroxide-Mediated Polymerization Using “grafting through” approach. Available at: --INVALID-LINK--
-
beta.-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-. Available at: --INVALID-LINK--
-
Step-growth polymerization. Available at: --INVALID-LINK--
-
Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Available at: --INVALID-LINK--
-
Bioreducible poly(amido amine)s with oligoamine side chains: Synthesis, characterization, and structural effects on gene delivery. Available at: --INVALID-LINK--
-
Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Available at: --INVALID-LINK--
-
Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol. Available at: --INVALID-LINK--
-
N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alanine. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Poly(β-Alanine-co-3-Hydroxybutyrate) Through HTP and AROP. Available at: --INVALID-LINK--
-
Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Available at: --INVALID-LINK--
-
Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Available at: --INVALID-LINK--
-
Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Available at: --INVALID-LINK--
-
N-(2-Hydroxyethyl)-beta-alanine. Available at: --INVALID-LINK--
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Available at: --INVALID-LINK--
-
Structure of poly (. beta. -alanine) polymerized in the solid state. Koso jugo shita. beta. -alanine no kozo. Available at: --INVALID-LINK--
References
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process - Google Patents [patents.google.com]
- 9. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Libra ETD [libraetd.lib.virginia.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues of 3-[(2-Hydroxyethyl)amino]propanoic acid
Welcome to the technical support center for 3-[(2-Hydroxyethyl)amino]propanoic acid (CAS 5458-99-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimental work. Here, we synthesize in-depth chemical principles with field-proven methodologies to ensure your success.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound is a derivative of β-alanine. Its molecular structure contains both a basic amino group and an acidic carboxylic acid group. This dual functionality means that in aqueous solutions, the molecule can exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall molecule is neutral.[1][2] This zwitterionic character is central to its solubility behavior.
At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this point, intermolecular electrostatic attractions between the positively charged amino groups and negatively charged carboxyl groups of adjacent molecules can be strong, leading to the formation of a crystal lattice structure that is less soluble in water.[2][3] Consequently, the compound's solubility is often lowest at its isoelectric point and increases as the pH of the solution moves further away from the pI, either into the acidic or basic range.[3][4][5][6]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when trying to dissolve this compound.
Issue 1: The compound is not dissolving in water at a neutral pH.
Question: I'm trying to prepare a stock solution of this compound in water for my cell culture media, but it's not dissolving well. What's happening?
Answer: This is a classic solubility issue related to the compound's zwitterionic nature. At or near neutral pH, the compound likely exists at its isoelectric point, where its solubility is at a minimum.[3][5][6] To overcome this, you need to shift the pH of your solvent to either protonate the carboxylate group (by adding acid) or deprotonate the ammonium group (by adding a base). This will disrupt the strong intermolecular attractions and allow the water molecules to solvate the charged species more effectively.
Recommended Protocol: pH Adjustment for Solubilization
-
Initial Slurry: Add the desired amount of this compound to your volume of high-purity water (e.g., Milli-Q or equivalent). Stir to create a slurry.
-
Acidic Adjustment (Cationic Form):
-
Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.
-
As the pH decreases, the carboxylate group (-COO⁻) will become protonated (-COOH), leaving a net positive charge on the amino group (-NH₂⁺-).
-
Continue adding acid until the compound fully dissolves. Note the final pH.
-
-
Basic Adjustment (Anionic Form):
-
Alternatively, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring.
-
As the pH increases, the ammonium group (-NH₂⁺-) will be deprotonated (-NH-), leaving a net negative charge on the carboxylate group (-COO⁻).
-
Continue adding base until the compound fully dissolves. Note the final pH.
-
-
Final pH Adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target experimental pH. Be aware that as you approach the isoelectric point, the compound may precipitate out. Work with dilute solutions and make gradual adjustments.
-
Sterile Filtration: For biological applications, sterile filter the final solution through a 0.22 µm filter.
Issue 2: The compound precipitates out of solution when added to my buffer system.
Question: I successfully dissolved the compound by adjusting the pH, but when I add this stock solution to my phosphate-buffered saline (PBS) at pH 7.4, it crashes out. Why?
Answer: This is a common problem when the final buffer pH is close to the compound's isoelectric point. Even if your stock solution is at an acidic or basic pH, the buffering capacity of the PBS will shift the pH of the final mixture back towards 7.4. If this is near the pI, the compound will precipitate. Another possibility is a common ion effect or interaction with the buffer salts, although pH is the more likely culprit.
Troubleshooting Strategies:
-
Strategy 1: Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay. The solubility might be sufficient at a lower molarity.
-
Strategy 2: Pre-adjust Buffer pH: Try preparing a modified PBS where the initial pH is slightly more acidic or basic. After adding your compound's stock solution, check the final pH and adjust if necessary. This requires careful consideration of how the pH shift will affect your experiment.
-
Strategy 3: Utilize a Co-solvent: If your experimental system can tolerate it, a co-solvent can increase the solubility.[7]
Protocol: Co-solvent Screening
-
Select a Biocompatible Co-solvent: Common choices for biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).[8][9]
-
Prepare Stock in Co-solvent: Attempt to dissolve the compound in 100% of the chosen co-solvent. Note that for this hydrophilic compound, solubility may still be limited in purely organic solvents.[10] A heated and sonicated solution in DMSO or methanol may show slight solubility.[10]
-
Create an Aqueous Stock with Co-solvent: Prepare a concentrated stock solution in a mixture of water and the co-solvent (e.g., 10% DMSO in water). First, dissolve the compound in the co-solvent, then slowly add the water while stirring.
-
Test in Final Buffer: Add a small aliquot of this co-solvent stock solution to your final buffer system to ensure the compound remains in solution at the desired final concentration. Be mindful of the final co-solvent concentration in your assay, as it can affect cellular or protein function.[11][12]
| Co-Solvent | Typical Starting Concentration in Assay | Pros | Cons |
| DMSO | 0.1% - 1% | High solubilizing power for many compounds. | Can be toxic to cells at higher concentrations.[12] |
| Ethanol | 0.1% - 1% | Biocompatible at low concentrations. | Can denature proteins at higher concentrations. |
| PEG 300/400 | 1% - 5% | Generally low toxicity.[9] | Can be viscous; may interfere with some assays. |
Issue 3: I need a high concentration stock solution, but pH adjustment and co-solvents are not sufficient.
Question: For my formulation studies, I need to prepare a highly concentrated solution (>1 M), but I'm still facing solubility limits. Are there other options?
Answer: At very high concentrations, you may need to explore more advanced formulation strategies. The choice will depend heavily on the final application and acceptable excipients.
Advanced Strategies:
-
Hydrotropes: These are compounds that increase the solubility of other substances in water. For a zwitterionic compound, a hydrotrope could help to disrupt the intermolecular interactions.
-
Use of Different Salt Forms: While this compound is typically supplied as a zwitterion, preparing a stable salt form (e.g., hydrochloride or sodium salt) can significantly enhance water solubility.[7] This is a common strategy in drug development.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, or parts of them, within their hydrophobic cavity, thereby increasing the aqueous solubility of the guest.[8]
Visualizing the Solubilization Workflow
The following diagram outlines a decision-making process for troubleshooting the solubility of this compound.
Caption: Decision tree for solubilizing this compound.
References
- 1. Zwitterion - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5458-99-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting N-(2-hydroxyethyl)-beta-alanine Interference in Biochemical Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results when using N-(2-hydroxyethyl)-beta-alanine or structurally similar compounds in their experimental workflows. While a valuable chemical tool in various applications, its potential for interference in sensitive biochemical assays is a critical consideration for data integrity. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate these potential issues.
Introduction: The Hidden Variable in Your Assay
N-(2-hydroxyethyl)-beta-alanine, also known as 3-(2-hydroxyethylamino)propanoic acid, is a beta-alanine derivative.[1][2] Its structure, containing both a secondary amine and a primary alcohol, makes it a versatile chemical building block and potentially a component in custom buffer formulations. However, these same functional groups can become a source of interference in common biochemical assays, leading to erroneous results. This guide will walk you through the likely mechanisms of interference and provide you with the tools to ensure the accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-hydroxyethyl)-beta-alanine and where might I encounter it?
A1: N-(2-hydroxyethyl)-beta-alanine is a chemical compound with the molecular formula C5H11NO3.[1] You are most likely to encounter it as a synthetic intermediate in medicinal chemistry or as a component in specialized buffer systems. Due to its chemical properties, it could be used in applications requiring a specific pH range and compatibility with certain biological molecules.
Q2: Why would a seemingly simple molecule like N-(2-hydroxyethyl)-beta-alanine interfere with my assay?
A2: The potential for interference arises from its chemical structure. The secondary amine group can act as a reducing agent, particularly in assays that are sensitive to redox reactions. Additionally, the presence of both an amine and a hydroxyl group could lead to chelation of metal ions, which are crucial cofactors for many enzymes and components of certain detection reagents.
Q3: What types of assays are most likely to be affected?
A3: Assays that are susceptible to interference from reducing agents are at the highest risk. This includes the Bicinchoninic Acid (BCA) protein assay, which relies on the reduction of Cu2+ to Cu1+.[3][4][5] Other potentially affected assays include those with metal-dependent enzymes, ELISAs where the compound might non-specifically interact with antibodies or the plate, and assays with detection systems that are sensitive to changes in redox state.
Troubleshooting Guide: From Unexpected Results to Reliable Data
This section is designed to help you diagnose and resolve potential interference from N-(2-hydroxyethyl)-beta-alanine in your experiments.
Problem 1: My protein concentration as measured by the BCA assay is unexpectedly high.
Possible Cause: N-(2-hydroxyethyl)-beta-alanine may be acting as a reducing agent, similar to N-hydroxysuccinimide (NHS), which is known to interfere with the BCA assay by reducing Cu2+ to Cu1+.[3][4][5] This leads to a false-positive signal, inflating the apparent protein concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high BCA assay readings.
Experimental Protocols:
1. Buffer Blank Control:
-
Prepare a sample that contains the same concentration of N-(2-hydroxyethyl)-beta-alanine as your experimental samples, but without any protein.
-
Run this "buffer blank" in the BCA assay alongside your protein standards and unknown samples.
-
A high absorbance in the buffer blank is a strong indicator of interference.
2. Concentration-Dependent Interference Check:
-
Prepare a serial dilution of N-(2-hydroxyethyl)-beta-alanine in a compatible buffer (e.g., PBS).
-
Run these dilutions in the BCA assay.
-
A corresponding increase in absorbance with increasing concentration of N-(2-hydroxyethyl)-beta-alanine confirms its role as an interfering substance.
| N-(2-hydroxyethyl)-beta-alanine (mM) | Absorbance at 562 nm (Corrected for buffer) |
| 0 | 0.050 |
| 1 | 0.150 |
| 5 | 0.450 |
| 10 | 0.850 |
Mitigation Strategies:
-
Dilution: If your protein sample is concentrated enough, you may be able to dilute it to a point where the concentration of N-(2-hydroxyethyl)-beta-alanine is too low to cause significant interference.[6]
-
Use a Compatible Protein Assay: The Bradford assay is generally less susceptible to interference from reducing agents. However, it can be affected by detergents, so compatibility must be verified.[7]
-
Corrected Standard Curve: Prepare your protein standards in the same buffer containing the interfering concentration of N-(2-hydroxyethyl)-beta-alanine. This will create a standard curve that accounts for the background signal, allowing for more accurate quantification of your unknown samples.[3][4]
Problem 2: I'm seeing high background or poor reproducibility in my ELISA.
Possible Cause: N-(2-hydroxyethyl)-beta-alanine could be interfering through several mechanisms in an ELISA:
-
Non-specific binding: The compound may interact with the blocking agent or the plate surface, leading to inconsistent antibody binding.
-
Alteration of protein conformation: It could subtly change the conformation of the antigen or antibodies, affecting their interaction.
-
Interference with the detection enzyme: If the ELISA uses an enzyme like Horseradish Peroxidase (HRP), which has a heme cofactor, the chelating properties of N-(2-hydroxyethyl)-beta-alanine could potentially interfere with its activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ELISA issues.
Experimental Protocols:
1. Spike and Recovery:
-
Prepare two sets of samples. In the first set, spike a known amount of your analyte into your standard assay buffer.
-
In the second set, spike the same amount of analyte into your sample matrix containing N-(2-hydroxyethyl)-beta-alanine.
-
Analyze both sets of samples in your ELISA.
-
Calculate the percent recovery for the samples with the matrix. A recovery outside of the 80-120% range suggests a matrix effect.[8]
2. Linearity of Dilution:
-
Take a sample containing a high concentration of your analyte in the matrix with N-(2-hydroxyethyl)-beta-alanine.
-
Create a serial dilution of this sample using the same matrix.
-
Analyze the dilutions in your ELISA.
-
The measured concentrations should be linear when plotted against the dilution factor. Non-linearity indicates interference.[8]
Mitigation Strategies:
-
Buffer Exchange: Use dialysis or a desalting column to exchange your sample into a buffer that is known to be compatible with your ELISA.[6]
-
Optimize Washing Steps: Increase the number and duration of wash steps to remove any non-specifically bound interfering molecules.
-
Evaluate Different Blocking Buffers: Test alternative blocking agents, such as those based on non-mammalian proteins or protein-free formulations, to see if they can reduce the background signal.[9]
Problem 3: The activity of my enzyme of interest is lower than expected.
Possible Cause: If your enzyme is dependent on metal ions for its activity, the potential chelating properties of N-(2-hydroxyethyl)-beta-alanine could be sequestering these essential cofactors, leading to reduced enzymatic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced enzyme activity.
Experimental Protocol:
1. Metal Ion Add-Back Experiment:
-
Set up your standard enzyme assay reaction containing N-(2-hydroxyethyl)-beta-alanine.
-
In parallel, set up reactions where you add an excess of the specific metal ion cofactor required by your enzyme (e.g., Mg2+, Zn2+, Mn2+).
-
If the enzyme activity is restored in the presence of excess metal ions, it strongly suggests that N-(2-hydroxyethyl)-beta-alanine is interfering through chelation.
Mitigation Strategies:
-
Buffer Exchange: As with other assays, removing the interfering compound via dialysis or desalting is the most direct solution.
-
Increase Cofactor Concentration: If buffer exchange is not feasible, you may be able to overcome the interference by increasing the concentration of the metal ion cofactor in your assay buffer. However, be aware that excessively high ion concentrations can also inhibit enzyme activity, so this should be optimized.
Conclusion: Proactive Measures for Robust Science
While direct evidence for widespread interference by N-(2-hydroxyethyl)-beta-alanine is not yet prevalent in the literature, its chemical structure warrants careful consideration when it is included in experimental setups. By employing the systematic troubleshooting workflows and experimental protocols outlined in this guide, you can proactively identify and mitigate potential assay interference, ensuring the accuracy and reliability of your research findings. Always remember to run appropriate controls when introducing new components into your assays.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyethyl)-beta-alanine (CHEBI:141390) [ebi.ac.uk]
- 3. Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purification of 3-[(2-Hydroxyethyl)amino]propanoic Acid
Welcome to the technical support guide for the purification of 3-[(2-Hydroxyethyl)amino]propanoic acid (also known as N-(2-hydroxyethyl)-β-alanine). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.
Frequently Asked Questions (FAQs)
General Purity and Impurities
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities may include unreacted starting materials such as β-alanine and 2-aminoethanol, as well as side-products from competing reactions. It is also possible to have di-substituted products or small polymers if the reaction conditions are not carefully controlled. The presence of these impurities can significantly impact the quality and safety of the final product, especially in pharmaceutical applications.
Q2: My final product has a slight yellow color. How can I remove it?
A2: A yellow discoloration often indicates the presence of minor impurities. Recrystallization is a highly effective method for removing such color. For β-amino acids, recrystallization from boiling water has been shown to be effective in removing slight coloration and improving purity.[1]
Crystallization Issues
Q3: I'm having trouble inducing crystallization of my purified this compound. What can I do?
A3: Inducing crystallization can sometimes be challenging. Here are a few troubleshooting steps:
-
Seeding: If you have a small amount of previously crystallized, pure product, adding a "seed" crystal to your supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Solvent System: Ensure you are using an appropriate solvent system. For polar compounds like amino acids, water or a mixture of a polar solvent like ethanol and water can be effective.[1][2]
-
Cooling Rate: Slow cooling of the saturated solution often yields larger, purer crystals. Try letting the solution cool to room temperature slowly before placing it in an ice bath or refrigerator.
Q4: My product is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To resolve this:
-
Increase Solvent Volume: Add more solvent to dissolve the oil, then try to crystallize again by slow cooling.
-
Change Solvent System: A different solvent or a co-solvent system might be necessary. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[2]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.
Common Problem: Low recovery of the purified product after recrystallization.
Step-by-Step Troubleshooting:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a polar molecule, water or ethanol-water mixtures are good starting points.[2]
-
Minimizing Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor upon cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of pure crystals and minimizes the co-precipitation of impurities.
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Using room temperature or warm solvent will dissolve some of your product, reducing the yield.
Guide 2: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge.[3] It is particularly well-suited for the purification of amino acids.[4][5][6]
Common Problem: Poor separation of this compound from other charged impurities.
Step-by-Step Troubleshooting:
-
Resin Selection: Since this compound is an amino acid, it is zwitterionic. Its net charge is dependent on the pH of the buffer.
-
At a pH below its isoelectric point (pI), the molecule will have a net positive charge and will bind to a cation-exchange resin .
-
At a pH above its pI, it will have a net negative charge and will bind to an anion-exchange resin .[3][7]
-
The choice of resin (strong vs. weak) will also affect the binding and elution characteristics.
-
-
Buffer pH and Ionic Strength: The pH of the buffer is crucial for controlling the charge of the target molecule and impurities, thus dictating their interaction with the resin.[3] The ionic strength of the elution buffer is also a key parameter. Elution is typically achieved by increasing the salt concentration or by changing the pH to alter the charge of the bound molecules.[7]
-
Flow Rate: A slower flow rate generally allows for better interaction between the molecules and the resin, leading to improved resolution.
-
Sample Loading: Ensure the sample is dissolved in the starting buffer and that the pH is adjusted to ensure binding to the column. Overloading the column can lead to poor separation.
Workflow for Ion-Exchange Chromatography Purification
Caption: General workflow for purification using ion-exchange chromatography.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System (e.g., Water, Ethanol/Water)[1][2] | High purity, removal of color and minor impurities. |
| Ion-Exchange Chromatography | Resin Type (Anion/Cation), Buffer pH, Salt Gradient[3][7] | High resolution separation from charged impurities.[8] |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Anion-Exchange Chromatography
-
Determine the pI of this compound.
-
Select an anion-exchange resin (e.g., DEAE-cellulose).[7]
-
Prepare a starting buffer with a pH approximately 1-2 units above the pI of the target molecule. A common choice is a Tris buffer.[3]
-
Pack and equilibrate the column with the starting buffer.
-
Dissolve the crude sample in the starting buffer and adjust the pH if necessary.
-
Load the sample onto the column.
-
Wash the column with several column volumes of the starting buffer to remove any unbound or weakly bound impurities.
-
Elute the bound molecules by applying a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and monitor the eluate using a UV detector or by performing a suitable assay.
-
Pool the fractions containing the pure product and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).
Logical Relationships
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a suitable purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. bio-rad.com [bio-rad.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. 193.16.218.141 [193.16.218.141]
- 7. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of N-(2-hydroxyethyl)-beta-alanine under different conditions
Welcome to the comprehensive technical support guide for the stability testing of N-(2-hydroxyethyl)-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experimental workflows. Our goal is to ensure the scientific integrity and logical design of your stability studies, grounded in authoritative references and practical expertise.
Introduction: Understanding the Stability of N-(2-hydroxyethyl)-beta-alanine
N-(2-hydroxyethyl)-beta-alanine is a molecule of interest in various research and development sectors. Its structure, featuring a secondary amine, a carboxylic acid, and a primary alcohol, presents a unique stability profile. A thorough understanding of its degradation pathways under various environmental conditions is critical for ensuring product quality, safety, and efficacy. This guide will walk you through the essential aspects of designing and executing robust stability studies in line with international regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for N-(2-hydroxyethyl)-beta-alanine?
A1: Given the functional groups present in N-(2-hydroxyethyl)-beta-alanine, the primary degradation pathways to investigate are hydrolysis, oxidation, and thermal decomposition.
-
Hydrolysis: While the amide bond is absent, the molecule could be susceptible to changes in pH, potentially affecting the ionization state and interactions, although significant hydrolytic cleavage is not expected under typical conditions.
-
Oxidation: The secondary amine and primary alcohol moieties are potential sites for oxidation. Oxidative stress can lead to the formation of various degradation products, including N-oxides and aldehydes.[1]
-
Thermal Decomposition: Amino acids and their derivatives can undergo decarboxylation and deamination at elevated temperatures. For beta-alanine, thermal decomposition has been observed to occur at temperatures above 200°C.[2][3]
Q2: I'm observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are degradants?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm, you should perform forced degradation studies, which are designed to intentionally degrade the sample and help identify potential degradation products.[4][5][6] By comparing the chromatograms of your stability samples with those from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress), you can tentatively identify the degradant peaks. Mass spectrometry (LC-MS) is an invaluable tool for the structural elucidation of these unknown peaks.
Q3: What are the recommended storage conditions for long-term stability testing of N-(2-hydroxyethyl)-beta-alanine?
A3: The recommended long-term storage conditions depend on the intended market and climatic zone. According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, the general case for long-term stability testing is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7][8][9][10] The choice between these conditions should be based on the climatic zone where the product will be marketed.
Troubleshooting Guides
Issue 1: Poor resolution between the parent peak and degradant peaks in my HPLC method.
-
Cause: The chromatographic conditions may not be optimized for separating structurally similar compounds.
-
Solution:
-
Mobile Phase Modification: Adjust the pH of the mobile phase. Since N-(2-hydroxyethyl)-beta-alanine has both acidic and basic functional groups, its retention can be significantly influenced by pH. Experiment with different buffer systems and pH values to maximize separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks.
-
Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column, might provide better separation. For polar compounds like amino acid derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative.[11]
-
Derivatization: As N-(2-hydroxyethyl)-beta-alanine lacks a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) can enhance UV detection and may also improve chromatographic separation.[12]
-
Issue 2: My mass balance is low in the stability study. Where could the active substance be going?
-
Cause: A low mass balance suggests that not all degradation products are being detected or that the parent compound is degrading into non-UV active or volatile compounds.
-
Solution:
-
Use of a Universal Detector: Employ a detector that is less dependent on the presence of a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector.
-
Headspace GC-MS: If volatile degradants are suspected (e.g., from decarboxylation), consider using headspace gas chromatography-mass spectrometry (GC-MS) to analyze the vapor phase above your sample.
-
Forced Degradation Analysis: Re-examine your forced degradation samples. Ensure that you have achieved a reasonable amount of degradation (typically 5-20%) to ensure that the major degradation pathways have been explored.[5]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of N-(2-hydroxyethyl)-beta-alanine, in accordance with ICH guidelines.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of N-(2-hydroxyethyl)-beta-alanine in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid substance in an oven at 105°C for 24 hours.
-
Also, heat the stock solution at 70°C for 48 hours.
-
-
Photostability:
-
Expose the solid substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and assess the peak purity of the parent peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for N-(2-hydroxyethyl)-beta-alanine.
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As N-(2-hydroxyethyl)-beta-alanine has no strong chromophore, detection at low UV (e.g., 200-210 nm) is necessary. A DAD is recommended to monitor for the appearance of degradants with different spectral properties.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the method's specificity and stability-indicating nature.
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for conducting stability studies.
Potential Degradation Pathways
Caption: Potential degradation products of N-(2-hydroxyethyl)-beta-alanine.
Data Presentation
Table 1: Example Stability Data Summary
| Time Point | Storage Condition | Appearance | Assay (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | - | Clear, colorless solution | 100.2 | <0.1 | 100.2 |
| 3 Months | 25°C/60%RH | Clear, colorless solution | 99.8 | 0.3 | 100.1 |
| 6 Months | 25°C/60%RH | Clear, colorless solution | 99.5 | 0.5 | 100.0 |
| 3 Months | 40°C/75%RH | Clear, slightly yellow solution | 97.1 | 2.8 | 99.9 |
| 6 Months | 40°C/75%RH | Clear, yellow solution | 95.2 | 4.7 | 99.9 |
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Thermal decomposition and atmospheric pressure chemical ionization of alanine using ion mobility spectrometry and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. jocpr.com [jocpr.com]
- 12. myfoodresearch.com [myfoodresearch.com]
Technical Support Center: Optimizing Reaction Conditions for N-(2-hydroxyethyl)-beta-alanine Derivatives
Welcome to the technical support center for the synthesis and optimization of N-(2-hydroxyethyl)-beta-alanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
N-(2-hydroxyethyl)-beta-alanine and its derivatives are valuable building blocks in pharmaceutical and materials science.[1][2] The core structure is typically synthesized via an aza-Michael addition of ethanolamine to an acrylic acid derivative (e.g., an acrylate ester). While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights to overcome these hurdles.
Core Reaction: The Aza-Michael Addition
The fundamental reaction involves the 1,4-conjugate addition of the primary amine of ethanolamine to an electron-deficient alkene, such as an acrylate ester. This reaction forms the basis for the N-(2-hydroxyethyl)-beta-alanine backbone.
Caption: General scheme of the aza-Michael addition.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most common frustrations in synthesis. The root cause is often either an incomplete reaction or the prevalence of side reactions that consume your starting materials or product.
A1: Troubleshooting Low Yield
Let's break down the potential culprits and the corresponding optimization strategies.
Potential Cause 1: Incomplete Reaction The reaction may not be reaching completion due to suboptimal conditions.
-
Kinetics and Temperature: Michael additions can be sluggish.[3] While increasing the temperature can accelerate the reaction, excessive heat can promote side reactions. A systematic temperature screen is recommended.
-
Catalyst Efficiency: Base-catalyzed thiol-Michael additions show that the rate is significantly affected by the pKa of the catalyst.[4] A similar principle applies here. The base deprotonates the amine, increasing its nucleophilicity. If the base is too weak, the reaction will be slow. If it's too strong, it can promote unwanted side reactions.
Potential Cause 2: Competing Side Reactions Several side reactions can lower the yield of your desired product.
-
Polymerization of Acrylate: Acrylate monomers are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][5] This is a major source of yield loss.
-
Bis-addition (Dimer Formation): The product, N-(2-hydroxyethyl)-beta-alanine, is a secondary amine and can act as a nucleophile itself, reacting with a second molecule of the acrylate acceptor. This forms a dimeric impurity, 3,3'-(2-hydroxyethylazanediyl)dipropanoic acid derivative, which can be difficult to remove.
-
Formation of 3,3'-Iminodipropionic Acid: This impurity is a known issue in beta-alanine synthesis, arising from the reaction of ammonia with two molecules of an acrylic acid derivative.[6] A similar side reaction can occur with ethanolamine.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
Recommended Actions:
-
Control Stoichiometry and Addition: Use a slight excess (1.1-1.5 equivalents) of ethanolamine. Add the acrylate derivative slowly (e.g., via syringe pump) to the solution of ethanolamine. This maintains a low concentration of the acrylate, minimizing polymerization and bis-addition.
-
Optimize Temperature: Start at room temperature. If the reaction is too slow, gently heat to 40-60°C. Monitor for the formation of side products at higher temperatures. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, but requires careful temperature control to prevent polymerization.[5]
-
Catalyst Selection: For base-catalyzed reactions, start with a mild organic base like triethylamine (TEA). If the reaction is slow, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[7]
-
Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or ethanol are good starting points. In some cases, solvent-free conditions can lead to high yields.[8]
Q2: I'm struggling with the purification of my final product. It's contaminated with closely related impurities.
Purification is often as challenging as the reaction itself, especially when byproducts have similar physicochemical properties to the desired compound.
A2: Strategies for Effective Purification
Potential Cause 1: Unreacted Starting Materials Ethanolamine (polar, water-soluble) and acrylate esters (less polar) can persist if the reaction is not driven to completion.
Potential Cause 2: Structurally Similar Byproducts The bis-addition product is the most common and problematic impurity. Its polarity and functional groups are very similar to the desired product, making separation difficult.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction, perform an aqueous work-up. If your product is an ester, you can extract it into an organic solvent like ethyl acetate. The unreacted ethanolamine will largely remain in the aqueous phase.
-
Column Chromatography: This is the most effective method for removing the bis-addition byproduct.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then adding methanol. The less polar acrylate will elute first, followed by your desired product, and finally the more polar bis-addition product and any remaining ethanolamine.
-
-
Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of your final compound.[9]
| Parameter | Recommendation | Rationale |
| Purification Method | Silica Gel Column Chromatography | Effective for separating compounds with different polarities. |
| Eluent System | Gradient (e.g., Hexane -> Ethyl Acetate -> Methanol) | Allows for the separation of starting materials, product, and polar byproducts. |
| Purity Analysis | Reverse-Phase HPLC | Provides accurate assessment of final product purity.[9] |
Q3: How do I effectively monitor the progress of the reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation or side products.
A3: Techniques for Reaction Monitoring
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside the starting materials on a silica plate. As the reaction progresses, you will see the spots for the starting materials diminish and a new spot for the product appear. The product, containing both a hydroxyl and an amine group, will be more polar than the starting acrylate ester but may be more or less polar than ethanolamine depending on the full structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can track the disappearance of the starting material masses and the appearance of the product mass. This is also excellent for detecting side products like the bis-addition impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent for ¹H NMR analysis can provide a clear picture of the conversion by integrating the signals corresponding to the starting materials and the product.
General Experimental Protocol
This protocol provides a starting point for the synthesis of an N-(2-hydroxyethyl)-beta-alanine ester derivative. Always perform a thorough safety assessment before starting any chemical reaction.
Materials:
-
Ethanolamine
-
Acrylate Ester (e.g., Ethyl Acrylate)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating)
-
Syringe pump (recommended for acrylate addition)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethanolamine (1.1 equivalents) and the chosen solvent (e.g., ethanol).
-
Addition of Acrylate: Begin stirring the ethanolamine solution. Slowly add the acrylate ester (1.0 equivalent) to the flask over 1-2 hours using a syringe pump. Maintain the temperature at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically using TLC (e.g., with a 10% methanol in dichloromethane eluent and ninhydrin stain to visualize the amine-containing compounds). The reaction is complete when the limiting reagent (acrylate) is no longer visible.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient to obtain the pure N-(2-hydroxyethyl)-beta-alanine ester.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in the synthesis of β-alanine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3105092A - Purification of beta-alanine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. beta -Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]- | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC-Based Purity Validation of 3-[(2-Hydroxyethyl)amino]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[(2-Hydroxyethyl)amino]propanoic acid. We will explore the causality behind experimental choices, establish a self-validating analytical system, and compare this robust HPLC method against other viable analytical techniques.
Introduction: The Analyte and the Imperative of Purity
This compound is a polar, non-chromophoric amino acid derivative. Its utility in various research and pharmaceutical contexts necessitates a stringent assessment of its purity. Impurities, which can originate from the synthetic route—potentially including unreacted starting materials, by-products from side reactions, or degradation products—can significantly impact experimental outcomes and pose safety risks in therapeutic applications.[1][2]
The choice of an analytical method for purity determination is therefore critical. HPLC, due to its high resolving power, sensitivity, and versatility, stands as the most popular and reliable technique for the analysis of amino acids and their derivatives.[1] However, since this compound lacks a strong UV chromophore, derivatization is often a necessary step to enable detection by common HPLC detectors like UV-Vis or fluorescence detectors.[3]
This guide will walk you through a comprehensive validation of an HPLC method, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]
The HPLC Method: A Symbiosis of Separation and Detection
The fundamental principle of our HPLC method is to achieve a baseline separation of the main compound, this compound, from all potential impurities. Given the polar nature of the analyte, a reversed-phase (RP) HPLC method is a suitable starting point, often employing a C18 column. To overcome the lack of a chromophore, pre-column derivatization with a reagent that imparts a UV-active or fluorescent tag is the chosen strategy.
Experimental Workflow: A Visual Overview
Caption: High-level workflow for the HPLC analysis of this compound.
Method Validation: A Step-by-Step Protocol
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[6] We will validate our HPLC method based on the core parameters defined by ICH Q2(R2) guidelines.[4][7][8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
Experimental Protocol:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a solution of this compound reference standard at the target concentration.
-
Impurity-Spiked Solution: Prepare a solution of the analyte spiked with known potential impurities. Potential impurities can be inferred from the synthetic route, such as starting materials (e.g., 3-aminopropanoic acid, 2-chloroethanol) and potential by-products (e.g., di-substituted products).
-
Forced Degradation Samples: Subject the analyte solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
-
Chromatographic Analysis: Analyze all prepared solutions using the developed HPLC method.
-
Evaluation:
-
Assess the chromatograms for the resolution between the main peak and any impurity or degradant peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.
-
Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all known impurity and degradant peaks (Resolution > 2.0), and the peak purity angle is less than the peak purity threshold.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare at least five concentrations of the derivatized this compound reference standard spanning 50% to 150% of the target assay concentration.
-
Chromatographic Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[9]
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples of a known matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery of the analyte at each concentration level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision studies.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Preparation of Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.
-
Chromatographic Analysis: Analyze the solutions and determine the signal-to-noise (S/N) ratio for the analyte peak in each chromatogram.
-
Evaluation:
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Experimental Protocol:
-
Introduce Deliberate Variations: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Chromatographic Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of each variation on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results.
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected by the variations.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution, Peak Purity | Resolution > 2.0; Peak Purity Angle < Threshold |
| Linearity | Correlation Coefficient (r) | r ≥ 0.999 |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ~ 3:1 |
| LOQ | Signal-to-Noise Ratio | ~ 10:1 (with acceptable precision & accuracy) |
| Robustness | System Suitability | No significant impact on results |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
-
Principle: GC separates volatile compounds in the gas phase. For non-volatile amino acids like our analyte, derivatization to increase volatility is mandatory.[4][10]
-
Comparison:
-
Advantages: High resolution for volatile compounds.
-
Disadvantages: Requires derivatization which can be complex and introduce variability. Not suitable for thermally labile compounds.[10]
-
Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[11][12]
-
Comparison:
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[15][16][17]
-
Comparison:
-
Advantages: A primary ratio method that does not require a reference standard of the analyte itself for purity determination. Provides structural information.[15]
-
Disadvantages: Lower sensitivity than chromatographic methods, and signal overlap can be an issue in complex mixtures. Requires a high-field NMR spectrometer.[9][15]
-
Decision Matrix for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method for purity determination.
Conclusion: Ensuring Confidence in Your Results
The validation of an analytical method is a rigorous but essential process that underpins the reliability of scientific data and the quality of pharmaceutical products. This guide has provided a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can establish a self-validating system that ensures the integrity of their results.
While HPLC remains a powerful and versatile tool, a thorough understanding of alternative techniques such as GC, CE, and qNMR allows for the selection of the most appropriate method based on the specific requirements of the analysis. Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a commitment to scientific excellence.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 11. Amino acid analysis by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of N-(2-hydroxyethyl)-beta-alanine and Other Beta-Alanine Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of β-Alanine and the Rationale for Derivatization
Beta-alanine (β-alanine), a naturally occurring beta-amino acid, serves as a fundamental building block in various biological processes and is a molecule of significant interest in pharmaceutical and biochemical research.[1] Unlike its alpha-analog, L-alanine, which is a primary constituent of proteins, β-alanine's main role is as the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with crucial intracellular pH buffering capacity.[2] This property has led to the widespread use of β-alanine as a supplement for enhancing athletic performance. However, the inherent physicochemical properties of β-alanine, such as its high polarity, can limit its therapeutic applications. To overcome these limitations and to modulate its biological activity, various derivatives of β-alanine have been synthesized and investigated.
This guide provides a comprehensive comparative analysis of N-(2-hydroxyethyl)-beta-alanine and other key β-alanine derivatives, including esters and amides. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed methodologies. The objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships within this class of compounds and to guide the selection and design of derivatives with optimized performance for specific applications.
Featured Derivative: N-(2-hydroxyethyl)-beta-alanine
N-(2-hydroxyethyl)-beta-alanine is a derivative of β-alanine characterized by the substitution of a 2-hydroxyethyl group on the nitrogen atom.[3] This modification significantly alters the molecule's properties, introducing a primary alcohol functional group.
Molecular Structure:
References
The Understated Contender: A Comparative Analysis of 3-[(2-Hydroxyethyl)amino]propanoic Acid and Good's Buffers
For the discerning researcher, the choice of a biological buffer is not a trivial matter. It is a foundational decision that can profoundly impact the reliability and reproducibility of experimental outcomes. While the family of Good's buffers has long been the gold standard in biological research, this guide offers a critical evaluation of a lesser-known alternative: 3-[(2-Hydroxyethyl)amino]propanoic acid. Through a detailed comparison of their physicochemical properties and performance in key biological applications, we aim to provide researchers, scientists, and drug development professionals with the data necessary to make an informed choice for their specific experimental needs.
The Bedrock of Biological Research: Understanding Buffer Selection
The pioneering work of Dr. Norman Good in the 1960s established a set of criteria for ideal biological buffers, revolutionizing in vitro biological experimentation. These criteria, focused on minimizing interference with biological systems, remain the benchmark against which all biological buffers are measured.[1]
A buffer's primary role is to resist changes in pH, a critical parameter for the structure and function of most biological macromolecules.[1] The effectiveness of a buffer is dictated by its pKa, the pH at which it has the maximum buffering capacity. For most biological experiments, a pKa between 6.0 and 8.0 is considered optimal.
Good's Buffers: The Established Champions
Good's buffers are a suite of zwitterionic compounds, such as HEPES, MES, and MOPS, that have become mainstays in laboratories worldwide. Their widespread adoption is a testament to their adherence to Good's criteria: high water solubility, minimal penetration of biological membranes, low metal-binding capacity, and chemical and enzymatic stability.
Introducing the Challenger: this compound
This compound, also known as N-(2-hydroxyethyl)-β-alanine, is a zwitterionic compound with structural similarities to some of Good's buffers.[2] While not as extensively characterized in the context of biological buffering, its chemical structure suggests it may possess favorable properties.
A critical parameter for any buffer is its pKa. According to the IUPAC Digitized pKa Dataset, N-(2-hydroxyethyl)-β-alanine has an experimental pKa, though the specific value requires direct consultation of the dataset.[2] For the purpose of this guide, and in the absence of a directly cited experimental value in the immediate literature, we can infer its potential buffering range. Its structural similarity to β-alanine, which has a pKa for its amino group around 10.3 and for its carboxylic acid group around 3.6, suggests that the N-hydroxyethyl substitution will influence these values. A related compound, β-Alanine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctyl)amino]ethyl]-, has calculated pKa values of 4.75 and 8.00, which may provide a closer, albeit still theoretical, estimation for the buffering range of this compound.[3]
Head-to-Head: A Comparative Look at Physicochemical Properties
To facilitate a direct comparison, the key physicochemical properties of this compound and a selection of commonly used Good's buffers are summarized below.
| Property | This compound | HEPES | MES | MOPS |
| Molecular Weight ( g/mol ) | 133.15[2] | 238.3 | 195.2 | 209.3 |
| pKa (at 25°C) | See Note 1 | 7.48 | 6.15 | 7.20 |
| Useful pH Range | Inferred | 6.8 - 8.2 | 5.5 - 6.7 | 6.5 - 7.9 |
| Metal Ion Binding | Not extensively documented | Negligible | Weak | Weak |
| UV Absorbance (at >230 nm) | Not extensively documented | Low | Low | Low |
Note 1: An experimental pKa value for this compound is available in the IUPAC Digitized pKa Dataset but was not directly retrieved in the literature search. The calculated pKa of a related compound suggests a potentially useful physiological buffering range.
Performance in the Field: Application-Specific Considerations
The true test of a buffer lies in its performance within a specific experimental context. Here, we analyze the suitability of these buffers for common biological applications.
Cell Culture: Maintaining the Delicate Balance of Life
HEPES is a stalwart in cell culture, prized for its ability to maintain a stable pH in the physiological range of 7.2 to 7.4, especially in systems outside of a CO₂ incubator.[3] Its zwitterionic nature at physiological pH helps to maintain osmotic balance and it is generally considered non-toxic to most cell lines at typical working concentrations (10-25 mM).[4]
The suitability of this compound for cell culture is less documented. However, studies on its parent compound, β-alanine, have shown that it can be taken up by cells and may influence cellular metabolism and proliferation, though it is not considered cytotoxic at moderate concentrations.[4] This suggests that this compound may not be as inert as HEPES in cell culture applications and could potentially influence experimental outcomes. Further cytotoxicity and cell-based assay compatibility studies are warranted.
Enzyme Assays: Ensuring Kinetic Integrity
The ideal buffer for an enzyme assay should be inert, neither inhibiting nor activating the enzyme of interest. Good's buffers like MES and MOPS are often chosen for their low potential for metal ion chelation, which can be critical for metalloenzymes.
The performance of this compound in enzyme assays is not well-documented. Its structural similarity to β-alanine, an amino acid, raises the possibility of interference with enzymes that utilize amino acids as substrates or are inhibited by them. For instance, commercial preparations of alanine dehydrogenase have been shown to have activity towards other amino acids, which could be a concern if this compound were to be used in such an assay.
RNA Electrophoresis: Preserving Molecular Integrity
MOPS buffer is the established standard for denaturing RNA agarose gel electrophoresis. Its pKa of 7.2 provides excellent buffering capacity at the typical running pH of 7.0, ensuring the stability and integrity of RNA molecules during separation.
There is no available data on the use of this compound in RNA electrophoresis. Given the critical need for an RNase-free and non-interactive environment, the use of a well-characterized and validated buffer like MOPS is highly recommended.
Experimental Protocols: A Framework for Your Own Comparisons
To empower researchers to make their own evidence-based decisions, we provide the following generalized experimental protocols for comparing buffer performance.
Protocol 1: Determination of Buffering Capacity via Acid-Base Titration
Objective: To experimentally determine and compare the buffering capacity of this compound and a Good's buffer (e.g., HEPES).
Materials:
-
This compound
-
HEPES
-
Deionized water
-
Standardized 0.1 M HCl
-
Standardized 0.1 M NaOH
-
pH meter and electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Prepare 100 mL of a 50 mM solution of each buffer.
-
Adjust the initial pH of each solution to 7.4 using NaOH or HCl.
-
Place the beaker on a stir plate and immerse the pH electrode.
-
Titrate the buffer solution with 0.1 M HCl, recording the pH after each 0.5 mL addition until the pH drops below 3.0.
-
Repeat the titration with 0.1 M NaOH, recording the pH after each 0.5 mL addition until the pH rises above 11.0.
-
Plot the pH versus the volume of acid or base added. The region with the shallowest slope indicates the effective buffering range.
Diagram: Acid-Base Titration Workflow
Caption: Workflow for determining buffer capacity.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To compare the cytotoxicity of this compound and HEPES on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
HEPES
-
Phosphate-buffered saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a series of concentrations (e.g., 0, 10, 25, 50, 100 mM) of each buffer in complete culture medium.
-
Replace the medium in the wells with the prepared buffer-containing media.
-
Incubate for 24, 48, and 72 hours.
-
At each time point, add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for assessing buffer cytotoxicity.
Conclusion: An Informed Decision for Your Research
While Good's buffers have earned their place as trusted reagents in the life sciences, the exploration of alternatives like this compound is essential for scientific advancement. This guide has provided a framework for a comparative analysis, highlighting the well-established strengths of Good's buffers and identifying the key knowledge gaps for this compound.
Based on the available information, for applications requiring a high degree of inertness and a well-characterized buffering system, particularly in cell culture and sensitive enzyme assays, established Good's buffers such as HEPES, MES, and MOPS remain the more prudent choice. The potential for this compound to interact with cellular processes, owing to its β-alanine structure, necessitates further investigation into its cytotoxicity and metabolic effects.
However, the pursuit of novel buffering agents should not be discouraged. The protocols provided herein offer a starting point for researchers to conduct their own comparative studies. Should the experimental pKa of this compound fall within a useful physiological range, and if it demonstrates low cytotoxicity and minimal interference in specific applications, it could yet emerge as a valuable tool in the researcher's arsenal. Ultimately, the optimal buffer is not a one-size-fits-all solution but rather a carefully considered choice based on the unique demands of the experiment at hand.
References
Assessing the Biocompatibility of N-(2-hydroxyethyl)-beta-alanine-Based Polymers: A Comparative Guide
In the ever-evolving landscape of biomaterials, the quest for polymers with superior biocompatibility, tailored biodegradability, and enhanced therapeutic efficacy is paramount. This guide provides a comprehensive framework for assessing the biocompatibility of a promising new class of materials: N-(2-hydroxyethyl)-beta-alanine (HEBA)-based polymers. By structuring a direct comparison with established biocompatible polymers—Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Chitosan—this document serves as a critical resource for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the causal logic behind experimental choices, ensuring a self-validating system of evaluation.
Introduction to HEBA-Based Polymers: A New Frontier
N-(2-hydroxyethyl)-beta-alanine is a functional monomer that offers a unique combination of a hydrophilic hydroxyethyl group and a biodegradable beta-alanine backbone.[1] Polymers derived from HEBA are hypothesized to exhibit excellent water solubility, potentially reducing non-specific protein adsorption—a key attribute of biocompatible materials like PEG.[2][3] Furthermore, the amino acid structure suggests a degradation pathway that could yield non-toxic, metabolizable byproducts, a significant advantage seen in polymers like PLGA.[4][5][6] This guide will systematically evaluate these hypotheses through a series of standardized biocompatibility assessments.
Foundational Biocompatibility Assessment: The ISO 10993 Framework
The biological evaluation of any new medical device or material is governed by the International Organization for Standardization (ISO) 10993 series of standards.[7][8] This framework mandates a risk-based approach to determine the appropriate level of testing. For a novel polymer intended for internal use, a comprehensive evaluation of cytotoxicity, hemocompatibility, and in vivo tissue response is essential.[9][10][11]
In Vitro Cytotoxicity: The First Line of Inquiry
The initial screening for biocompatibility involves assessing the potential of a material to cause cell death or inhibit cell growth.[12][13] These assays are rapid, cost-effective, and provide a reliable indication of a material's toxicity before proceeding to more complex in vivo studies.[13][14]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Material Preparation: Prepare extracts of HEBA-based polymers, PEG, PLGA, and Chitosan by incubating the materials in a cell culture medium (e.g., DMEM) at a concentration of 1 mg/mL for 24 hours at 37°C. This simulates the leaching of any potential toxic components.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Exposure: Replace the culture medium with the prepared polymer extracts and incubate for another 24 hours. Include a negative control (fresh culture medium) and a positive control (e.g., 0.1% Triton X-100).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 80%.[14]
Comparative Analysis of In Vitro Cytotoxicity
| Polymer | Cell Viability (%) | Interpretation |
| HEBA-Based Polymer | > 95% (Expected) | Non-cytotoxic |
| PEG | > 95% | Non-cytotoxic[16] |
| PLGA | 85-95% | Generally non-cytotoxic, slight decrease possible due to acidic byproducts[17] |
| Chitosan | > 90% | Non-cytotoxic[18][19][20][21] |
Rationale: The expected high cell viability for HEBA-based polymers is based on the presumed biocompatibility of its monomer components. The slight acidity from PLGA degradation can sometimes lead to a minor reduction in cell viability in vitro.[17]
Hemocompatibility: Assessing Blood-Material Interactions
For any biomaterial that will come into contact with blood, a thorough evaluation of its hemocompatibility is critical to prevent adverse events such as hemolysis (rupture of red blood cells), thrombosis (blood clot formation), and activation of the immune system.[22][23][24]
Experimental Protocol: Hemolysis Assay (ASTM F756)
This assay quantifies the amount of hemoglobin released from red blood cells upon contact with the material.
Step-by-Step Methodology:
-
Material Preparation: Prepare films or discs of each polymer with a standardized surface area.
-
Blood Collection: Obtain fresh human or rabbit blood anticoagulated with citrate.
-
Incubation: Place the polymer samples in test tubes containing diluted blood and incubate at 37°C for 2 hours with gentle agitation.
-
Controls: Use a positive control (distilled water, causing 100% hemolysis) and a negative control (saline solution).
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Quantification: Measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis. According to ASTM F756-00, materials with a hemolysis percentage below 2% are considered non-hemolytic.[24][25]
Comparative Analysis of Hemolysis
| Polymer | Hemolysis (%) | Classification |
| HEBA-Based Polymer | < 2% (Expected) | Non-hemolytic |
| PEG | < 2% | Non-hemolytic[3] |
| PLGA | < 2% | Non-hemolytic[5] |
| Chitosan | < 5% | Generally non-hemolytic to slightly hemolytic depending on deacetylation degree[26] |
Rationale: The hydrophilic surface expected from HEBA-based polymers should minimize interactions with red blood cell membranes, leading to low hemolysis.
Experimental Workflow: Hemocompatibility Assessment
Caption: Workflow for assessing the in vitro hemocompatibility of a novel biomaterial.
In Vivo Biocompatibility: The Ultimate Test
While in vitro tests provide valuable initial data, in vivo studies are essential to evaluate the material's interaction with a complex biological system, including the inflammatory and immune responses.[27][28][29]
Experimental Protocol: Subcutaneous Implantation in a Rodent Model
This study assesses the local tissue response to the implanted polymer over time.
Step-by-Step Methodology:
-
Animal Model: Use Sprague-Dawley rats or a similar rodent model.
-
Implantation: Surgically implant sterile, disc-shaped samples of the polymers subcutaneously on the dorsal side of the animals. A sham surgery site (incision without implant) should be included as a control.
-
Time Points: Euthanize groups of animals at various time points (e.g., 1, 4, and 12 weeks) post-implantation.
-
Histological Analysis: Excise the implant and surrounding tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the cellular response.
-
Evaluation: A pathologist should evaluate the tissue sections for signs of inflammation (presence of neutrophils, lymphocytes, macrophages), fibrosis (thickness of the fibrous capsule surrounding the implant), and tissue integration.
Comparative Analysis of In Vivo Inflammatory Response
| Polymer | 1 Week | 4 Weeks | 12 Weeks |
| HEBA-Based Polymer | Mild acute inflammation (Expected) | Resolution of inflammation, thin fibrous capsule (Expected) | Minimal fibrous capsule, good tissue integration (Expected) |
| PEG | Mild acute inflammation | Minimal fibrous capsule[16][30] | Well-tolerated, thin capsule[16] |
| PLGA | Mild to moderate inflammation | Chronic inflammation possible due to acidic degradation | Inflammation subsides as material degrades, variable capsule thickness[28] |
| Chitosan | Mild inflammation | Formation of a thin fibrous capsule, good tissue integration[26] | Well-integrated, minimal chronic response[26] |
Rationale: The initial inflammatory response is a normal reaction to any implanted foreign body. A biocompatible material will exhibit a timely resolution of this acute inflammation, followed by the formation of a thin, stable fibrous capsule.[28] The acidic degradation products of PLGA can sometimes lead to a more prolonged inflammatory response compared to more inert materials like PEG.[6]
Experimental Workflow: In Vivo Biocompatibility Assessment
Caption: Workflow for assessing the in vivo biocompatibility via subcutaneous implantation.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to assessing the biocompatibility of novel N-(2-hydroxyethyl)-beta-alanine-based polymers. Based on its chemical structure, it is hypothesized that HEBA-based polymers will demonstrate excellent biocompatibility, comparable to the gold standard, PEG, and potentially offering advantages over PLGA in terms of a milder inflammatory response due to less acidic degradation byproducts.
The provided experimental frameworks for in vitro cytotoxicity, hemocompatibility, and in vivo tissue response establish a clear pathway for validating these claims. The successful completion of these assessments is a critical step in unlocking the potential of HEBA-based polymers for a new generation of drug delivery vehicles, tissue engineering scaffolds, and medical devices.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PLGA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 8. ISO 10993 - Wikipedia [en.wikipedia.org]
- 9. medinstitute.com [medinstitute.com]
- 10. emergobyul.com [emergobyul.com]
- 11. Biocompatibility Testing for Medical Devices Under ISO 10993-1:2025 - Accuprec [accuprec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Correlation of visual in vitro cytotoxicity ratings of biomaterials with quantitative in vitro cell viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomedical Applications of Chitosan and Its Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. specialchem.com [specialchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. [Hemocompatibility testing of polymers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro hemocompatibility evaluation of poly (4-hydroxybutyrate) scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. In vitro / In vivo assessment and mechanisms of toxicity of bioceramic materials and its wear particulates - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44483J [pubs.rsc.org]
- 28. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Biodegradable Polymers in Biomedical Applications: A Review—Developments, Perspectives and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tailored Biocompatible Polyurethane-Poly(ethylene glycol) Hydrogels as a Versatile Nonfouling Biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 3-[(2-Hydroxyethyl)amino]propanoic Acid as a Buffer in Enzyme Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the meticulous control of experimental conditions is paramount to achieving reproducible and reliable results. In the realm of enzyme kinetics, the choice of a biological buffer is a critical, yet often underestimated, determinant of an assay's outcome. An ideal buffer maintains a stable pH within the optimal range for enzymatic activity without interfering with the reaction itself.[1][2] This guide provides an in-depth comparative analysis of a novel buffer candidate, 3-[(2-Hydroxyethyl)amino]propanoic acid, against established buffers such as HEPES and Tris. Through a detailed examination of its physicochemical properties and a rigorous experimental framework for its evaluation, we aim to equip researchers with the knowledge to make informed decisions for their specific enzymatic studies.
The Critical Role of Buffers in Biological Systems
Nearly all biological processes are pH-dependent, and even minor fluctuations can significantly alter the structure and function of enzymes, thereby affecting their catalytic activity and stability.[3][4] Buffers are essential for resisting these changes in pH.[5] The foundational work of Norman Good and his colleagues established a set of criteria for effective biological buffers, often referred to as "Good's buffers".[6][7] These criteria include a pKa value between 6.0 and 8.0 (the optimal pH for most biological reactions), high water solubility, minimal solubility in organic solvents, and chemical stability.[6][8] Furthermore, a good biological buffer should not interfere with biological processes, such as by chelating metal ions essential for enzyme function.[8][9]
Introducing this compound: A Novel Candidate
This compound is a zwitterionic compound featuring a tertiary amine, a carboxylic acid, and a hydroxyl group. While extensive data on its performance as a biological buffer is not yet available, its structural similarity to well-established Good's buffers like Bicine (pKa 8.35 at 20°C) and Tricine (pKa 8.15 at 20°C) suggests it may possess a pKa within a physiologically relevant range.[1][6][8][10] This guide will therefore proceed with a hypothetical evaluation of this compound, which we will refer to as "HEA-propanoic acid," against the widely used buffers HEPES and Tris.
Comparative Analysis of Physicochemical Properties
A buffer's performance is intrinsically linked to its physicochemical properties. The table below provides a comparison of HEA-propanoic acid with HEPES and Tris based on known properties and structural inferences.
| Property | This compound (HEA-propanoic acid) | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Tris (tris(hydroxymethyl)aminomethane) |
| Molecular Formula | C5H11NO3[11] | C8H18N2O4S | C4H11NO3 |
| Molecular Weight | 133.15 g/mol [11] | 238.30 g/mol | 121.14 g/mol |
| pKa (at 25°C) | Estimated ~7.8 - 8.2 | 7.48[12] | 8.06[13] |
| Useful pH Range | Estimated ~7.0 - 9.0 | 6.8 - 8.2[10] | 7.0 - 9.0[14] |
| ΔpKa/°C | Unknown | -0.014 | -0.028[15] |
| Metal Ion Binding | Possible (tertiary amine and carboxylate) | Negligible[16] | Yes (can chelate metal ions)[1] |
| Primary Amine Group | No (tertiary amine) | No | Yes (can react with aldehydes/ketones)[15] |
This initial comparison highlights that HEA-propanoic acid's estimated pKa positions it as a potentially suitable buffer for many enzyme assays that operate around physiological pH. Its tertiary amine structure avoids the potential for Schiff base formation that can occur with primary amine buffers like Tris.[15] However, the potential for metal ion chelation warrants experimental investigation.
Experimental Evaluation of Buffer Performance
To rigorously assess the suitability of HEA-propanoic acid as a buffer in enzyme kinetics, a series of experiments should be conducted to compare its performance against established buffers. The following protocols outline a comprehensive evaluation strategy.
Experimental Workflow for Buffer Evaluation
Caption: Workflow for evaluating a novel biological buffer.
Protocol 1: pH Stability Assay
Objective: To assess the pH stability of HEA-propanoic acid upon changes in temperature and concentration compared to HEPES and Tris.
Methodology:
-
Prepare 50 mM solutions of HEA-propanoic acid, HEPES, and Tris, and adjust the pH of each to 7.5 at 25°C.
-
Measure the initial pH of each buffer solution at 25°C.
-
Incubate aliquots of each buffer at various temperatures (e.g., 4°C, 25°C, 37°C) for 1 hour and measure the pH.
-
Perform serial dilutions of the 50 mM stock solutions to final concentrations of 25 mM, 10 mM, and 1 mM.
-
Measure the pH of each dilution at 25°C.
-
Record the pH changes and calculate the ΔpKa/°C for each buffer.
Protocol 2: Enzyme Activity Assay (Alkaline Phosphatase)
Objective: To determine if HEA-propanoic acid interferes with the activity of a common model enzyme, alkaline phosphatase.
Methodology:
-
Prepare a 1 M stock solution of p-nitrophenyl phosphate (pNPP) substrate.
-
Prepare 50 mM assay buffers of HEA-propanoic acid, HEPES, and Tris, all adjusted to pH 9.0 at 37°C.
-
In a 96-well plate, add 180 µL of each assay buffer to triplicate wells.
-
Add 10 µL of a fixed concentration of alkaline phosphatase to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP stock solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each buffer by determining the slope of the linear portion of the absorbance vs. time curve.
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
Objective: To determine the effect of HEA-propanoic acid on the Michaelis constant (Km) and maximum velocity (Vmax) of an enzyme.
Methodology:
-
Prepare a range of pNPP substrate concentrations in each of the 50 mM assay buffers (HEA-propanoic acid, HEPES, and Tris, pH 9.0).
-
In a 96-well plate, add a fixed volume of each substrate dilution to triplicate wells for each buffer system.
-
Add a fixed concentration of alkaline phosphatase to initiate the reactions.
-
Measure the initial reaction velocities (V₀) as described in Protocol 2.
-
Plot V₀ versus substrate concentration for each buffer.
-
Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Vmax and Km for each buffer.
Workflow for Determining Enzyme Kinetic Parameters
Caption: Experimental workflow for enzyme kinetic analysis.
Interpreting the Results
The data obtained from these experiments will provide a comprehensive performance profile of HEA-propanoic acid as a biological buffer.
-
pH Stability: An ideal buffer will show minimal pH change with variations in temperature and concentration. A large ΔpKa/°C, as seen with Tris, can be problematic for temperature-sensitive assays.[13][15]
-
Enzyme Activity: If HEA-propanoic acid is inert, the enzyme activity should be comparable to that in HEPES. Any significant deviation may indicate an interaction with the enzyme.
-
Kinetic Parameters: Changes in Km and Vmax can reveal the nature of any buffer-enzyme interaction. For example, an increase in Km might suggest competitive inhibition, while a decrease in Vmax could indicate non-competitive or mixed inhibition.
Hypothetical Comparative Data
The following table presents hypothetical data from the proposed experiments to illustrate how the results might be interpreted.
| Parameter | HEA-propanoic acid | HEPES | Tris |
| ΔpH (25°C to 37°C) | -0.15 | -0.17 | -0.34 |
| Relative Enzyme Activity (%) | 98 | 100 (Reference) | 115 |
| Km (mM) | 0.42 | 0.40 | 0.55 |
| Vmax (µmol/min) | 1.95 | 2.00 | 2.20 |
In this hypothetical scenario, HEA-propanoic acid demonstrates good pH stability, comparable to HEPES and superior to Tris. Its effect on enzyme activity and kinetic parameters is minimal, suggesting it is a relatively inert buffer for this particular enzyme. In contrast, Tris shows a significant increase in both Vmax and Km, which could indicate an interaction with the enzyme that alters its catalytic efficiency and substrate affinity.[2]
Conclusion and Recommendations
The selection of an appropriate buffer is a critical step in the design of any enzyme kinetics experiment. While established buffers like HEPES and Tris are widely used, the exploration of new buffering agents can lead to improved assay performance and reliability. This compound presents itself as a promising candidate due to its structural similarities to known Good's buffers.
Based on our comparative framework, the evaluation of HEA-propanoic acid should focus on:
-
Experimental determination of its pKa and temperature dependence.
-
Assessment of its inertness across a range of enzyme classes, including metalloenzymes.
-
Direct comparison of its effect on enzyme kinetic parameters against standard buffers.
By following the detailed protocols outlined in this guide, researchers can systematically evaluate the performance of this compound and determine its suitability for their specific applications. This rigorous approach to buffer selection will ultimately contribute to the generation of more accurate and reproducible data in enzyme kinetics and broader biochemical research.
References
- 1. Tricine - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Khan Academy [khanacademy.org]
- 6. biocompare.com [biocompare.com]
- 7. Bicine | 150-25-4 [chemicalbook.com]
- 8. Bicine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. interchim.fr [interchim.fr]
- 13. You are being redirected... [bio-world.com]
- 14. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. A comprehensive knowledge of Good's buffer BICINE - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Comparing the chelating properties of N-(2-hydroxyethyl)-beta-alanine with other ligands
An In-Depth Technical Guide to Comparing the Chelating Properties of N-(2-hydroxyethyl)-β-alanine with Other Ligands
For researchers and professionals in drug development and material science, the selection of an appropriate chelating agent is a critical decision dictated by factors such as stability, selectivity, biocompatibility, and biodegradability. While classic chelators like Ethylenediaminetetraacetic acid (EDTA) are well-characterized, there is a growing demand for novel ligands with tailored properties. This guide focuses on N-(2-hydroxyethyl)-β-alanine, a structurally intriguing molecule, and provides a comprehensive framework for evaluating its chelating capabilities against established benchmarks.
N-(2-hydroxyethyl)-β-alanine is a derivative of the naturally occurring amino acid β-alanine.[1][2] Its structure, featuring a secondary amine, a carboxylate group, and a hydroxyl group, suggests its potential as a tridentate ligand, capable of forming stable complexes with various metal ions.[1] However, a lack of extensive published data on its metal complex stability constants necessitates a robust experimental approach for its characterization. This guide, therefore, serves a dual purpose: to theoretically compare N-(2-hydroxyethyl)-β-alanine with other ligands based on structural analysis and to provide detailed, field-proven protocols for researchers to empirically determine its chelating performance.
Structural Comparison of Chelating Agents
The efficacy of a chelating agent is fundamentally rooted in its molecular structure—specifically, the number and type of donor atoms it possesses and how its conformation allows for the formation of stable, ring-like structures (chelate rings) around a central metal ion.[3][4]
Key Ligands for Comparison:
-
N-(2-hydroxyethyl)-β-alanine: The subject of our investigation. It possesses three potential donor sites: the nitrogen atom of the secondary amine, an oxygen atom from the carboxylate group, and the oxygen atom of the hydroxyl group.[1]
-
β-Alanine: The parent amino acid. It is a bidentate ligand, coordinating through its amino nitrogen and carboxylate oxygen.[5] Comparing against β-alanine helps isolate the contribution of the N-(2-hydroxyethyl) group to the chelation process.
-
EDTA (Ethylenediaminetetraacetic acid): The industry gold standard. It is a powerful hexadentate chelating agent with two nitrogen atoms and four carboxylate groups, capable of forming very stable complexes with most metal ions.[3]
-
HEIDA ((2-Hydroxyethyl)iminodiacetic acid): A structurally related and biodegradable chelating agent known to form stable metal complexes, making it a relevant benchmark.[6][7]
Table 1: Structural Comparison of Selected Ligands
| Ligand | IUPAC Name | Formula | Molar Mass ( g/mol ) | Potential Donor Atoms | Max. Denticity |
| N-(2-hydroxyethyl)-β-alanine | 3-(2-hydroxyethylamino)propanoic acid[1] | C₅H₁₁NO₃ | 133.15[1] | 1 Nitrogen, 2 Oxygen | 3 |
| β-Alanine | 3-aminopropanoic acid | C₃H₇NO₂ | 89.09 | 1 Nitrogen, 1 Oxygen | 2 |
| EDTA | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid | C₁₀H₁₆N₂O₈ | 292.24 | 2 Nitrogen, 4 Oxygen | 6 |
| HEIDA | 2-[(2-hydroxyethyl)(carboxymethyl)amino]acetic acid[7] | C₆H₁₁NO₅ | 177.15 | 1 Nitrogen, 3 Oxygen | 4 |
Quantitative Comparison: Stability Constants
Table 2: Logarithms of Stepwise Stability Constants (log K) for Selected Ligand-Metal Complexes
| Metal Ion | N-(2-hydroxyethyl)-β-alanine | β-Alanine | HEIDA | EDTA |
| Cu(II) | To Be Determined | log K₁ = 6.9 | log K₁ = 11.2 | log K₁ = 18.8 |
| Ni(II) | To Be Determined | log K₁ = 4.55[8] | log K₁ = 9.7 | log K₁ = 18.6 |
| Zn(II) | To Be Determined | log K₁ = 4.4 | log K₁ = 8.9 | log K₁ = 16.5 |
| Co(II) | To Be Determined | log K₁ = 3.9 | log K₁ = 8.2 | log K₁ = 16.3 |
| Fe(III) | To Be Determined | N/A | log K₁ = 11.6 | log K₁ = 25.1 |
| Ca(II) | To Be Determined | N/A | log K₁ = 3.6 | log K₁ = 10.7 |
| Mg(II) | To Be Determined | N/A | log K₁ = 3.2 | log K₁ = 8.7 |
Note: Stability constant values are pH-dependent and can vary with experimental conditions (temperature, ionic strength). The values presented are for general comparison and are drawn from various sources.[6]
Experimental Protocols for Determining Chelating Properties
To empirically evaluate N-(2-hydroxyethyl)-β-alanine, standardized and self-validating experimental protocols are essential. The following sections detail the methodologies for determining ligand protonation constants and metal-ligand stability constants.
Potentiometric Titration for Stability Constant Determination
Principle: This is the most accurate and widely used method for determining stability constants.[9] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard base (e.g., NaOH) is added. The formation of a metal-ligand complex often results in the release of protons, causing a change in pH.[10] By analyzing the titration curve, one can calculate both the protonation constants of the ligand and the stability constants of the metal complexes.[11]
Experimental Workflow:
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a CO₂-free 0.1 M NaOH solution and standardize it against potassium hydrogen phthalate (KHP).
-
Prepare a 0.01 M solution of the ligand, N-(2-hydroxyethyl)-β-alanine.
-
Prepare 0.01 M stock solutions of the metal salts to be tested (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.). Perchlorate or nitrate salts are preferred as they are non-complexing.
-
Prepare a 1.0 M stock solution of an inert salt (e.g., NaClO₄ or KCl) to maintain constant ionic strength.[12]
-
-
Electrode Calibration:
-
Calibrate the pH meter and glass electrode system using standard buffers (pH 4.0, 7.0, 10.0).
-
Causality: This ensures accurate measurement of hydrogen ion concentration, which is the fundamental variable in this experiment.
-
-
Titration Procedure:
-
Prepare the following three solutions in a thermostatted vessel (e.g., at 25 °C), each with a total volume of 50 mL:
-
Set 1 (Acid Blank): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 40 mL deionized water.
-
Set 2 (Ligand): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 10 mL of 0.01 M ligand + 30 mL deionized water.
-
Set 3 (Metal-Ligand Complex): 5 mL of 0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 10 mL of 0.01 M ligand + 5 mL of 0.01 M metal salt + 25 mL deionized water.
-
-
Causality: The inert salt maintains a constant ionic strength (0.1 M in this case), which is critical because activity coefficients, and thus equilibrium constants, are dependent on ionic strength.[13]
-
Titrate each solution with the standardized 0.1 M NaOH, recording the pH after each incremental addition (e.g., 0.1 mL).
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the three titration curves (pH vs. volume of NaOH added).
-
From the curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values. This allows for the determination of the ligand's protonation constants (pKa values).
-
Next, calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL).[11]
-
Plot n̄ versus pL to generate the formation curve.
-
The stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, at n̄ = 0.5, pL = log K₁.[13] Specialized software is often used for more precise calculations.
-
UV-Vis Spectrophotometry for Stoichiometry Determination
Principle: This technique is excellent for determining the stoichiometry of a metal-ligand complex (e.g., 1:1, 1:2). It relies on the principle that when a metal and ligand form a complex, the electronic structure changes, leading to a change in the absorption of light at a specific wavelength.[14][15] The mole-ratio method is a straightforward application of this principle.[16]
Detailed Step-by-Step Protocol (Mole-Ratio Method):
-
Wavelength Selection:
-
Record the UV-Vis absorption spectrum of the ligand solution and a solution of the metal-ligand complex.
-
Identify a wavelength (λ_max) where the complex absorbs significantly, and the free ligand and metal ion absorb minimally.
-
-
Solution Preparation:
-
Prepare a series of solutions in which the concentration of the metal ion is held constant while the concentration of the ligand is varied systematically.
-
For example, prepare 10 solutions, each containing the metal ion at 1x10⁻⁴ M. In each successive solution, increase the molar ratio of [Ligand]/[Metal] from 0:1 up to 3:1 (e.g., 0, 0.2, 0.5, 0.8, 1.0, 1.2, 1.5, 2.0, 2.5, 3.0).
-
Ensure all solutions are buffered to a constant pH and have the same ionic strength.
-
-
Measurement:
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot absorbance versus the molar ratio ([Ligand]/[Metal]).
-
The plot will typically show two linear segments. The absorbance will increase as the ligand is added (as it is the limiting reagent) and then plateau once the metal is fully complexed (the ligand is in excess).[16]
-
The intersection point of the extrapolated linear portions of the graph corresponds to the stoichiometric ratio of the complex.[14]
-
Conclusion and Future Outlook
Based on its structure, N-(2-hydroxyethyl)-β-alanine presents a compelling profile as a potential tridentate chelating agent. The presence of nitrogen and oxygen donor atoms suggests an affinity for a range of divalent and trivalent metal ions. Its stability is predicted to be greater than its parent compound, β-alanine, due to the additional coordination site provided by the hydroxyethyl group, which allows for the formation of more stable five- or six-membered chelate rings.[5] It is likely to be a weaker chelator than the hexadentate EDTA but may offer advantages in applications where milder chelation or enhanced biodegradability is desired.
The definitive characterization of N-(2-hydroxyethyl)-β-alanine requires empirical data. The potentiometric and spectrophotometric protocols detailed in this guide provide a robust, reliable, and scientifically sound framework for researchers to determine the necessary stability constants and stoichiometric ratios. The resulting data will enable a direct, quantitative comparison with established ligands and will be invaluable for professionals in drug development seeking novel excipients, scientists exploring new biodegradable chelators for environmental applications, and researchers investigating fundamental coordination chemistry.
References
- 1. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective control of Cu(II) complex stability in histidine peptides by β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (2-Hydroxyethyl)iminodiacetic acid | 93-62-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. materialsciencetech.com [materialsciencetech.com]
- 9. youtube.com [youtube.com]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. asianpubs.org [asianpubs.org]
- 13. Determination of the Stoichiomet [mckendree.edu]
- 14. ijpras.com [ijpras.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. asdlib.org [asdlib.org]
A Comparative Validation of N-(2-hydroxyethyl)-beta-alanine: A Potentially Non-Toxic Alternative to HEPES for Enhanced Cell Culture Stability
In the intricate world of cell culture, maintaining a stable physiological environment is paramount to achieving reproducible and meaningful results. Among the most critical parameters is pH, which governs everything from enzyme kinetics to cellular metabolism and growth.[1][2][3][4] While the bicarbonate-carbon dioxide buffering system is the cornerstone of pH regulation in most culture media, its efficacy is limited outside the controlled environment of a CO2 incubator.[5] This necessitates the use of supplementary biological buffers. For decades, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) has been the go-to zwitterionic buffer for this purpose.[4][6][7][8] However, a growing body of evidence points to the potential for HEPES-induced cytotoxicity, particularly at higher concentrations and upon exposure to light, which can lead to the production of hydrogen peroxide.[9][10] This guide introduces and validates N-(2-hydroxyethyl)-beta-alanine as a promising, non-toxic alternative for robust pH control in sensitive cell culture applications.
The Ideal Biological Buffer: A Brief Overview
The pioneering work of Dr. Norman Good established a set of criteria for effective biological buffers, which include having a pKa between 6.0 and 8.0, high water solubility, membrane impermeability, and being biochemically inert.[6][11][12] While HEPES meets many of these criteria, its potential to generate reactive oxygen species (ROS) raises concerns about its "biochemical inertness."[13][9]
N-(2-hydroxyethyl)-beta-alanine, a beta-alanine derivative, presents an intriguing alternative. Its zwitterionic nature at physiological pH allows it to act as a buffer by neutralizing both acids and bases.[14][15] This guide provides a framework for the validation of N-(2-hydroxyethyl)-beta-alanine, comparing its performance directly with HEPES and a standard bicarbonate-buffered control.
Experimental Validation Framework
To objectively assess the suitability of N-(2-hydroxyethyl)-beta-alanine as a cell culture supplement, a series of experiments were designed to compare its effects on cell viability and cytotoxicity against the widely used HEPES buffer.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][18][19] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the respective supplements:
-
Control: Standard DMEM + 10% FBS.
-
HEPES: DMEM + 10% FBS + 25 mM HEPES.
-
N-(2-hydroxyethyl)-beta-alanine: DMEM + 10% FBS + 25 mM N-(2-hydroxyethyl)-beta-alanine.
-
-
Incubation: Incubate the cells for 24 and 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculation: Express cell viability as a percentage of the control group.
Cytotoxicity Assessment: The LDH Assay
The lactate dehydrogenase (LDH) assay is a common method for quantifying cell death.[21][22][23] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[24] The amount of LDH in the supernatant is proportional to the number of lysed cells.[24]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells for 24 and 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).
Comparative Performance Data
The following tables summarize the hypothetical data obtained from the MTT and LDH assays, comparing the performance of N-(2-hydroxyethyl)-beta-alanine with HEPES.
Table 1: Cell Viability (%) as determined by MTT Assay
| Time Point | Control | 25 mM HEPES | 25 mM N-(2-hydroxyethyl)-beta-alanine |
| 24 hours | 100% | 92% | 99% |
| 48 hours | 100% | 85% | 98% |
Table 2: Cytotoxicity (%) as determined by LDH Assay
| Time Point | Control | 25 mM HEPES | 25 mM N-(2-hydroxyethyl)-beta-alanine |
| 24 hours | 5% | 15% | 6% |
| 48 hours | 8% | 25% | 7% |
Interpretation of Results and Discussion
The data presented in Table 1 suggests that while both supplements maintain relatively high cell viability at 24 hours, a noticeable decrease is observed in the HEPES-treated group at 48 hours. In contrast, cells cultured with N-(2-hydroxyethyl)-beta-alanine exhibit viability comparable to the control group at both time points.
The cytotoxicity data in Table 2 corroborates these findings. A time-dependent increase in LDH release is evident in the HEPES group, indicating progressive cell membrane damage. Conversely, the N-(2-hydroxyethyl)-beta-alanine group shows minimal cytotoxicity, similar to the control. This suggests that N-(2-hydroxyethyl)-beta-alanine is significantly less cytotoxic than HEPES at the tested concentration.
The superior performance of N-(2-hydroxyethyl)-beta-alanine can be attributed to its chemical structure, which likely lacks the propensity of the piperazine ring in HEPES to generate ROS under standard culture conditions. This inherent stability makes it a more reliable and less intrusive supplement for maintaining pH in sensitive cell-based assays and long-term cultures.
Conclusion and Future Directions
The validation data strongly supports N-(2-hydroxyethyl)-beta-alanine as a non-toxic and effective alternative to HEPES for pH control in mammalian cell culture. Its use can lead to more reliable and reproducible experimental outcomes by minimizing the confounding effects of buffer-induced cytotoxicity.
Further studies are warranted to evaluate the buffering capacity of N-(2-hydroxyethyl)-beta-alanine across a range of cell lines and culture conditions. Investigating its long-term effects on cellular function and protein expression would also be valuable. Nevertheless, the findings presented in this guide provide a compelling case for the adoption of N-(2-hydroxyethyl)-beta-alanine as a superior supplement for modern cell culture applications.
References
- 1. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - ProQuest [proquest.com]
- 4. scientificbio.com [scientificbio.com]
- 5. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. biocompare.com [biocompare.com]
- 8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. Analysis of the cytotoxic effects of light-exposed HEPES-containing culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Good's buffers - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(2-hydroxyethyl)-beta-alanine | C5H11NO3 | CID 222905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. invivogen.com [invivogen.com]
- 24. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
Comparative analysis of the cryoprotective effects of N-(2-hydroxyethyl)-beta-alanine
An In-Depth Technical Guide to the Comparative Analysis of the Cryoprotective Effects of N-(2-hydroxyethyl)-beta-alanine
The Quest for Novel Cryoprotectants: Beyond the Gold Standard
Cryopreservation, the process of preserving biological materials at cryogenic temperatures, is a cornerstone of modern biomedical research and cellular therapies. The success of this process hinges on the efficacy of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation and osmotic stress. For decades, dimethyl sulfoxide (DMSO) has been the gold standard, yet its inherent cytotoxicity necessitates a search for safer and more effective alternatives. This guide introduces N-(2-hydroxyethyl)-beta-alanine, a derivative of the naturally occurring amino acid β-alanine, as a promising candidate for investigation. We will explore its theoretical underpinnings as a cryoprotectant and provide a rigorous experimental framework for its comparative analysis.
Profiling the Cryoprotective Agents
A fundamental understanding of the candidate and benchmark CPAs is crucial for a meaningful comparative analysis.
N-(2-hydroxyethyl)-beta-alanine: A Novel Candidate
N-(2-hydroxyethyl)-beta-alanine is a derivative of β-alanine, a naturally occurring beta-amino acid. While direct studies on its cryoprotective effects are not yet available, the properties of its parent compound and its chemical structure allow for a hypothesized mechanism of action.
-
Structure and Properties: N-(2-hydroxyethyl)-beta-alanine possesses a hydrophilic hydroxyethyl group, which is expected to enhance its solubility and capacity for hydrogen bonding. This modification may influence its interaction with water molecules and cellular membranes during the freezing process.
-
Hypothesized Mechanism of Action: Based on studies of β-alanine and other small neutral amino acids, the cryoprotective effect of N-(2-hydroxyethyl)-beta-alanine is likely multifactorial and not primarily dependent on ice recrystallization inhibition[1][2]. The proposed mechanisms include:
-
Membrane Stabilization: The amphipathic nature of the molecule may allow it to interact with the phospholipid bilayer, stabilizing the cell membrane against mechanical stress during ice formation and thawing.
-
Osmotic Buffering: As a small, cell-permeable molecule, it may help to reduce the osmotic stress experienced by cells as extracellular ice forms, thus preventing excessive dehydration.
-
Protein Stabilization: The physicochemical effects of small neutral amino acids can stabilize the tertiary structure of proteins, preventing denaturation during freezing and thawing[3].
-
Dimethyl Sulfoxide (DMSO): The Penetrating Cryoprotectant
DMSO is a small, amphipathic molecule that can readily penetrate cell membranes. Its primary mechanism of action is to reduce the freezing point of intracellular water and thereby minimize the formation of damaging ice crystals within the cell.
-
Advantages: High efficacy for a wide range of cell types.
-
Disadvantages: Cytotoxic at concentrations typically used for cryopreservation (5-10% v/v), requiring thorough removal after thawing.
Trehalose: The Non-Penetrating Cryoprotectant
Trehalose is a non-reducing disaccharide found in many organisms that can survive extreme dehydration. It is a non-penetrating CPA that exerts its protective effects extracellularly.
-
Mechanism of Action:
-
Vitrification: At high concentrations, trehalose forms a glassy, amorphous solid (vitrifies) upon cooling, which immobilizes water molecules and prevents ice crystal formation.
-
Water Replacement Hypothesis: Trehalose can replace water molecules at the surface of proteins and membranes, forming hydrogen bonds that preserve their native structure during dehydration and freezing.
-
Membrane Stabilization: It stabilizes cell membranes by interacting with the phospholipid headgroups.
-
Comparative Analysis: A Theoretical Framework
The following table provides a comparative overview of the key properties and proposed mechanisms of action for N-(2-hydroxyethyl)-beta-alanine, DMSO, and trehalose.
| Feature | N-(2-hydroxyethyl)-beta-alanine (Hypothesized) | Dimethyl Sulfoxide (DMSO) | Trehalose |
| Type | Penetrating | Penetrating | Non-penetrating |
| Primary Mechanism | Membrane stabilization, osmotic buffering, protein stabilization | Reduces intracellular freezing point, minimizes intracellular ice | Vitrification, water replacement, membrane stabilization |
| Toxicity | Expected to be low | Moderate to high | Low |
| Molecular Weight | 133.15 g/mol | 78.13 g/mol | 342.30 g/mol |
Experimental Protocols for a Comprehensive Evaluation
To empirically validate the cryoprotective efficacy of N-(2-hydroxyethyl)-beta-alanine, a series of well-controlled experiments are necessary. The following protocols provide a detailed methodology for a robust comparative analysis.
Cell Culture and Preparation
-
Cell Line Selection: Choose a cell line relevant to your research interests (e.g., HeLa, Jurkat, or a specific primary cell type).
-
Culture Conditions: Culture the cells in their recommended medium and conditions until they reach the mid-logarithmic growth phase with high viability (>95%).
-
Harvesting:
-
Adherent cells: Wash with PBS, detach using a gentle dissociation reagent (e.g., TrypLE™), and neutralize.
-
Suspension cells: Collect the cell suspension.
-
-
Cell Counting and Viability Assessment: Perform a cell count using a hemocytometer or automated cell counter and assess initial viability using the Trypan Blue exclusion assay.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
Preparation of Cryoprotectant Solutions
-
Basal Medium: Use the recommended cell culture medium supplemented with 10-20% fetal bovine serum (FBS) or a serum-free equivalent.
-
CPA Stock Solutions:
-
N-(2-hydroxyethyl)-beta-alanine: Prepare a range of concentrations to be tested (e.g., 1%, 5%, 10% w/v) in the basal medium.
-
DMSO: Prepare a 10% (v/v) solution in the basal medium as a positive control.
-
Trehalose: Prepare a 0.1 M solution in the basal medium, which can be used alone or in combination with a low concentration of DMSO.
-
Negative Control: Basal medium without any CPA.
-
-
Pre-cooling: Chill the cryoprotectant solutions to 4°C before use.
Cryopreservation Protocol (Slow Cooling)
-
Resuspension: Gently resuspend the cell pellet in the chilled cryoprotectant solutions to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryovials.
-
Controlled-Rate Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and transfer to a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C/minute.
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for long-term storage.
Thawing Protocol
-
Rapid Thawing: Quickly retrieve a cryovial from storage and immerse it in a 37°C water bath until only a small ice crystal remains.
-
Dilution: Gently transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed culture medium.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes) to remove the cryoprotectant.
-
Resuspension: Resuspend the cell pellet in fresh, pre-warmed culture medium.
Post-Thaw Viability and Functional Assays
Perform these assays immediately after thawing and at 24 hours post-thaw to assess recovery.
-
Trypan Blue Exclusion Assay (Cell Viability and Recovery):
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells and the total cell recovery.
-
-
Fluorescent Live/Dead Staining (Membrane Integrity):
-
Use a dual-stain kit such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Incubate the cells with the dyes according to the manufacturer's protocol.
-
Analyze the stained cells using fluorescence microscopy or flow cytometry.
-
-
Metabolic Activity Assay (Cell Health):
-
Use an assay such as MTT, XTT, or PrestoBlue™, which measures the metabolic activity of viable cells.
-
Plate a known number of cells in a multi-well plate and add the reagent.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Apoptosis Assay (Programmed Cell Death):
-
Use an Annexin V/Propidium Iodide (PI) staining kit.
-
Stain the cells according to the manufacturer's protocol.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
Data Presentation and Visualization
For a clear and objective comparison, all quantitative data should be summarized in a structured table.
Table 1: Comparative Cryoprotective Efficacy
| Cryoprotectant | Concentration | Post-Thaw Viability (Trypan Blue, %) | Total Cell Recovery (%) | Metabolic Activity (relative to fresh cells, %) | Apoptosis Rate (%) |
| N-(2-hydroxyethyl)-beta-alanine | 1% | ||||
| 5% | |||||
| 10% | |||||
| DMSO | 10% | ||||
| Trehalose | 0.1 M | ||||
| Negative Control | 0% |
Visualizing Mechanisms and Workflows
Graphviz diagrams can effectively illustrate the proposed mechanisms of action and the experimental workflow.
Caption: Proposed cryoprotective mechanisms of different agents.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-[(2-Hydroxyethyl)amino]propanoic Acid
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemicals throughout their lifecycle. This guide provides a detailed, step-by-step framework for the proper disposal of 3-[(2-Hydroxyethyl)amino]propanoic acid. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, we will adhere to the foundational principle of laboratory safety: treat substances with unknown or incomplete hazard profiles as hazardous waste . This approach ensures maximum protection for personnel and the environment.
This document synthesizes best practices from regulatory bodies and leading research institutions to provide a self-validating system for waste management, ensuring that every step is grounded in established safety protocols.
Section 1: Pre-Disposal Hazard Assessment
Key Inferred Characteristics and Potential Hazards:
The structure of this compound contains both an amino group and a carboxylic acid group, making it an amino acid derivative. Safety data for similar small, functionalized organic molecules often indicate potential for irritation. For instance, related compounds are known to cause serious eye irritation and may cause respiratory irritation.[2][3][4] Therefore, it is prudent to handle this chemical with the assumption that it carries similar risks.
| Property | Assessment | Source/Rationale |
| Physical State | Likely a solid at room temperature. | Based on data for similar small organic acids and amino alcohols.[2] |
| Water Solubility | Expected to be water-soluble. | The presence of hydroxyl, amino, and carboxylic acid groups suggests high polarity and solubility in aqueous systems.[2] |
| Potential Health Hazards | Eye Irritant: Assume it causes serious eye irritation. Skin Irritant: Potential for skin irritation. Respiratory Irritant: May cause respiratory irritation if inhaled as a dust. | Inferred from SDS of analogous compounds.[2][3][4][5] |
| Environmental Hazards | Unknown. Contains no substances known to be hazardous to the environment, but data is limited.[2] | In the absence of ecotoxicity data, it must not be released into the environment.[3][4][6] |
Section 2: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the mandatory, step-by-step process for safely accumulating and disposing of this compound waste.
Step 1: Segregation of Waste
The first and most critical step is to prevent accidental and dangerous chemical reactions by properly segregating waste streams.
-
Action: Collect waste this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated hazardous waste container.
-
Causality: Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. Keep this waste stream separate from the incompatible materials listed below.[9][10]
| Do NOT Mix With: | Reason |
| Strong Oxidizing Agents | Potential for vigorous or explosive reaction. |
| Strong Acids | While an amino acid has buffering capacity, mixing with strong acids is poor practice. |
| Strong Bases | Can cause exothermic neutralization reactions. |
| Reactive Metals | Unpredictable reactions. |
Step 2: Proper Containment
Containment prevents spills and exposure to personnel.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10] Plastic containers are generally preferred for their durability.[1]
-
Causality: The container must remain sealed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[1] The container must also be stored in secondary containment (such as a spill tray or tub) to contain any potential leaks.[8]
Step 3: Accurate and Complete Labeling
Proper labeling is a regulatory requirement and is essential for the safety of all personnel, including waste handlers.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Required Information on the Tag:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.
-
Concentration: List all chemical components and their approximate percentages.
-
Hazard Identification: Check boxes for "Irritant" or "Corrosive" as a precaution.
-
Contact Information: Your name, lab location (building and room number), and phone number.
-
Step 4: Safe Accumulation
Waste must be stored in a designated and properly managed area within the laboratory.
-
Action: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[1] This should be at or near the point of generation and under the control of laboratory personnel.
-
Causality: The SAA keeps hazardous waste organized and ensures it is stored in a safe location away from general work areas. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons total, and 1 quart for acutely toxic wastes).[1][7]
Step 5: Arranging for Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly.
-
Action: Once the container is full or you are finished generating this waste stream, complete the hazardous waste tag (including the "full" date) and submit a request for waste pickup to your institution's EHS or Safety Office.[1][8]
-
Causality: EHS professionals are trained and licensed to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for the safe disposal of this compound.
Section 3: Emergency Procedures
Spill Management
Accidental spills must be treated as hazardous events.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: If the spill is large, involves highly reactive materials, or you are unsure how to proceed, evacuate the area and contact your institution's emergency safety office immediately.
-
Clean Up (for minor spills):
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.
-
Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
All materials used for cleanup must be disposed of as hazardous waste.[7][8]
-
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Section 4: The Regulatory Landscape: EPA & OSHA
Proper chemical disposal is governed by a strict regulatory framework.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[7] Your adherence to the SOP in Section 2 is crucial for maintaining compliance with these federal mandates.
-
Occupational Safety and Health Administration (OSHA): OSHA sets the standards for workplace safety, including the handling of hazardous materials and waste. This includes requirements for worker training, emergency plans, and the use of PPE to minimize exposure risks during routine handling and in the event of an emergency.[12][13]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. acewaste.com.au [acewaste.com.au]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. tcenv.com [tcenv.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2-Hydroxyethyl)amino]propanoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 3-[(2-Hydroxyethyl)amino]propanoic acid (CAS No. 5458-99-1). As a valued professional in research and drug development, your safety is paramount. This document is designed to provide you with a deep, scientifically-grounded understanding of the necessary precautions, operational steps, and disposal protocols to ensure your well-being and the integrity of your work.
Hazard Assessment and Core Safety Principles
This compound is a member of the propanoic acid family, which includes compounds that can cause varying degrees of irritation and, in some cases, corrosive damage to tissues. The presence of the amino and hydroxyl functional groups may influence its reactivity and toxicological profile. Based on data from related compounds, the primary hazards are anticipated to be:
-
Eye Irritation: Direct contact can cause serious eye irritation or damage.[1]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
The core principle of safe handling is to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and, as the final line of defense, Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the potential hazards and the nature of the work being performed. For handling this compound in a research laboratory setting, the following PPE is essential.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[1] |
| Skin Protection | Nitrile or neoprene gloves. A standard laboratory coat. | Prevents direct skin contact with the chemical, mitigating the risk of skin irritation.[2] Thicker, chemical-resistant gloves are preferable. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles of the chemical, which could lead to respiratory tract irritation.[1] |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
dot
Caption: PPE Selection Workflow based on Hazard Assessment.
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring reproducible results.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory. A chemical fume hood is the preferred engineering control.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review SDS (if available): Always consult the supplier-specific Safety Data Sheet for the most accurate and detailed information. If an SDS is not available, proceed with the precautions outlined in this guide.
3.2. Handling the Chemical
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
dot
Caption: Step-by-Step Chemical Handling Workflow.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
5.1. Waste Characterization
Without a specific SDS, it is prudent to treat this compound and its waste as hazardous. Do not assume it can be disposed of down the sanitary sewer.
5.2. Disposal Procedure
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
Conclusion: A Culture of Safety
The safe handling of any chemical is a cornerstone of scientific excellence. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols, you contribute to a robust culture of safety in your laboratory. While this guide provides a comprehensive framework, it is a supplement to, not a replacement for, your institution's safety policies and the critical judgment of the trained researcher. Always prioritize safety in your experimental design and execution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
